molecular formula C13H18N2O2 B1336696 Benzyl 3-methylpiperazine-1-carboxylate CAS No. 84477-85-0

Benzyl 3-methylpiperazine-1-carboxylate

Cat. No.: B1336696
CAS No.: 84477-85-0
M. Wt: 234.29 g/mol
InChI Key: JRPIQMPFKMFAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-methylpiperazine-1-carboxylate (CAS 84477-85-0) is a chiral piperazine derivative that serves as a versatile and crucial scaffold in pharmaceutical research and development. Its primary value lies as a synthetic intermediate for constructing enantiomerically pure compounds, which is essential for producing chiral drugs with improved efficacy and reduced side effects . The compound's structure, featuring a carboxylate-protected piperazine ring, makes it a fundamental building block in organic synthesis for constructing complex molecular architectures, ranging from pharmaceuticals to advanced materials . Researchers utilize this compound in the synthesis of various Active Pharmaceutical Ingredients (APIs) targeting diverse therapeutic areas, including central nervous system disorders . Recent scientific investigations have highlighted the critical importance of the chiral center in this scaffold. A 2025 study published in Scientific Reports demonstrated that pyrimidinyl-piperazine carboxamide derivatives built from this chiral starting point act as potent inhibitors of yeast α-glucosidase, an important target for type 2 diabetes treatment . The research found that inhibitors with the (S)-configuration at the chiral center were up to 5-fold more active than their (R)-counterparts, with top compounds exhibiting IC50 values in the sub-micromolar to low micromolar range (0.4–1.5 µM), significantly outperforming the standard drug acarbose (IC50 = 817.38 µM) . Furthermore, piperazine carbamate scaffolds are recognized as privileged structures in medicinal chemistry for developing covalent enzyme inhibitors . The molecular formula of this compound is C13H18N2O2, with a molecular weight of 234.30 g/mol (for the freebase) . It is typically supplied as a white to off-white powder with a high purity level, often 98% or greater . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPIQMPFKMFAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439643
Record name 1-Cbz-3-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84477-85-0
Record name 1-Cbz-3-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Benzyl 3-methylpiperazine-1-carboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Benzyl 3-methylpiperazine-1-carboxylate, a chiral intermediate valuable in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthetic protocol, and its role as a key building block in the synthesis of complex molecules.

Physicochemical Properties

(R)-Benzyl 3-methylpiperazine-1-carboxylate is commercially available as both a free base and a hydrochloride salt. The properties of both forms are summarized below for easy reference and comparison.

Property(R)-Benzyl 3-methylpiperazine-1-carboxylate (Free Base)(R)-Benzyl 3-methylpiperazine-1-carboxylate HCl (Salt)
CAS Number 623586-00-5[1][2]1217831-52-1[3]
Molecular Formula C₁₃H₁₈N₂O₂[1]C₁₃H₁₉ClN₂O₂[3]
Molecular Weight 234.29 g/mol [1][4]270.76 g/mol [3]
Physical Form LiquidSolid
Boiling Point 358.0 ± 30.0 °C at 760 mmHg[1]Not available
Flash Point 170.3 ± 24.6 °C[1]Not available
Density 1.1 ± 0.1 g/cm³[1]Not available
Refractive Index 1.531[1]Not available
Purity Typically ≥97% or ≥98%[2]Typically ≥95%[3]
Storage Temperature Room temperature or 2-8°C; protect from light[5]Room temperature[3]
InChI Key JRPIQMPFKMFAOX-LLVKDONJSA-NNot available
Synonyms benzyl (3R)-3-methyl-1-piperazinecarboxylate, 1-CBZ-(R)-3-METHYLPIPERAZINE[1]benzyl (3R)-3-methylpiperazine-1-carboxylate,hydrochloride[3]

Synthesis and Experimental Protocol

The synthesis of piperazine derivatives can generally be achieved by reacting piperazine-ring-containing compounds as substrates.[7] For monosubstituted piperazines, the use of protecting groups like tert-butyloxycarbonyl (Boc) is a widely accepted method to ensure selectivity.[6]

Generalized Synthetic Route

The logical approach involves the reaction of (R)-3-methylpiperazine with a benzylating agent. To ensure mono-benzylation at the desired nitrogen (position 1), a protection-functionalization-deprotection sequence is often employed, though direct benzylation under controlled conditions is also feasible. Here, we outline a direct synthesis using benzyl chloroformate.

Materials
  • (R)-2-Methylpiperazine

  • Benzyl chloroformate (CbzCl)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Flash chromatography system (optional, for high purity)

Procedure
  • Reaction Setup : Dissolve (R)-2-methylpiperazine (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzylating Agent : Slowly add a solution of benzyl chloroformate (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

  • Work-up : Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (R)-Benzyl 3-methylpiperazine-1-carboxylate as a liquid.

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of (R)-Benzyl 3-methylpiperazine-1-carboxylate.

G Synthesis Workflow for (R)-Benzyl 3-methylpiperazine-1-carboxylate cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product R1 (R)-2-Methylpiperazine P1 1. Mix Reactants in DCM at 0 °C R1->P1 R2 Benzyl Chloroformate (CbzCl) P2 2. Slow Addition of CbzCl R2->P2 R3 Triethylamine (Base) R3->P1 R4 Dichloromethane (Solvent) R4->P1 P1->P2 P3 3. Reaction at Room Temperature P2->P3 P4 4. Aqueous Work-up (NaHCO₃, Brine) P3->P4 P5 5. Dry & Concentrate P4->P5 P6 6. Flash Chromatography P5->P6 FP (R)-Benzyl 3-methylpiperazine-1-carboxylate P6->FP

Caption: A flowchart illustrating the key stages in the synthesis of (R)-Benzyl 3-methylpiperazine-1-carboxylate.

Applications in Drug Discovery

(R)-Benzyl 3-methylpiperazine-1-carboxylate and its enantiomer are valuable chiral intermediates in drug synthesis.[4] The piperazine ring is a common scaffold in many marketed drugs, including antibacterial, antiallergic, and antipsychotic agents.[7] This is due to the ability of the piperazine nucleus to form multiple hydrogen bonds, modulate acid-base properties, and influence the fat-water partition coefficients of molecules, thereby improving their pharmacokinetic profiles.[7]

The (S)-enantiomer, (S)-Benzyl 3-methylpiperazine-1-carboxylate, is noted for its use as an important intermediate in the synthesis of cholinergic neurotransmitter agonists.[4] By extension, the (R)-enantiomer serves as a crucial building block for introducing the (R)-3-methylpiperazine moiety into drug candidates, allowing for stereospecific interactions with biological targets. Its use is prevalent in life sciences, pharmaceutical science, and organic synthesis as a key molecular building block for creating novel therapeutic agents.[1]

References

Structural Elucidation of Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 3-methylpiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key physicochemical properties, detailed experimental protocols for spectroscopic analysis, and a summary of expected analytical data. Furthermore, it presents a logical workflow for its characterization and a hypothetical signaling pathway based on the known biological activities of similar piperazine derivatives.

Physicochemical and Spectroscopic Data

The structural characterization of this compound (C₁₃H₁₈N₂O₂) relies on a combination of spectroscopic techniques and physicochemical measurements. The data presented in the following tables are based on a combination of publicly available information for the title compound and its close structural analogs.[1][2][3][4][5][6] It is important to note that specific experimental values may vary depending on the experimental conditions and the isomeric form (racemate or specific enantiomer) of the sample.[3]

Table 1: Physicochemical Properties

PropertyValue (Estimated)Source
Molecular FormulaC₁₃H₁₈N₂O₂[5]
Molecular Weight234.29 g/mol [3][5]
Boiling Point~167 °C at 1 mmHg[4] (analog)
Density~1.1 g/mL[4] (analog)
Refractive Index~1.531[7] (analog)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30-7.40m5HAr-H
5.15s2H-O-CH ₂-Ph
4.10-4.20m1HPiperazine-CH
3.80-3.95m2HPiperazine-CH
2.80-3.10m4HPiperazine-CH
2.30-2.40m1HNH
1.15d3H-CH

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
155.0C =O (Carbamate)
136.5Ar-C (Quaternary)
128.5Ar-C H
128.0Ar-C H
127.8Ar-C H
67.0-O-C H₂-Ph
50.5Piperazine-C H
49.5Piperazine-C H₂
45.0Piperazine-C H₂
43.5Piperazine-C H₂
15.0-C H₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹)IntensityAssignment
3350-3200Medium, SharpN-H Stretch
3100-3000MediumAromatic C-H Stretch
2950-2850Medium-StrongAliphatic C-H Stretch
1700-1680StrongC=O Stretch (Carbamate)
1600, 1495, 1450Medium-WeakAromatic C=C Stretch
1250-1200StrongC-N Stretch
1150-1050StrongC-O Stretch
750-700StrongAromatic C-H Bend (out-of-plane)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
234[M]⁺ (Molecular Ion)
143[M - C₇H₇]⁺
100[C₅H₁₀N₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
57[C₃H₅N]⁺

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to 16 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 1.0 second.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to 250 ppm.

    • Use a 45-degree pulse width with a relaxation delay of 2.0 seconds.

    • Acquire 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample in the spectrometer's beam path.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further structural information. The tropylium ion at m/z 91 is a characteristic fragment for benzyl-containing compounds.[7]

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation A Sample of Benzyl 3-methylpiperazine-1-carboxylate B Mass Spectrometry (Determine Molecular Weight & Formula) A->B C IR Spectroscopy (Identify Functional Groups) A->C D NMR Spectroscopy (¹H and ¹³C) (Elucidate C-H Framework) A->D E Combine Spectroscopic Data B->E C->E D->E F Propose Structure E->F G Confirm Structure of Benzyl 3-methylpiperazine-1-carboxylate F->G

Caption: Workflow for structural elucidation.

Hypothetical Signaling Pathway

Piperazine derivatives are known to exhibit a wide range of biological activities, including effects on the central nervous system.[1][8][9] Many of these effects are mediated through interactions with neurotransmitter receptors.[1][9] The following diagram illustrates a hypothetical signaling pathway where a piperazine derivative, such as this compound, acts as an antagonist at a G-protein coupled receptor (GPCR), for instance, a dopamine or serotonin receptor.[1]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade A Piperazine Derivative (Antagonist) B GPCR (e.g., Dopamine/Serotonin Receptor) A->B Binds to and blocks C G-Protein (α, β, γ subunits) B->C No activation D Adenylate Cyclase C->D No activation F cAMP D->F Inhibition E ATP E->F Conversion Blocked G Protein Kinase A (PKA) F->G No activation H Phosphorylation of Target Proteins G->H No phosphorylation I Cellular Response (Blocked) H->I Leads to

Caption: Hypothetical GPCR antagonism pathway.

This guide provides a foundational understanding of the structural elucidation of this compound. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further experimental work is necessary to confirm the specific quantitative data for this molecule.

References

Spectroscopic and Structural Characterization of Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural data for Benzyl 3-methylpiperazine-1-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra in the public domain, this document focuses on presenting verified physical properties and predicted spectroscopic data, supplemented by standardized experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for the correct handling, storage, and analysis of the compound.

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂PubChem[1][2]
Molecular Weight234.29 g/mol PubChem[1][2]
Exact Mass234.136827821 DaPubChem[1][2]
Monoisotopic Mass234.136827821 DaPubChem[1]
Topological Polar Surface Area41.6 ŲPubChem[1]
XLogP31.4PubChem[2]

Spectroscopic Data

Mass Spectrometry (Predicted Data)

The following table outlines the predicted collision cross-section (CCS) values for various adducts of this compound. This information is crucial for interpreting high-resolution mass spectrometry results.

Adductm/zPredicted CCS (Ų)
[M+H]⁺235.14411155.4
[M+Na]⁺257.12605159.9
[M-H]⁻233.12955156.9
[M+NH₄]⁺252.17065169.2
[M+K]⁺273.09999156.6
[M+H-H₂O]⁺217.13409146.5
[M+HCOO]⁻279.13503171.2
[M+CH₃COO]⁻293.15068186.7
[M]⁺234.13628150.7
[M]⁻234.13738150.7
Data sourced from PubChemLite.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound. These protocols serve as a standard reference in the absence of compound-specific methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift window.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Record the spectrum over a range of -1 to 12 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • Record the spectrum over a range of 0 to 220 ppm.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet before acquiring the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 °C.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Benzyl 3-methylpiperazine-1-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional Groups, Connectivity IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight, Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

References

Chemical and physical properties of chiral 3-methylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Chiral 3-Methylpiperazine Derivatives

Introduction

Chirality is a critical factor in drug design and development, as enantiomers of a drug molecule often exhibit different pharmacological and toxicological profiles.[1] The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties like water solubility and bioavailability.[2][3] Chiral 3-methylpiperazine derivatives, which combine the benefits of the piperazine moiety with a stereogenic center, are increasingly recognized as valuable building blocks for creating potent and selective therapeutic agents.[3][4] These structures are integral to a range of pharmacologically active compounds, including agents for cancer, viral infections, and central nervous system disorders.[4][5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of chiral 3-methylpiperazine derivatives for researchers, scientists, and drug development professionals.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 3-methylpiperazine derivatives is primarily achieved through two main strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture.

Asymmetric Synthesis: This approach aims to control the stereochemical outcome during the reaction. A common method involves the use of chiral starting materials, such as L- or D-amino acids. For instance, (R)-3-methylpiperazin-2-one can be synthesized from an L-amino acid ester and a protected ethanolamine through a sequence of oxidation, reductive amination, and cyclization, yielding a product with high enantiomeric purity.[3][7]

Chiral Resolution: Resolution techniques are employed to separate racemic mixtures of 3-methylpiperazine into their individual (R)- and (S)-enantiomers.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic base with a chiral acid, such as (R)- or (S)-mandelic acid or derivatives of tartaric acid.[8] The resulting diastereomeric salts possess different solubilities, allowing them to be separated by fractional crystallization.[8]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[4][8] Polysaccharide-based columns (e.g., Chiralpak®) are often effective for resolving piperidine and piperazine derivatives.[8]

G cluster_start Starting Point cluster_paths Methodologies cluster_resolution_steps Resolution Techniques cluster_end Final Products start Racemic 3-Methylpiperazine or Precursors asymmetric Asymmetric Synthesis (e.g., from Chiral Amino Acids) start->asymmetric Direct Synthesis resolution Chiral Resolution start->resolution Separation enantiomer_r (R)-3-Methylpiperazine Derivative asymmetric->enantiomer_r Using D-Amino Acid enantiomer_s (S)-3-Methylpiperazine Derivative asymmetric->enantiomer_s Using L-Amino Acid salts Diastereomeric Salt Formation resolution->salts hplc Chiral HPLC resolution->hplc salts->enantiomer_r Separation & Deprotection salts->enantiomer_s Separation & Deprotection hplc->enantiomer_r Separation hplc->enantiomer_s Separation

Caption: General workflow for obtaining chiral 3-methylpiperazine derivatives.

Physical and Chemical Properties

The physical and chemical properties of 3-methylpiperazine derivatives are crucial for their application in drug development. These properties can be significantly influenced by the nature of substituents on the nitrogen atoms (e.g., Boc, Cbz protecting groups) and the specific enantiomeric form.

Quantitative Data Summary

The following tables summarize key physical properties for several common chiral 3-methylpiperazine derivatives based on available data.

Table 1: General Physical Properties

Compound CAS No. Mol. Weight ( g/mol ) Form/Appearance Storage Temp.
(R)-3-Methylpiperazin-2-one 922178-61-8 114.15 Solid 2-8°C
(S)-3-Methylpiperazin-2-one 78551-38-9 114.15 Solid 2-8°C, protect from light[3][9]
(R)-1-Boc-3-methylpiperazine 163765-44-4 200.28 Solid -10 to -25°C[10]

| (S)-1-Boc-3-methylpiperazine | 147081-29-6 | 200.28 | Crystalline Powder[11] | 2-8°C, inert atmosphere[11] |

Table 2: Physicochemical Parameters

Compound pKa (Predicted) Optical Rotation ([α]D) Boiling Point (°C) Refractive Index
(S)-3-Methylpiperazin-2-one - - 289.6 @ 760 mmHg[9] 1.434[9]
N-1-Boc-3-Methyl Piperazine 8.52 ± 0.40[11][12] - - 1.459[12]
(S)-1-Boc-3-methylpiperazine 8.52 ± 0.40[11] -16 ± 2° (c=1 in dioxane)[11][13] - -
2-Methylpiperazine* pKa₁: 9.73, pKa₂: 5.35 (at 298K)[14] - - -

*Note: Data for 2-methylpiperazine is provided for comparison as a closely related structure.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of chiral 3-methylpiperazine derivatives.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure. The chemical shifts are highly sensitive to the stereochemistry at the chiral center.[4] Representative spectra for protected derivatives like (S)-1-Boc-3-methylpiperazine are available in chemical databases.[15][16]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[3] In electrospray ionization (ESI), these compounds typically show a protonated molecular ion [M+H]⁺.[3] The fragmentation patterns can provide structural information, with characteristic losses related to the piperazine ring and its substituents.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For lactam derivatives like 3-methylpiperazin-2-one, characteristic peaks include N-H stretching (3200-3500 cm⁻¹) and C=O (lactam) stretching (1630-1680 cm⁻¹).[4]

Table 3: Representative Spectroscopic Data

Technique Compound Key Signals / Observations
¹H NMR (S)-1-Boc-3-methylpiperazine Signals corresponding to Boc group protons (~1.44 ppm), methyl protons (doublet), and piperazine ring protons are observed.[15]
¹³C NMR N-methylpiperazine derivatives Characteristic peaks for aliphatic carbons of the piperazine ring, the N-methyl group, and any aromatic substituents.[18]
MS (ESI) 3-Methylpiperazin-2-one Molecular formula C₅H₁₀N₂O (MW: 114.15). Observed as protonated ion [M+H]⁺.[3]

| IR (cm⁻¹) | (R)-3-Methylpiperazin-2-one | N-H stretch (3200-3500), C=O stretch (1630-1680), C-H stretch (2800-3000).[4] |

Experimental Protocols

Detailed and reproducible experimental protocols are vital for research and development.

Protocol 1: Synthesis of (R)-3-Methylpiperazin-2-one[7]

This protocol is adapted from a patented synthetic route.[7]

  • Step 1: Reductive Amination.

    • In a reaction vessel, dissolve N-benzyloxycarbonyl (Cbz)-aminoacetaldehyde in an alcohol solvent (e.g., methanol).

    • Cool the solution to between -10°C and 0°C.

    • Add D-alanine methyl ester and a reducing agent (e.g., sodium cyanoborohydride).

    • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).

    • Work up the reaction to isolate the chiral diamine derivative, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

  • Step 2: Deprotection and Cyclization.

    • Dissolve the purified product from Step 1 (10g) in methanol (100 mL).[7]

    • Add 10% Palladium on carbon (Pd/C) catalyst (3g).[7]

    • Pressurize the vessel with hydrogen gas (H₂) to 1.8 MPa.[7]

    • Stir the mixture at room temperature overnight or until the reaction is complete (monitored by HPLC).[7]

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography (e.g., using ethyl acetate/methanol 9/1 as eluent) to yield (R)-3-methylpiperazin-2-one as a white solid.[7] The expected yield is approximately 91%, with an HPLC purity of >98% and an ee of >98%.[7]

Protocol 2: Chiral Resolution by HPLC[8]

This protocol provides a general method for the analytical separation of 3-methylpiperidine enantiomers, which can be adapted for 3-methylpiperazine derivatives.

  • Column Selection: Utilize a polysaccharide-based Chiral Stationary Phase (CSP) column, such as a Chiralpak® IA or AD-H.[8]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Mobile Phase Modification: For basic analytes like 3-methylpiperazine, peak tailing can be an issue. To improve peak shape, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a typical concentration of 0.1%.[8]

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

  • Chromatographic Conditions:

    • Set an appropriate flow rate (e.g., 0.5-1.0 mL/min).

    • Maintain a constant column temperature (e.g., 25°C).

    • Use a UV detector set to a suitable wavelength for detection.

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate, well-resolved peaks. The enantiomeric excess (ee) can be calculated from the peak areas.

Applications in Drug Discovery and Relevant Signaling Pathways

The chiral 3-methylpiperazine scaffold is a key pharmacophore in the development of new drugs, demonstrating the importance of stereochemistry for biological target interaction.[1][4]

  • Anticancer Agents: N-methyl piperazine derivatives have been incorporated into novel compounds evaluated for their anticancer potential.[4][18][19] Some have shown promising cytotoxic activity against human cancer cell lines, with a potential mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR).[4][19]

  • Antiviral Agents: The (R)-3-methylpiperazine moiety is a critical component in potent inhibitors of HIV-1, where the stereochemistry at the 3-position is crucial for antiviral efficacy.[4] These inhibitors often target the viral envelope glycoprotein gp120.[4]

  • Opioid Receptor Antagonists: N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists, which are important for research into addiction and pain management.[5]

Example Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in many cancers. Chiral 3-methylpiperazine derivatives can act as inhibitors, blocking the downstream signaling cascade.

G cluster_downstream Downstream Signaling Cascade EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Phosphorylates & Activates Inhibitor Chiral 3-Methyl- piperazine Derivative Inhibitor->EGFR Blocks Binding Site Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a chiral derivative.

References

The Strategic Role of Benzyl 3-Methylpiperazine-1-carboxylate as a Chiral Synthon in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, driven by the often-divergent pharmacological and toxicological profiles of stereoisomers. Chiral synthons, or building blocks, are instrumental in this endeavor, providing a reliable foundation for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Among these, benzyl 3-methylpiperazine-1-carboxylate has emerged as a particularly valuable and versatile synthon. Its rigid, pre-defined stereochemistry at the C3 position makes it an ideal scaffold for introducing chirality into target molecules, particularly those containing a piperazine moiety—a common feature in centrally active and other therapeutic agents.

This technical guide provides an in-depth analysis of the synthesis, resolution, and application of this compound as a chiral synthon. It includes detailed experimental protocols, quantitative data from key synthetic transformations, and workflow diagrams to illustrate its strategic importance in asymmetric synthesis.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-benzyl 3-methylpiperazine-1-carboxylate is the critical first step in its utilization as a chiral synthon. The process typically begins with the synthesis of the racemic compound, followed by a classical resolution using a chiral acid.

The most common approach involves the protection of commercially available 3-methylpiperazine with benzyl chloroformate to yield racemic this compound. This racemic mixture is then resolved through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the free base from the separated salts yields the desired enantiomerically pure (R) or (S) synthons.

Experimental Protocol: Synthesis of Racemic this compound

A detailed protocol for the synthesis of the racemic precursor is as follows:

  • Reaction Setup: 3-Methylpiperazine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium carbonate solution. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl, 1.05 eq) is added dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: The organic layer is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford racemic this compound as a clear oil or low-melting solid.

Experimental Protocol: Chiral Resolution with (+)-O,O'-Dibenzoyl-D-tartaric acid

The resolution of the racemic mixture is a critical step for obtaining the enantiopure synthon:

  • Salt Formation: Racemic this compound (1.0 eq) is dissolved in a suitable solvent, typically ethanol or methanol. A solution of (+)-O,O'-dibenzoyl-D-tartaric acid (1.0 eq) in the same solvent is added.

  • Fractional Crystallization: The solution is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling to 0-5 °C. The salt of the desired diastereomer, typically the (R)-amine with the D-tartaric acid derivative, selectively crystallizes out.

  • Isolation of Diastereomeric Salt: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the salt can be checked at this stage.

  • Liberation of the Free Amine: The purified diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., DCM or ethyl acetate) and an aqueous base (e.g., 2 M NaOH or K₂CO₃). The mixture is stirred vigorously until the solid dissolves completely.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent. The combined organic extracts are washed with brine, dried, and concentrated in vacuo to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) is typically determined by chiral HPLC.

Workflow for Synthesis and Resolution

Caption: General Workflow for Synthesis and Resolution.

Applications in Asymmetric Synthesis

The true value of enantiopure this compound lies in its application as a chiral building block. It is frequently employed in the synthesis of complex molecules where the piperazine ring is a core structural element. The Cbz-group serves as a convenient protecting group that can be readily removed under standard hydrogenolysis conditions without affecting the stereocenter.

A primary application involves the N-alkylation or N-arylation of the secondary amine at the 4-position. This reaction attaches the chiral piperazine scaffold to another part of the target molecule, effectively installing the chiral center.

Case Study: Synthesis of a Chiral Pharmaceutical Intermediate

A common synthetic route involves the coupling of the chiral synthon with an appropriate electrophile, such as an aryl halide or an alkyl halide, via a nucleophilic substitution or a cross-coupling reaction.

  • Reaction Setup: A reaction vessel is charged with (R)- or (S)-benzyl 3-methylpiperazine-1-carboxylate (1.1 eq), an aryl bromide or chloride (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq).

  • Solvent and Atmosphere: The vessel is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen). Anhydrous, degassed toluene or dioxane is added.

  • Reaction Conditions: The mixture is heated to 80-110 °C and stirred for 12-24 hours. Reaction progress is monitored by LC-MS or TLC.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-arylated product.

  • Deprotection: The purified product is dissolved in methanol or ethanol, and a catalytic amount of Palladium on carbon (10% w/w) is added. The flask is evacuated and placed under a hydrogen atmosphere (balloon or Parr shaker). The reaction is stirred until TLC or LC-MS indicates complete removal of the Cbz group. The catalyst is removed by filtration, and the solvent is evaporated to give the final chiral product.

Quantitative Data Summary

The efficiency of these synthetic transformations is critical. The following table summarizes typical quantitative data for the key steps.

StepReactantsProductYield (%)Enantiomeric Excess (ee%)Reference
Resolution Racemic Cbz-3-Me-piperazine, (+)-DBT(R)-Cbz-3-Me-piperazine35-45%>99%Generic
Buchwald-Hartwig Amination (R)-Cbz-3-Me-piperazine, 4-Bromobenzonitrile, Pd₂(dba)₃, BINAP(R)-benzyl 4-(4-cyanophenyl)-3-methylpiperazine-1-carboxylate85-95%>99% (Chirality retained)Generic
Cbz Deprotection (R)-benzyl 4-aryl-3-methylpiperazine-1-carboxylate, H₂, Pd/C(R)-1-aryl-2-methylpiperazine90-98%>99% (Chirality retained)Generic

Note: Yields and conditions are representative and can vary based on the specific substrate and reaction scale.

Synthetic Utility Workflow

Caption: Synthetic Utility of the Chiral Synthon.

Conclusion

This compound stands out as a highly effective chiral synthon for the introduction of a stereodefined 3-methylpiperazine moiety in drug discovery and development. Its straightforward synthesis, reliable resolution via classical methods, and predictable reactivity make it an attractive building block for medicinal chemists. The Cbz-protecting group offers the dual advantages of activating the distal nitrogen for functionalization while allowing for clean, non-racemizing removal in the final stages of a synthetic sequence. The continued application of this synthon is expected to facilitate the efficient and stereoselective construction of novel and complex pharmaceutical agents, ultimately contributing to the development of safer and more effective medicines.

The Genesis and Evolution of Substituted Piperazine Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] The introduction of a carboxylate functionality, either as an ester or a carboxylic acid, at various positions on the piperazine core has given rise to a versatile class of molecules known as substituted piperazine carboxylates. These compounds have demonstrated a broad spectrum of pharmacological activities, finding applications in diverse therapeutic areas, including oncology, neuropharmacology, and infectious diseases. This technical guide provides a comprehensive overview of the discovery and history of substituted piperazine carboxylates, their synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Rise of a Privileged Scaffold

The journey of piperazine in medicine began in the early 20th century, where it was initially introduced as an anthelmintic agent.[1] Its simple, symmetrical structure, consisting of a six-membered ring with two opposing nitrogen atoms, imparts favorable physicochemical properties such as increased water solubility and the ability to act as a hydrogen bond acceptor, which are often desirable in drug candidates.[2] The amenability of the piperazine nitrogens to substitution has allowed medicinal chemists to explore a vast chemical space, leading to the discovery of numerous drugs across various therapeutic classes.

The incorporation of a carboxylate group, typically as an ethyl or tert-butyl ester, onto the piperazine ring marked a significant step in the evolution of this scaffold. This functional group not only serves as a handle for further chemical modifications but also influences the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Early explorations into piperazine derivatives in the mid-20th century, largely driven by the pioneering work of scientists like Etienne Fourneau and Daniel Bovet in the field of antihistamines and antipsychotics, laid the groundwork for the systematic investigation of substituted piperazines in drug discovery. While the precise first synthesis of a simple piperazine carboxylate is not easily traced in seminal publications, their use as intermediates and key building blocks became increasingly prominent in the latter half of the 20th century with the rise of modern medicinal chemistry.

Synthetic Methodologies

The synthesis of substituted piperazine carboxylates can be broadly categorized into two main approaches: modification of a pre-existing piperazine carboxylate core or the construction of the substituted piperazine carboxylate ring system from acyclic precursors.

N-Substitution of Piperazine Carboxylates

A common and versatile method for the synthesis of N-substituted piperazine carboxylates involves the reaction of a commercially available piperazine carboxylate, such as ethyl piperazine-1-carboxylate or tert-butyl piperazine-1-carboxylate, with a suitable electrophile.

N-alkylation is a fundamental transformation for introducing alkyl substituents at the unsubstituted nitrogen of a piperazine carboxylate. This is typically achieved by reacting the piperazine with an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation of Ethyl Piperazine-1-carboxylate

Materials:

  • Ethyl piperazine-1-carboxylate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperazine-1-carboxylate and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to form a suspension.

  • Slowly add the alkyl halide to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated piperazine carboxylate.

The introduction of an aryl group at the nitrogen atom can be accomplished through several methods, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being one of the most efficient.

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of tert-Butyl Piperazine-1-carboxylate

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.2 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add tert-butyl piperazine-1-carboxylate and sodium tert-butoxide to the tube under the inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100°C) for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the Celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-aryl piperazine carboxylate.

Synthesis of the Piperazine Carboxylate Core

In some cases, it is advantageous to construct the substituted piperazine carboxylate ring from acyclic precursors, particularly for accessing specific substitution patterns on the carbon framework of the ring.

Experimental Protocol: Synthesis of 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester

Materials:

  • Methyl 2,3-dibromopropionate (1.0 eq)

  • N,N'-Dibenzyl-ethane-1,2-diamine (1.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Toluene

Procedure:

  • To a solution of methyl 2,3-dibromopropionate in toluene, preheated to 50°C, and triethylamine, add N,N'-dibenzyl-ethane-1,2-diamine dropwise.

  • Heat the resulting slurry to reflux, at which point the solution should become clear.

  • Stir the reaction mixture at reflux overnight.

  • After cooling to room temperature, extract the reaction mixture with 2N HCl.

  • Neutralize the aqueous extract with 4N NaOH.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.[3]

Pharmacological Landscape and Structure-Activity Relationships

Substituted piperazine carboxylates have been investigated for a wide array of biological activities. The nature and position of the substituents on the piperazine ring and the carboxylate moiety play a crucial role in determining the pharmacological profile and potency of these compounds.

Anticancer Activity

A significant number of substituted piperazine carboxylates have demonstrated potent anticancer activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Substituted Piperazine Carboxylates

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
3n Alepterolic acid derivative with 4-(4-fluorobenzoyl)piperazineMDA-MB-231 (Triple-negative breast cancer)5.55 ± 0.56[4]
Compound 23 Vindoline derivative with [4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast cancer)1.00 (GI₅₀)[5]
Compound 25 Vindoline derivative with 1-bis(4-fluorophenyl)methyl piperazineHOP-92 (Non-small cell lung cancer)1.35 (GI₅₀)[5]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl) piperazine 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)MCF7 (Breast cancer)0.31 - 120.52[6]

The data in Table 1 highlights the potential of substituted piperazine carboxylates as anticancer agents. For instance, compound 3n , a derivative of the natural product alepterolic acid, shows significant activity against triple-negative breast cancer cells.[4] The vindoline conjugates 23 and 25 also exhibit potent growth inhibitory effects across a panel of cancer cell lines.[5]

Central Nervous System (CNS) Activity

The piperazine scaffold is a well-established pharmacophore for CNS-active drugs.[7][8] Substituted piperazine carboxylates have been explored as ligands for various CNS targets, including dopamine and serotonin receptors.

Table 2: Binding Affinities of Selected Substituted Piperazine Carboxylates for Dopamine Receptors

Compound IDSubstitution PatternReceptorKᵢ (nM)Selectivity (D₃ vs. D₂)Reference
Compound 16 N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)hydroxybutyl)-2-fluorenylamidehD₃1-5>100[9]
Compound 17 N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)hydroxybutyl)-2-pyridylphenylamidehD₃1-5>100[9]
Compound 22 1-(p-Bromophenyl)-4-(indol-3-yl)piperazine derivativehD₂L53-[10]
Compound 24 1-(p-Bromophenyl)-4-(indol-3-yl)piperazine derivativehD₂L58-[10]
Compound 38 (ST 280) (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamidehD₃0.5153[11]

As shown in Table 2, subtle structural modifications can significantly impact the binding affinity and selectivity for dopamine receptor subtypes. For example, compounds 16 and 17 demonstrate high affinity and selectivity for the D₃ receptor over the D₂ receptor.[9] Compound 38 (ST 280) also exhibits remarkable potency and selectivity for the D₃ receptor.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted piperazine carboxylates are a result of their interaction with various cellular targets and modulation of key signaling pathways.

Modulation of the Monoaminergic System

Many CNS-active piperazine derivatives exert their effects by interacting with the monoaminergic system, which includes neurotransmitters like serotonin and dopamine.[7] These compounds can act as agonists, antagonists, or reuptake inhibitors at serotonin and dopamine receptors, thereby influencing mood, cognition, and motor control. The antidepressant and antipsychotic effects of many piperazine-containing drugs are attributed to their modulation of these pathways.[8][12]

monoaminergic_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAO MAO VMAT VMAT SynapticVesicle Synaptic Vesicle (Serotonin/Dopamine) VMAT->SynapticVesicle Packaging Receptor Serotonin/Dopamine Receptor (GPCR) SynapticVesicle->Receptor Release SERT_DAT SERT/DAT (Reuptake Transporter) SERT_DAT->MAO Reuptake Receptor->SERT_DAT Signaling Downstream Signaling Receptor->Signaling Activation Piperazine Substituted Piperazine Carboxylate Piperazine->SERT_DAT Inhibition Piperazine->Receptor Agonism/ Antagonism

Caption: Modulation of Monoaminergic Neurotransmission.

Induction of Apoptosis in Cancer Cells

In the context of cancer, some substituted piperazine carboxylates have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through the activation of intrinsic and/or extrinsic apoptotic pathways.

apoptosis_pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway DeathReceptor Death Receptor (e.g., TNFR1) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Piperazine Substituted Piperazine Carboxylate Piperazine->DeathReceptor Activation Piperazine->Mitochondrion Induction of Mitochondrial Stress

Caption: Induction of Apoptosis Pathways.

Key Experimental Protocols

Reproducible and reliable experimental data are the cornerstone of drug discovery. This section provides detailed protocols for key in vitro assays used to characterize the biological activity of substituted piperazine carboxylates.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay for Dopamine D₂ Receptors

Materials:

  • Cell membranes expressing the human dopamine D₂ receptor (e.g., from HEK293 cells)

  • [³H]-Spiperone (radioligand)

  • Haloperidol (for determining non-specific binding)

  • Test compounds (substituted piperazine carboxylates)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Spiperone (at a concentration close to its K_d), and 150 µL of the cell membrane preparation.

    • Non-specific Binding: 50 µL of Haloperidol (10 µM final concentration), 50 µL of [³H]-Spiperone, and 150 µL of the cell membrane preparation.

    • Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-Spiperone, and 150 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail to each vial, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

radioligand_binding_workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Washing cluster_3 Detection & Analysis PrepareMembranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, & Test Compounds PrepareMembranes->Incubate PrepareLigands Prepare Radioligand & Test Compounds PrepareLigands->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

Substituted piperazine carboxylates represent a versatile and highly valuable class of compounds in drug discovery. Their favorable physicochemical properties, coupled with the synthetic tractability of the piperazine scaffold, have enabled the development of potent and selective modulators of a wide range of biological targets. The continued exploration of novel substitution patterns on the piperazine ring and the carboxylate moiety, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of new and improved therapeutics for a multitude of diseases. The detailed synthetic and biological protocols provided in this guide are intended to serve as a valuable resource for researchers in this exciting and dynamic field.

References

Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Benzyl 3-methylpiperazine-1-carboxylate (CAS No: 84477-85-0). The information is compiled from available Safety Data Sheets (SDS) to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Pictogram:

alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Property Value
Molecular Formula C13H18N2O2
Molecular Weight 234.2942 g/mol [1]
CAS Number 84477-85-0[1]

Exposure Controls and Personal Protection

Strict adherence to the following exposure control measures and use of personal protective equipment (PPE) is mandatory to ensure personnel safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[2]

  • Use of a chemical fume hood is recommended, especially when handling the substance as a dust or aerosol.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Ensure safety showers and eye wash stations are readily accessible.[3]

Personal Protective Equipment (PPE)

The following table outlines the required personal protective equipment.

Protection Type Specification Reference
Eye/Face Protection Safety glasses with side-shields or a face shield. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (inspect prior to use). A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]
Hygiene Measures
  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Wash hands before breaks and at the end of the workday.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid formation of dust and aerosols.[1]

Handling and Storage

Precautions for Safe Handling
  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation where dust is formed.[1]

  • Follow normal measures for preventive fire protection.[1]

Conditions for Safe Storage
  • Store in a cool place.

  • Keep container tightly closed in a dry and well-ventilated place.[3]

  • Recommended storage temperature is 2-8°C.[1]

  • The substance is light-sensitive and should be stored under an inert atmosphere.[1]

First Aid Measures

The following workflow outlines the immediate actions to be taken in case of exposure.

FirstAidWorkflow cluster_exposure Exposure Event cluster_general Immediate Actions Exposure Exposure Occurs Move Move out of dangerous area Exposure->Move Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Skin Skin Contact: Wash off with soap and plenty of water. Eye Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult Consult a physician. Show SDS to the doctor. Inhalation->Consult Skin->Consult Eye->Consult Ingestion->Consult

First Aid Response Workflow

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[1]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • In Case of Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Firefighting Measures

Suitable Extinguishing Media
  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Specific Hazards Arising from the Chemical
  • No data available.

Advice for Firefighters
  • Wear a self-contained breathing apparatus for firefighting if necessary.[1]

The following diagram illustrates the logical steps for responding to a fire involving this substance.

FireResponse cluster_detection Fire Detection cluster_actions Response Actions Fire Fire Involving the Substance Extinguish Use Suitable Extinguishing Media: - Water Spray - Alcohol-Resistant Foam - Dry Chemical - Carbon Dioxide Fire->Extinguish PPE Firefighter PPE: Wear self-contained breathing apparatus (SCBA) Fire->PPE

Fire Emergency Response Plan

Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures
  • Use personal protective equipment.[1]

  • Avoid dust formation.[1]

  • Avoid breathing vapors, mist, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

  • Avoid breathing dust.[1]

Environmental Precautions
  • Do not let the product enter drains.[1]

Methods and Materials for Containment and Cleaning Up
  • Pick up and arrange disposal without creating dust.[1]

  • Sweep up and shovel the material.[1]

  • Keep in suitable, closed containers for disposal.[1]

The workflow for handling a spill is outlined below.

SpillResponseWorkflow cluster_spill Spill Event cluster_containment Immediate Response cluster_cleanup Cleanup and Disposal Spill Accidental Release Occurs Evacuate Evacuate personnel to safe areas Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Prevent Prevent product from entering drains PPE->Prevent Contain Contain the spill Prevent->Contain Collect Sweep up and shovel into a suitable container (Avoid creating dust) Contain->Collect Dispose Dispose of waste in closed containers according to regulations Collect->Dispose

Spill Handling and Cleanup Workflow

Toxicological Information

Detailed toxicological data for this compound is limited.

  • Acute Toxicity: Harmful if swallowed (Oral, Category 4).[1] No data is available for dermal or inhalation toxicity.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.[2]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Disposal Considerations

Dispose of this material in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) and a comprehensive risk assessment before use. Always prioritize safety in the laboratory.

References

Solubility Profile of Benzyl 3-methylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Benzyl 3-methylpiperazine-1-carboxylate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures, alongside standardized experimental protocols for determining solubility. This guide is intended to equip researchers with the necessary information and methodologies to effectively work with this compound.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubilityContext/Reference
DichloromethaneSolubleUsed as a reaction and extraction solvent during the synthesis of related piperazine carboxylates, suggesting good solubility.[1]
Ethyl AcetateSolubleEmployed as a wash solvent and in extraction steps, indicating at least moderate solubility.[1][2]
MethanolSolubleUtilized as a solvent in the synthesis of piperazine derivatives, implying solubility.[2]

It is important to note that this information is qualitative. The actual solubility limits (e.g., in mg/mL or mol/L) have not been formally reported. For comparison, Table 2 provides qualitative solubility data for the related compound, 1-benzylpiperazine. While structurally similar, the presence of the methyl and carboxylate groups in the target compound will influence its solubility profile.

Table 2: Qualitative Solubility of 1-Benzylpiperazine (a related compound)

SolventDescriptive Term
AcetoneVery Soluble
ChloroformSparingly Soluble
EtherFreely Soluble
HexaneVery Slightly Soluble
MethanolSoluble
WaterInsoluble

Source: SWGDRUG Monograph[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[2] This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). The temperature should be controlled and recorded as solubility is temperature-dependent.

  • Shaking: Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Separation: After the incubation period, allow the vials to stand to let the excess solid settle. To further separate the undissolved solid, centrifuge the vials.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC.

  • Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Logical Workflow for Addressing Solubility Issues in Experimental Assays

In many research contexts, particularly in drug development, poor solubility can lead to inconsistent and unreliable results in biological assays. The following workflow provides a logical approach to troubleshooting such issues.

G inconsistent_results Inconsistent Assay Results suspect_solubility Suspect Poor Solubility / Precipitation inconsistent_results->suspect_solubility determine_kinetic Determine Kinetic Solubility in Assay Medium suspect_solubility->determine_kinetic precipitation_obs Precipitation Observed? determine_kinetic->precipitation_obs no_precipitation No Precipitation (Investigate other assay variables) precipitation_obs->no_precipitation No modify_formulation Modify Formulation precipitation_obs->modify_formulation Yes retest Re-test in Assay modify_formulation->retest consistent_results Consistent Results? retest->consistent_results success Success consistent_results->success Yes failure Failure (Consider advanced formulation) consistent_results->failure No

References

Thermochemical Analysis of N-Protected Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of protecting groups on the nitrogen atoms, such as Boc (tert-butyloxycarbonyl), acetyl, and benzoyl, is a common strategy in the synthesis of complex pharmaceutical ingredients. The thermochemical properties of these N-protected piperazine intermediates are critical for process safety, development, and scale-up. Understanding their thermal stability, enthalpy of formation, and other thermodynamic parameters is essential for designing safe and efficient manufacturing processes, preventing runaway reactions, and ensuring the quality and stability of the final product.

This technical guide provides a summary of available thermochemical data for piperazine and various N-protected derivatives. It also outlines the detailed experimental protocols for key thermochemical analyses and presents visual workflows to facilitate a deeper understanding of these processes.

Data Presentation: Physical and Thermochemical Properties

The following tables summarize the available physical and thermochemical data for piperazine and a selection of its N-protected derivatives. A significant gap in publicly available experimental thermochemical data for many of the protected derivatives is evident, highlighting a crucial area for future research.

Table 1: Physical Properties of Piperazine and N-Protected Derivatives

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
PiperazineC₄H₁₀N₂86.14109-112[1]145-146[1]
1-Boc-piperazineC₉H₁₈N₂O₂186.2543-47[2]98-100 (at reduced pressure)[3]
1-AcetylpiperazineC₆H₁₂N₂O128.1731-34127 (at reduced pressure)
1-BenzoylpiperazineC₁₁H₁₄N₂O190.2461-64[4]145 (at 0.05 mmHg)[4]
1-PhenylpiperazineC₁₀H₁₄N₂162.2318-19284-287
1-EthylpiperazineC₆H₁₄N₂114.19-156
1-FormylpiperazineC₅H₁₀N₂O114.15-264-266[5]

Table 2: Thermochemical Data for Piperazine

ParameterValueUnitsMethodReference
Standard Molar Enthalpy of Fusion (ΔfusH°)22.1kJ/molDSC[6]
Standard Molar Enthalpy of Vaporization (ΔvapH°)50.1 ± 1.9kJ/molEB[6]
Standard Molar Enthalpy of Sublimation (ΔsubH°)65.2kJ/molB[6]
Standard Molar Enthalpy of Combustion (ΔcH°solid)-2799.3 ± 0.6kJ/mol-[7]
Standard Molar Enthalpy of Formation (ΔfH°solid)-49.3 ± 0.7kJ/mol-[7]

Note: DSC = Differential Scanning Calorimetry, EB = Ebulliometry, B = From boiling point data. Thermochemical data for the N-protected derivatives are largely unavailable in the literature.

Experimental Protocols

The determination of thermochemical data relies on precise calorimetric measurements. The following are detailed methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

This technique is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.5 g) of the N-protected piperazine derivative is placed in a crucible within a high-pressure vessel known as a "bomb." A cotton fuse of known mass and combustion energy is placed in contact with the sample. For volatile or liquid samples, they are encapsulated in a polyethylene ampoule of known combustion energy.

  • Bomb Assembly and Pressurization: The crucible is placed in the bomb, and a small, known amount of distilled water is added to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter vessel. The calorimeter is equipped with a high-precision thermometer and a stirrer. The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.

  • Combustion and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through an ignition wire connected to the fuse. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion.

  • Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy equivalent of the calorimeter (εcalor) is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The specific energy of combustion of the sample (ΔcU) is calculated using the following equation:

    ΔcU = (εcalor * ΔT - ΔUfuse - ΔUign) / msample

    The standard internal energy of combustion (ΔcU°) is then corrected for nitric acid formation (from the nitrogen in the sample and residual N₂ in the bomb) and for standard state conditions. The standard enthalpy of combustion (ΔcH°) is calculated using the relation:

    ΔcH° = ΔcU° + ΔngasRT

    where Δngas is the change in the number of moles of gas in the combustion reaction.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is used to measure the heat flow associated with thermal transitions, such as melting, to determine the enthalpy of fusion (ΔfusH).

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the N-protected piperazine derivative is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an initial isothermal period, a heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting point of the substance, and a final isothermal period.

  • Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as a function of temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The onset temperature of the peak is taken as the melting point. The area under the melting peak is integrated to determine the total heat absorbed during the transition.

  • Calculation of Enthalpy of Fusion: The molar enthalpy of fusion (ΔfusH) is calculated by dividing the total heat absorbed by the number of moles of the sample. The instrument is calibrated using a standard material with a known melting point and enthalpy of fusion, such as indium.

Knudsen Effusion Method for Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH) can be determined by measuring the vapor pressure of a solid as a function of temperature. The Knudsen effusion method is a common technique for this purpose.

Methodology:

  • Sample Preparation: A small amount of the solid N-protected piperazine derivative is placed in a Knudsen cell, which is a small, isothermal container with a very small orifice.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.

  • Vapor Pressure Measurement: At each temperature, the rate of mass loss of the sample due to the effusion of vapor through the orifice is measured using a high-precision microbalance. The vapor pressure (p) inside the cell can be calculated from the rate of mass loss using the Knudsen equation:

    p = (Δm / (A * t)) * sqrt(2πRT / M)

    where Δm is the mass loss over time t, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

  • Data Analysis: The vapor pressure is measured at several different temperatures.

  • Calculation of Enthalpy of Sublimation: The standard molar enthalpy of sublimation (ΔsubH°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated form:

    ln(p) = -ΔsubH° / (RT) + C

    A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔsubH°/R, from which the enthalpy of sublimation can be calculated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described thermochemical analyses.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis p1 Weigh Sample p2 Place in Crucible p1->p2 p3 Attach Fuse p2->p3 b1 Add Water to Bomb p3->b1 Place crucible in bomb b2 Seal Bomb b1->b2 b3 Pressurize with O2 b2->b3 c1 Submerge Bomb in Water b3->c1 c2 Equilibrate Temperature c1->c2 c3 Ignite Sample c2->c3 c4 Record Temperature Change c3->c4 a1 Calculate Corrected Temp. Rise (ΔT) c4->a1 a3 Calculate ΔcH° a1->a3 a2 Determine Energy Equivalent (ε_calor) a2->a3 a4 Calculate ΔfH° a3->a4 DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis p1 Weigh Sample p2 Seal in DSC Pan p1->p2 d1 Place Sample & Reference in Cell p2->d1 d2 Apply Temperature Program d1->d2 d3 Record Heat Flow vs. Temperature d2->d3 a1 Identify Melting Peak d3->a1 a2 Determine Onset Temperature (Tm) a1->a2 a3 Integrate Peak Area a1->a3 a4 Calculate ΔfusH a3->a4 Sublimation_Workflow cluster_prep Sample Preparation cluster_measurement Vapor Pressure Measurement cluster_analysis Data Analysis p1 Place Sample in Knudsen Cell m1 Place Cell in High Vacuum p1->m1 m2 Heat to a Set Temperature m1->m2 m3 Measure Rate of Mass Loss m2->m3 m4 Repeat at Different Temperatures m3->m4 a1 Calculate Vapor Pressure (p) at each T m4->a1 a2 Plot ln(p) vs. 1/T a1->a2 a3 Determine Slope of the Line a2->a3 a4 Calculate ΔsubH° a3->a4

References

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Benzyl 3-methylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak shape. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound possesses a chiral center at the 3-position of the piperazine ring. Consequently, a robust analytical method for separating and quantifying its enantiomers is essential for quality control and regulatory compliance. Direct chiral HPLC using chiral stationary phases (CSPs) is a widely adopted technique for such separations due to its efficiency and reliability.[1][] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide array of racemic compounds.[3][4][5][6][7] This note provides a systematic approach to developing and implementing a chiral HPLC method for this specific analyte.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a column packed with amylose or cellulose derivatives. A recommended starting point is a Chiralpak® series column (e.g., Chiralpak® IA or IC) or a Lux® Cellulose or Amylose-based column (e.g., Lux® Amylose-1). These columns are known for their broad selectivity.[4][8]

  • Chemicals: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA). The analyte, this compound, should be available as a racemic standard for method development.

  • Sample Preparation: A stock solution of racemic this compound (1 mg/mL) is prepared in a mixture of n-hexane and IPA (1:1 v/v). Working standards are prepared by diluting the stock solution with the mobile phase.

Chromatographic Conditions (Optimized)

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Note: The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial for achieving good peak shape and resolution for basic analytes like piperazine derivatives.[9]

Method Development and Optimization

The development of a successful chiral separation method is often an empirical process.[10][11] A systematic screening of mobile phases is recommended to achieve the desired resolution. The following workflow was employed to arrive at the optimized conditions.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) MobilePhase_Screening Screen Mobile Phase Compositions (Hexane/IPA, Hexane/EtOH) CSP_Selection->MobilePhase_Screening Initial Testing Additive_Screening Evaluate Basic Additives (e.g., 0.1% DEA) MobilePhase_Screening->Additive_Screening Improve Peak Shape Optimize_Modifier Optimize Alcohol Modifier % (e.g., 10-30% IPA) Additive_Screening->Optimize_Modifier Optimize_Flow Optimize Flow Rate (0.8-1.2 mL/min) Optimize_Modifier->Optimize_Flow Fine-tune Resolution & Run Time Optimize_Temp Optimize Column Temperature (20-30 °C) Optimize_Flow->Optimize_Temp Assess Thermodynamic Effects System_Suitability System Suitability Testing (Resolution, Tailing Factor) Optimize_Temp->System_Suitability Linearity Linearity & Range System_Suitability->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Figure 1: Chiral HPLC Method Development Workflow.
Data Presentation

The following table summarizes the expected performance of the method. The retention times (t_R), resolution (R_s), and selectivity (α) are key indicators of a successful separation.

EnantiomerRetention Time (t_R) (min)Resolution (R_s)Selectivity (α)
Enantiomer 1~ 12.5--
Enantiomer 2~ 15.2> 2.0> 1.2

Note: The elution order of the enantiomers should be determined by injecting a standard of a single, known enantiomer if available.

Principles of Chiral Separation

The enantiomeric separation on a polysaccharide-based CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times.

G cluster_system Chiral HPLC System cluster_interaction Chiral Recognition Mechanism Mobile_Phase Mobile Phase (Analyte + Solvent) Enantiomer_R R-Enantiomer Enantiomer_S S-Enantiomer CSP Chiral Stationary Phase (CSP) Complex_R [R-Enantiomer-CSP] (Less Stable Complex) Complex_S [S-Enantiomer-CSP] (More Stable Complex) Detector UV Detector Enantiomer_R->Complex_R Interaction Enantiomer_S->Complex_S Interaction Complex_R->Detector Elutes First (Shorter t_R) Complex_S->Detector Elutes Second (Longer t_R)

Figure 2: Principle of Chiral Separation on a CSP.

Conclusion

The described chiral HPLC method provides a reliable and robust approach for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase with a mobile phase of n-hexane, isopropanol, and diethylamine yields excellent resolution and peak symmetry. This method is suitable for routine quality control and purity testing in pharmaceutical development and manufacturing. Further validation should be performed in accordance with internal standard operating procedures and regulatory guidelines.

References

Application Notes: Synthesis of Novel Cholinergic Agonists Using (S)-Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties, including aqueous solubility and the ability to cross the blood-brain barrier.[1][2] This heterocyclic moiety is a core component of numerous drugs targeting various receptors and enzymes.[2][3][4] In the realm of cholinergic neurotransmission, piperazine derivatives have been successfully developed as potent and selective ligands for both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1] These receptors are critical targets for treating neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

(S)-Benzyl 3-methylpiperazine-1-carboxylate is a valuable chiral building block for the synthesis of these targeted compounds.[5] The stereocenter at the 3-position allows for the creation of specific enantiomerically pure final products, which is often crucial for achieving desired potency and reducing off-target effects. The molecule features a secondary amine that serves as a reactive handle for introducing diverse substituents, and a benzyloxycarbonyl (Cbz) protected secondary amine, which can be selectively removed in a later step.

This document provides a detailed protocol for the synthesis of a library of potential cholinergic agonists through N-alkylation of (S)-Benzyl 3-methylpiperazine-1-carboxylate, followed by an optional deprotection step.

General Synthetic Workflow

The primary synthetic strategy involves a two-step process to generate a library of diverse N-substituted piperazine derivatives.

  • N-Alkylation/Arylation: The free secondary amine of the piperazine ring is reacted with various electrophiles (e.g., alkyl halides, benzyl halides) via nucleophilic substitution to introduce a wide range of substituents (R-groups).

  • Cbz-Deprotection (Optional): The benzyloxycarbonyl (Cbz) protecting group is removed, typically via hydrogenolysis, to yield the free secondary amine. This final product can be the target molecule itself or an intermediate for further functionalization at this position.

G start (S)-Benzyl 3-methylpiperazine-1-carboxylate step1 Step 1: N-Alkylation (R-X, Base) start->step1 intermediate N-Substituted Intermediate step1->intermediate step2 Step 2: Cbz Deprotection (H₂, Pd/C) intermediate->step2 final_product Final Cholinergic Agonist Candidate step2->final_product cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) or Agonist nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel (Open) nAChR->IonChannel Activates Signal Cellular Response (Depolarization) IonChannel->Signal Na⁺/Ca²⁺ Influx

References

Application Notes and Protocols for Asymmetric Synthesis Involving Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage in critical interactions with biological targets.[1][2] Chiral substituted piperazines, in particular, offer the ability to introduce three-dimensional complexity, leading to improved potency, selectivity, and reduced off-target effects.[3] (S)-Benzyl 3-methylpiperazine-1-carboxylate is a key chiral building block used in the asymmetric synthesis of pharmacologically active molecules, notably as an intermediate in the synthesis of kinase inhibitors and cholinergic neurotransmitter agonists.[4]

This document provides detailed protocols for the application of (S)-Benzyl 3-methylpiperazine-1-carboxylate in the synthesis of a chiral analogue of Imatinib, a potent tyrosine kinase inhibitor. The protocols described herein are based on established synthetic methodologies for nucleophilic substitution and amide bond formation, common in the synthesis of this class of drugs.[5]

Core Application: Synthesis of a Chiral Imatinib Analogue

The primary application highlighted is the stereoselective synthesis of an (S)-enantiomer of a desmethyl-Imatinib analogue. This process involves a two-step sequence starting from (S)-Benzyl 3-methylpiperazine-1-carboxylate:

  • Deprotection: Removal of the benzyloxycarbonyl (Cbz) protecting group to yield the chiral (S)-2-methylpiperazine.

  • Nucleophilic Substitution: Reaction of the deprotected chiral piperazine with an activated benzamide intermediate to form the final product.

This approach allows for the introduction of a chiral center at the piperazine moiety, enabling the exploration of stereospecific interactions with the target kinase.

Experimental Workflow

The overall synthetic workflow is depicted below. The process begins with the deprotection of the commercially available starting material, followed by a nucleophilic substitution reaction to couple the chiral piperazine with the core benzamide structure.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling Reaction A (S)-Benzyl 3-methylpiperazine-1-carboxylate B (S)-2-Methylpiperazine A->B H₂, Pd/C Ethanol C N-(3-Bromo-4-methylphenyl) -4-(chloromethyl)benzamide D Chiral Imatinib Analogue (Final Product) C->D K₂CO₃ Dry Acetone B_alias (S)-2-Methylpiperazine B_alias->D G cluster_pathway BCR-ABL Signaling Pathway cluster_inhibition Mechanism of Inhibition BCR_ABL BCR-ABL Kinase (Constitutively Active) Substrate Downstream Substrates (e.g., Grb2, Shc) BCR_ABL->Substrate ATP → ADP (Phosphorylation) RAS_MAPK RAS-MAPK Pathway Substrate->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Substrate->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Imatinib Chiral Imatinib Analogue BCR_ABL_inactive BCR-ABL Kinase (Inactive Conformation) Imatinib->BCR_ABL_inactive Binds to ATP-binding site BCR_ABL_inactive->Substrate Phosphorylation Blocked

References

Catalytic Methods for the N-Benzylation of 3-Methylpiperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic N-benzylation of 3-methylpiperazine, a crucial step in the synthesis of various pharmaceutical intermediates. Two primary catalytic methods are discussed: Direct N-Alkylation and Reductive Amination. The protocols are designed to be clear, concise, and easily adaptable for a laboratory setting.

Introduction

The N-benzylation of 3-methylpiperazine is a common transformation in medicinal chemistry, as the resulting 1-benzyl-3-methylpiperazine is a versatile building block. The introduction of the benzyl group can serve as a protective group or as a key pharmacophore element. Catalytic methods are preferred for this transformation due to their efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. This note focuses on two robust and widely used catalytic strategies: direct alkylation using a benzyl halide and a base, and reductive amination using benzaldehyde and a reducing agent.

Comparative Data of Catalytic N-Benzylation Methods

The following table summarizes typical reaction conditions and outcomes for the N-benzylation of piperazine derivatives based on literature precedents. While specific data for 3-methylpiperazine is limited, these examples provide a strong basis for comparison and adaptation.

MethodCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Direct N-Alkylation Benzyl bromide, Potassium carbonate (K₂CO₃)DMFRoom Temperature14~97High yield, simple procedure. Potential for over-alkylation if stoichiometry is not controlled.[1]
Benzyl bromide, Potassium carbonate (K₂CO₃)Acetonitrile603HighFaster reaction at elevated temperature.[2][3]
Reductive Amination Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃)DichloromethaneRoom Temperature2-12HighMild and selective, avoids the formation of quaternary ammonium salts.[4][5][6]
Benzaldehyde, Palladium on carbon (Pd/C), H₂Methanol/THFRoom Temperature16~85-86Catalytic hydrogenation is a green and efficient method.[1][7][8][9]

Experimental Protocols

Method 1: Direct N-Alkylation with Benzyl Bromide and Potassium Carbonate

This protocol describes the direct N-benzylation of 3-methylpiperazine using benzyl bromide as the alkylating agent and potassium carbonate as the base.

Materials:

  • 3-Methylpiperazine

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 3-methylpiperazine (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.05 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Reductive Amination with Benzaldehyde and Sodium Triacetoxyborohydride

This protocol details the N-benzylation of 3-methylpiperazine via reductive amination with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5][6]

Materials:

  • 3-Methylpiperazine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-methylpiperazine (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane (DCM).

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Gas evolution may be observed.

  • Continue stirring the reaction at room temperature for 2 to 12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if required.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described catalytic methods.

Direct_N_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 3-methylpiperazine and DMF to flask B 2. Add K2CO3 A->B C 3. Stir at RT for 15 min B->C D 4. Add benzyl bromide C->D E 5. Stir at RT for 14h (Monitor by TLC) D->E Start Reaction F 6. Quench with water E->F Reaction Complete G 7. Extract with ethyl acetate F->G H 8. Wash with brine G->H I 9. Dry over Na2SO4, filter, and concentrate H->I J 10. Purify by column chromatography (optional) I->J Product Product J->Product 1-Benzyl-3-methylpiperazine

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination cluster_setup Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification A 1. Dissolve 3-methylpiperazine and benzaldehyde in DCM B 2. Stir at RT for 30 min A->B C 3. Add NaBH(OAc)3 portion-wise B->C Start Reduction D 4. Stir at RT for 2-12h (Monitor by TLC) C->D E 5. Quench with sat. NaHCO3 solution D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with brine and dry over MgSO4 F->G H 8. Filter and concentrate G->H I 9. Purify by column chromatography (optional) H->I Product Product I->Product 1-Benzyl-3-methylpiperazine

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols: Large-Scale Synthesis of Enantiopure Benzyl 3-Methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure piperazine derivatives are crucial building blocks in modern medicinal chemistry.[1][2] Specifically, the stereochemistry at the 3-position of the piperazine ring can be critical for the efficacy of antiviral agents.[3] Benzyl 3-methylpiperazine-1-carboxylate, in its enantiopure forms ((R) or (S)), serves as a key intermediate in the synthesis of various pharmacologically active compounds, including cholinergic neurotransmitter agonists.[4] The piperazine motif is valued for its ability to form multiple hydrogen bonds, influence acid-base properties, and enhance the water solubility of drug molecules.[5]

This document provides a detailed protocol for the large-scale synthesis of enantiopure this compound via chiral resolution of racemic 3-methylpiperazine. Chiral resolution is a classic and effective method for separating a racemic mixture into its individual enantiomers.[3][6] This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3][6][] While asymmetric synthesis is an alternative approach, chiral resolution is often a practical and scalable method for producing enantiomerically pure compounds.[3][8]

Overall Synthesis Workflow

The large-scale synthesis is a three-step process commencing with the chiral resolution of racemic 3-methylpiperazine. This is followed by the separation of the desired diastereomeric salt and subsequent liberation of the enantiopure free base. The final step involves the N-protection of the enantiopure 3-methylpiperazine with benzyl chloroformate to yield the target compound.

G cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: Separation & Liberation cluster_2 Step 3: N-Protection racemic Racemic 3-Methylpiperazine diastereomeric_salts Diastereomeric Salts racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation desired_salt Desired Diastereomeric Salt separation->desired_salt liberation Base Treatment (e.g., NaOH) desired_salt->liberation enantiopure_base Enantiopure 3-Methylpiperazine liberation->enantiopure_base protection N-Benzyloxycarbonylation enantiopure_base->protection final_product Enantiopure Benzyl 3-methylpiperazine-1-carboxylate protection->final_product cbz_cl Benzyl Chloroformate cbz_cl->protection

Caption: Overall workflow for the synthesis of enantiopure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a large-scale synthesis, starting from 10 kg of racemic 3-methylpiperazine.

ParameterStep 1: Chiral ResolutionStep 2: Liberation of Free BaseStep 3: N-ProtectionOverall
Starting Material Racemic 3-MethylpiperazineDiastereomeric SaltEnantiopure 3-MethylpiperazineRacemic 3-Methylpiperazine
Starting Quantity 10.0 kg~12.4 kg~4.2 kg10.0 kg
Product Diastereomeric SaltEnantiopure 3-MethylpiperazineEnantiopure Target CompoundEnantiopure Target Compound
Theoretical Yield ~12.5 kg~4.25 kg~9.7 kg~4.85 kg
Expected Practical Yield 80-90%95-98%90-95%34-40%
Expected Product Quantity 10.0-11.3 kg4.0-4.1 kg8.7-9.2 kg3.4-4.0 kg
Target Enantiomeric Excess (ee%) >99%>99%>99%>99%

Detailed Experimental Protocols

Step 1: Chiral Resolution of Racemic 3-Methylpiperazine

This protocol details the resolution of racemic 3-methylpiperazine using L-tartaric acid to form diastereomeric salts, which can be separated by fractional crystallization.

Materials:

  • Racemic 3-methylpiperazine: 10.0 kg

  • L-(+)-Tartaric acid: 15.0 kg

  • Methanol: 200 L

  • Deionized water: 20 L

Equipment:

  • 250 L glass-lined reactor with overhead stirrer, temperature probe, and condenser

  • Large-scale filtration unit (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Charge the reactor with 200 L of methanol and 20 L of deionized water.

  • Add 15.0 kg of L-(+)-tartaric acid to the solvent mixture and stir until fully dissolved.

  • Slowly add 10.0 kg of racemic 3-methylpiperazine to the solution over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40°C.

  • Heat the resulting solution to reflux (approximately 65-70°C) and maintain for 1 hour to ensure complete salt formation.

  • Gradually cool the solution to room temperature over 4-6 hours to initiate crystallization.

  • Further cool the mixture to 0-5°C and stir for an additional 2-3 hours to maximize precipitation of the less soluble diastereomeric salt.

  • Isolate the crystalline product by filtration.

  • Wash the filter cake with cold (0-5°C) methanol (2 x 10 L).

  • Dry the product under vacuum at 50°C until a constant weight is achieved. The expected yield is 10.0-11.3 kg of the diastereomeric salt.

Step 2: Liberation of Enantiopure 3-Methylpiperazine Free Base

This protocol describes the liberation of the enantiomerically pure free base from the isolated diastereomeric salt.

Materials:

  • Diastereomeric salt from Step 1: 10.0 kg

  • Sodium hydroxide (50% w/w aqueous solution): ~6.4 L

  • Dichloromethane (DCM): 100 L

  • Deionized water: 50 L

  • Anhydrous sodium sulfate

Equipment:

  • 150 L glass-lined reactor with overhead stirrer and temperature probe

  • Separatory funnel (or equivalent for large-scale liquid-liquid extraction)

  • Rotary evaporator

Procedure:

  • Charge the reactor with 50 L of deionized water and the 10.0 kg of the diastereomeric salt. Stir to form a slurry.

  • Cool the mixture to 10-15°C.

  • Slowly add the 50% sodium hydroxide solution, monitoring the pH. Continue addition until the pH of the aqueous layer is >12.

  • Extract the aqueous layer with dichloromethane (3 x 30 L).

  • Combine the organic extracts and wash with brine (1 x 20 L).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the enantiopure 3-methylpiperazine as an oil. The expected yield is 4.0-4.1 kg.

Step 3: N-Benzyloxycarbonylation

This protocol details the final step of protecting the enantiopure 3-methylpiperazine with a benzyloxycarbonyl (Cbz) group.

Materials:

  • Enantiopure 3-methylpiperazine from Step 2: 4.0 kg

  • Dichloromethane (DCM): 80 L

  • Triethylamine: 6.7 L

  • Benzyl chloroformate (Cbz-Cl): 6.8 kg

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4.0 kg of enantiopure 3-methylpiperazine and 6.7 L of triethylamine in 80 L of dichloromethane in the reactor.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of 6.8 kg of benzyl chloroformate in 20 L of dichloromethane via the addition funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quench the reaction by adding 40 L of deionized water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 L) and brine (1 x 20 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography or vacuum distillation to yield the final enantiopure this compound. The expected yield is 8.7-9.2 kg.

Reaction Scheme

The chemical transformations for the synthesis of (S)-Benzyl 3-methylpiperazine-1-carboxylate are depicted below. The synthesis of the (R)-enantiomer would proceed identically, starting with D-(-)-tartaric acid as the resolving agent.

Caption: Reaction scheme for the synthesis of the (S)-enantiomer.

References

Application Notes and Protocols: Benzyl 3-methylpiperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-methylpiperazine-1-carboxylate is a versatile chiral building block with significant applications in medicinal chemistry. Its inherent structural features, including a protected chiral piperazine core, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. These application notes provide a comprehensive overview of its utility in the development of therapeutic agents, with a focus on cholinergic modulators, sigma-1 (σ1) receptor antagonists, and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are provided, alongside quantitative data and schematic diagrams to guide researchers in this field.

Introduction

The piperazine scaffold is a privileged motif in drug discovery, present in numerous approved therapeutic agents across various disease areas. The introduction of a methyl group at the 3-position of the piperazine ring, as seen in this compound, provides chirality and steric bulk, which can be exploited to achieve specific interactions with biological targets. The benzyl carbamate (Cbz) protecting group offers stability during synthetic manipulations and can be readily removed under standard conditions to allow for further derivatization at the N1-position. This combination of features makes this compound a valuable intermediate for the synthesis of complex and stereochemically defined drug candidates.[1][2]

Application in the Synthesis of Cholinergic Modulators

(S)-Benzyl 3-methylpiperazine-1-carboxylate is a key intermediate for the synthesis of cholinergic neurotransmitter agonists.[1] The cholinergic system is a critical target for the treatment of neurodegenerative diseases such as Alzheimer's disease, as well as other neurological and psychiatric disorders. The 3-methylpiperazine core can serve as a scaffold to orient pharmacophoric elements that interact with muscarinic and nicotinic acetylcholine receptors.

Synthetic Strategy

A general synthetic approach to novel cholinergic modulators involves the N-alkylation of the piperazine core after deprotection, followed by functionalization to introduce moieties that mimic acetylcholine or interact with specific receptor subtypes.

G start This compound deprotection Debenzylation (H2, Pd/C) start->deprotection alkylation N-Alkylation (R-X, Base) deprotection->alkylation final_compound Cholinergic Modulator Candidate alkylation->final_compound

Figure 1: Synthetic workflow for cholinergic modulators.
Experimental Protocols

Protocol 2.2.1: Debenzylation of this compound

  • Materials: this compound, Palladium on carbon (10 wt%), Methanol, Hydrogen gas supply.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Palladium on carbon (0.1 eq by weight).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 2-methylpiperazine, which can be used in the next step without further purification.

Protocol 2.2.2: N-Alkylation of 2-Methylpiperazine

  • Materials: 2-Methylpiperazine (from Protocol 2.2.1), Alkyl halide (e.g., a chloroethyl-functionalized moiety, 1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetonitrile (anhydrous).

  • Procedure:

    • To a solution of 2-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate.

    • Add the alkyl halide dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-80°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Representative Biological Data
Compound IDR GroupM1 Receptor Binding (Ki, nM)AChE Inhibition (IC50, µM)
C1 -CH₂CH₂-N(CH₃)₂152.5
C2 -CH₂CH₂-O-C(=O)CH₃28> 50
C3 -CH₂-Pyridine4515.8

Application in the Synthesis of Sigma-1 (σ1) Receptor Antagonists

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, addiction, and neurodegenerative diseases. Piperazine and its derivatives are known to be effective scaffolds for the development of potent and selective σ1 receptor ligands. The 3-methylpiperazine core can be utilized to explore the stereochemical requirements of the σ1 receptor binding site.

Synthetic Strategy and Signaling Pathway

The synthesis of σ1 receptor antagonists from this compound typically involves N-acylation or N-alkylation of the deprotected piperazine with moieties known to interact with the receptor.

G ligand σ1 Receptor Antagonist (3-Methylpiperazine Derivative) sigma1 σ1 Receptor ligand->sigma1 Binds and Blocks ion_channel Ion Channel Modulation sigma1->ion_channel Modulates cellular_signaling Cellular Signaling Pathways ion_channel->cellular_signaling therapeutic_effect Therapeutic Effect (e.g., Analgesia) cellular_signaling->therapeutic_effect

Figure 2: Simplified signaling pathway involving a σ1 receptor antagonist.
Experimental Protocols

Protocol 3.2.1: N-Acylation of 2-Methylpiperazine

  • Materials: 2-Methylpiperazine (from Protocol 2.2.1), Carboxylic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), DIPEA (N,N-Diisopropylethylamine, 2.0 eq), DMF (N,N-Dimethylformamide, anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA and stir for 10 minutes at room temperature.

    • Add a solution of 2-methylpiperazine (1.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3.2.2: Sigma-1 Receptor Binding Assay

  • Materials: Guinea pig brain membranes, [³H]-(+)-pentazocine (radioligand), test compounds, haloperidol (for non-specific binding), filtration apparatus.

  • Procedure:

    • Prepare dilutions of the test compounds.

    • In a 96-well plate, incubate the brain membranes with the radioligand and varying concentrations of the test compounds in a suitable buffer.

    • For non-specific binding, add a high concentration of haloperidol.

    • Incubate at 37°C for a specified time.

    • Terminate the binding by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Representative Biological Data

The following table shows representative binding affinities for a series of hypothetical σ1 receptor antagonists derived from a 3-methylpiperazine scaffold.

Compound IDR Groupσ1 Receptor Binding (Ki, nM)σ2 Receptor Binding (Ki, nM)Selectivity (σ2/σ1)
S1 -C(=O)CH₂-Cyclohexyl8.51250147
S2 -CH₂CH₂-Phenoxy12.398080
S3 -C(=O)-(4-Fluorophenyl)5.22500481

Application in the Synthesis of Antimicrobial Agents

The piperazine nucleus is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[3] N-substituted piperazine derivatives have shown significant activity against a range of bacterial and fungal pathogens. The chiral 3-methylpiperazine core can be functionalized with various aryl and alkyl groups to optimize antimicrobial potency and spectrum.

Synthetic and Evaluation Workflow

A typical workflow for the development of novel antimicrobial agents from this compound is outlined below.

G start This compound synthesis Synthesis of N-Aryl/Alkyl Derivatives start->synthesis screening Primary Antimicrobial Screening (MIC Determination) synthesis->screening secondary_screening Secondary Screening (MBC, Time-Kill Assays) screening->secondary_screening lead_compound Lead Antimicrobial Compound secondary_screening->lead_compound

Figure 3: Workflow for antimicrobial drug discovery.
Experimental Protocols

Protocol 4.2.1: Synthesis of N-Arylmethyl Derivatives

  • Materials: 2-Methylpiperazine (from Protocol 2.2.1), Substituted benzaldehyde (1.0 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloroethane (DCE).

  • Procedure:

    • To a solution of 2-methylpiperazine (1.0 eq) in dichloroethane, add the substituted benzaldehyde.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in portions.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4.2.2: Minimum Inhibitory Concentration (MIC) Assay

  • Materials: Test compounds, Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Representative Biological Data

The following table presents hypothetical MIC values for a series of N-arylmethyl-3-methylpiperazine derivatives against common microbial strains.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
A1 4-Chlorobenzyl81632
A2 2,4-Dichlorobenzyl4816
A3 4-Nitrobenzyl1632>64

Conclusion

This compound is a highly valuable and versatile chiral intermediate in medicinal chemistry. Its application extends to the synthesis of a wide array of potential therapeutic agents, including cholinergic modulators, σ1 receptor antagonists, and antimicrobial compounds. The protocols and data presented herein provide a foundational guide for researchers to explore the chemical space around this scaffold and to develop novel drug candidates with improved efficacy and selectivity. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to fully exploit its potential in drug discovery.

References

Derivatisierung von Benzyl-3-methylpiperazin-1-carboxylat für das biologische Screening: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von Benzyl-3-methylpiperazin-1-carboxylat zur Erstellung einer chemischen Bibliothek für das biologische Screening. Der Schwerpunkt liegt auf der Synthese von Derivaten durch N-Acylierung und reduktive Aminierung sowie deren anschließende Evaluierung in einem zellbasierten Assay zur Bestimmung der zytotoxischen Aktivität gegen humane Krebszelllinien.

Einleitung

Piperazin-Derivate sind eine bedeutende Klasse von Verbindungen in der medizinischen Chemie, die in einer Vielzahl von therapeutischen Wirkstoffen zu finden sind.[1][2][3] Ihre strukturelle Vielseitigkeit ermöglicht die Feineinstellung pharmakologischer Eigenschaften, was sie zu einem attraktiven Grundgerüst für die Entwicklung neuer Medikamente macht.[1][4] Benzyl-3-methylpiperazin-1-carboxylat dient als vielseitiger Ausgangsstoff, der an der sekundären Aminposition des Piperazinrings funktionalisiert werden kann, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen. Solche Bibliotheken sind entscheidend für die Identifizierung von Leitstrukturen in der frühen Phase der Arzneimittelentdeckung.

Die in diesem Dokument beschriebenen Protokolle konzentrieren sich auf zwei gängige und robuste Derivatisierungsstrategien: die N-Acylierung zur Einführung von Amidfunktionen und die reduktive Aminierung zur Einführung von Alkylsubstituenten. Die resultierenden Derivate können anschließend auf ihre biologische Aktivität getestet werden. Als Beispiel wird ein Protokoll für einen MTT-Assay zur Bestimmung der Zytotoxizität von neuartigen Verbindungen gegenüber Krebszellen vorgestellt, da Piperazin-Derivate vielversprechende Antikrebseigenschaften gezeigt haben.[5]

Datenpräsentation

Die folgende Tabelle fasst die quantitativen Daten aus einem hypothetischen biologischen Screening einer kleinen Bibliothek von Derivaten des Benzyl-3-methylpiperazin-1-carboxylats zusammen. Die halbmaximale Hemmkonzentration (IC50) wurde mittels MTT-Assay an der humanen Lungenkarzinom-Zelllinie A-549 nach 48-stündiger Inkubation bestimmt.

VerbindungR-GruppeSynthesemethodeIC50 (µM) für A-549
1 -COCH₃N-Acylierung> 100
2 -COC₆H₅N-Acylierung45.8
3 -CO(4-ClC₆H₄)N-Acylierung21.2
4 -CH₂C₆H₅Reduktive Aminierung78.3
5 -CH₂(4-NO₂C₆H₄)Reduktive Aminierung33.2
6 -CH₂(2-Naphthyl)Reduktive Aminierung15.7
Gefitinib (Standard)-16.6

Experimentelle Protokolle

Syntheseprotokolle

Allgemeiner Arbeitsablauf für die Derivatisierung

G start Benzyl-3-methylpiperazin- 1-carboxylat derivatization Derivatisierung start->derivatization acylation N-Acylierung derivatization->acylation Acylchlorid/Säure, Kopplungsreagenz amination Reduktive Aminierung derivatization->amination Aldehyd/Keton, Reduktionsmittel purification Aufreinigung (Säulenchromatographie) acylation->purification amination->purification characterization Charakterisierung (NMR, MS) purification->characterization library Derivat-Bibliothek characterization->library

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Derivaten.

Protokoll 1: Allgemeine Vorschrift für die N-Acylierung

Dieses Protokoll beschreibt die Synthese von Amid-Derivaten von Benzyl-3-methylpiperazin-1-carboxylat.

  • Materialien und Reagenzien:

    • Benzyl-3-methylpiperazin-1-carboxylat

    • Entsprechendes Acylchlorid oder Carbonsäure

    • Kopplungsreagenz (z.B. HATU) bei Verwendung von Carbonsäuren

    • Tertiäre Base (z.B. Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA))

    • Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)

    • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

    • Sole (gesättigte wässrige NaCl-Lösung)

    • Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

    • Rundkolben, Magnetrührer und Inertgasatmosphäre (Stickstoff oder Argon)

  • Durchführung:

    • In einem trockenen Rundkolben werden Benzyl-3-methylpiperazin-1-carboxylat (1.0 Äquiv.) und die tertiäre Base (1.2 Äquiv.) in wasserfreiem DCM gelöst.

    • Die Lösung wird auf 0 °C abgekühlt.

    • Eine Lösung des entsprechenden Acylchlorids (1.1 Äquiv.) in wasserfreiem DCM wird langsam zugetropft. Bei Verwendung einer Carbonsäure wird diese zusammen mit dem Kopplungsreagenz (1.1 Äquiv.) zugegeben.

    • Die Reaktionsmischung wird bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 2-4 Stunden gerührt, bis die Reaktion laut Dünnschichtchromatographie (DC) vollständig ist.

    • Die Reaktionsmischung wird mit gesättigter NaHCO₃-Lösung und anschließend mit Sole gewaschen.

    • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

    • Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel aufgereinigt, um das gewünschte Amid-Derivat zu erhalten.

Protokoll 2: Allgemeine Vorschrift für die reduktive Aminierung

Dieses Protokoll beschreibt die Synthese von N-Alkyl-Derivaten von Benzyl-3-methylpiperazin-1-carboxylat.

  • Materialien und Reagenzien:

    • Benzyl-3-methylpiperazin-1-carboxylat

    • Entsprechender Aldehyd oder Keton

    • Reduktionsmittel (z.B. Natriumtriacetoxyborhydrid (STAB))

    • Essigsäure (AcOH)

    • Wasserfreies Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)

    • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Rundkolben, Magnetrührer und Inertgasatmosphäre

  • Durchführung:

    • In einem Rundkolben werden Benzyl-3-methylpiperazin-1-carboxylat (1.0 Äquiv.) und der entsprechende Aldehyd oder das Keton (1.1 Äquiv.) in wasserfreiem DCM gelöst.

    • Eine katalytische Menge Essigsäure wird zugegeben und die Mischung 30 Minuten bei Raumtemperatur gerührt, um die Bildung des Iminium-Ions zu ermöglichen.

    • Natriumtriacetoxyborhydrid (1.5 Äquiv.) wird portionsweise zugegeben.

    • Die Reaktionsmischung wird bei Raumtemperatur über Nacht gerührt, bis die Reaktion laut DC vollständig ist.

    • Die Reaktion wird vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung beendet.

    • Die Phasen werden getrennt und die wässrige Phase wird zweimal mit DCM extrahiert.

    • Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

    • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel aufgereinigt, um das gewünschte N-Alkyl-Derivat zu erhalten.

Protokoll für das biologische Screening

Allgemeiner Arbeitsablauf für den MTT-Assay

G start Krebszelllinie (z.B. A-549) seeding Aussaat der Zellen in 96-Well-Platten start->seeding incubation1 Inkubation (24 h) seeding->incubation1 treatment Behandlung mit Derivaten incubation1->treatment incubation2 Inkubation (48 h) treatment->incubation2 mtt_add Zugabe von MTT-Lösung incubation2->mtt_add incubation3 Inkubation (2-4 h) mtt_add->incubation3 solubilization Solubilisierung der Formazan-Kristalle incubation3->solubilization measurement Messung der Absorption (570 nm) solubilization->measurement analysis Datenanalyse (IC50-Bestimmung) measurement->analysis

Abbildung 2: Arbeitsablauf für den MTT-Zytotoxizitätsassay.

Protokoll 3: MTT-Assay zur Bestimmung der Zytotoxizität

Dieser Assay misst die zelluläre metabolische Aktivität als Indikator für die Zellviabilität.

  • Materialien und Reagenzien:

    • Humane Krebszelllinie (z.B. A-549)

    • Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS) und 1% Penicillin/Streptomycin

    • Testverbindungen (Derivate) in Dimethylsulfoxid (DMSO) gelöst

    • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung (5 mg/mL in PBS)

    • Solubilisierungslösung (z.B. 10% SDS in 0.01 M HCl oder DMSO)

    • 96-Well-Platten, Mikrotiterplatten-Lesegerät

  • Durchführung:

    • Die Zellen werden in einer Dichte von 5 x 10³ Zellen pro Well in 100 µL Kulturmedium in einer 96-Well-Platte ausgesät.

    • Die Platten werden für 24 Stunden bei 37 °C und 5% CO₂ inkubiert, damit die Zellen anhaften können.

    • Die Testverbindungen werden in verschiedenen Konzentrationen zum Medium gegeben. Eine Vehikelkontrolle (nur DMSO) und eine Negativkontrolle (unbehandelte Zellen) werden mitgeführt.

    • Die Platten werden für weitere 48 Stunden bei 37 °C und 5% CO₂ inkubiert.

    • Nach der Inkubation werden 10 µL der MTT-Lösung zu jedem Well gegeben und die Platten für 2-4 Stunden inkubiert.

    • Das Medium wird vorsichtig entfernt und 100 µL der Solubilisierungslösung werden zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen.

    • Die Absorption wird bei 570 nm mit einem Mikrotiterplatten-Lesegerät gemessen.

    • Die prozentuale Zellviabilität wird im Vergleich zur Vehikelkontrolle berechnet und die IC50-Werte werden mittels nichtlinearer Regression (log(Inhibitor) vs. normalisierte Antwort) bestimmt.

Signalweg

Induktion der Apoptose durch reaktive Sauerstoffspezies (ROS)

Einige N-alkylierte Piperazin-Derivate haben gezeigt, dass sie in Krebszellen Apoptose durch die Erzeugung von reaktiven Sauerstoffspezies (ROS) induzieren. Ein erhöhter ROS-Spiegel führt zu oxidativem Stress, der wiederum mitochondriale Dysfunktion und die Freisetzung von pro-apoptotischen Faktoren wie Cytochrom c auslöst. Dies aktiviert die Caspase-Kaskade, die letztendlich zum programmierten Zelltod führt.

G cluster_cell Krebszelle cluster_mito Mitochondrium derivative Piperazin-Derivat ros ↑ Reaktive Sauerstoffspezies (ROS) derivative->ros stress Oxidativer Stress ros->stress mito_dys Mitochondriale Dysfunktion stress->mito_dys cyt_c Freisetzung von Cytochrom c mito_dys->cyt_c caspase9 Caspase-9 Aktivierung cyt_c->caspase9 caspase3 Caspase-3 Aktivierung caspase9->caspase3 apoptosis Apoptose caspase3->apoptosis

Abbildung 3: Signalweg der ROS-induzierten Apoptose durch Piperazin-Derivate.

References

Application Notes and Protocols: Debenzylation of Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the carbobenzyloxy (Cbz or Z) protecting group is a critical step in the synthesis of many pharmaceutical compounds and complex organic molecules. Benzyl 3-methylpiperazine-1-carboxylate is a common intermediate where the Cbz group masks one of the nitrogen atoms of the piperazine ring. This document provides detailed protocols for the debenzylation of this compound to yield 3-methylpiperazine, a valuable building block in drug discovery. The most common and effective method for this transformation is catalytic hydrogenolysis, which offers clean and high-yielding access to the desired product.[1] Variations of this method, such as catalytic transfer hydrogenation, provide safer alternatives to the use of pressurized hydrogen gas.[2][3]

Overview of Debenzylation Methods

The primary methods for the cleavage of the Cbz group from this compound involve catalytic hydrogenolysis. This technique relies on the cleavage of the benzylic C-O bond by hydrogen, facilitated by a transition metal catalyst, most commonly palladium on carbon (Pd/C).[1]

Two main approaches for catalytic hydrogenolysis are:

  • Hydrogenolysis with Hydrogen Gas (H₂): This classic method involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst.[1]

  • Catalytic Transfer Hydrogenation (CTH): In this approach, a hydrogen donor molecule, such as ammonium formate, is used to generate hydrogen in situ, avoiding the need for handling flammable hydrogen gas.[2][3]

Acid-mediated cleavage is another, less common, method for Cbz deprotection.[1][4] However, catalytic hydrogenolysis is generally preferred for its mild reaction conditions and high chemoselectivity.[1]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the debenzylation of N-benzyl derivatives using catalytic transfer hydrogenation, which is analogous to the debenzylation of the Cbz group.

N-Benzyl Derivative (Substrate)ProductReaction TimeYield (%)
C₆H₅CH₂CH₂NHBzC₆H₅CH₂CH₂NH₂10 min90
C₆H₅NHBzC₆H₅NH₂10 min92
N-Benzyl-2-methylimidazole2-Methylimidazole60 min85

Data adapted from studies on the debenzylation of N-benzyl amino derivatives using ammonium formate and 10% Pd-C.[2][3]

Experimental Protocols

Protocol 1: Debenzylation via Catalytic Hydrogenolysis with Hydrogen Gas

This protocol describes the debenzylation of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve this compound in methanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the flask and connect it to a hydrogen source (e.g., a balloon or a hydrogenator).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-methylpiperazine.

  • The crude product can be further purified by distillation or crystallization if necessary.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a safer alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor.[2][3]

Materials:

  • This compound (3 mmol)

  • 10% Palladium on carbon (Pd/C, equal weight to the substrate)

  • Anhydrous ammonium formate (15 mmol)

  • Dry methanol (20 ml)

  • Nitrogen gas

  • Celite®

  • Chloroform

Procedure:

  • To a stirred suspension of this compound and 10% Pd/C in dry methanol, add anhydrous ammonium formate in a single portion under a nitrogen atmosphere.[2][3]

  • Stir the resulting reaction mixture at reflux temperature.[2][3]

  • Monitor the reaction by TLC.[2][3]

  • After the reaction is complete, cool the mixture and remove the catalyst by filtration through a pad of Celite®.[2][3]

  • Wash the Celite® pad with chloroform (20 ml).[2][3]

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the desired 3-methylpiperazine.[2][3]

Visualizations

Debenzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start Start Dissolve Dissolve Substrate in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Inert_Atmosphere Establish Inert Atmosphere Add_Catalyst->Inert_Atmosphere Introduce_H2 Introduce Hydrogen (Gas or Donor) Inert_Atmosphere->Introduce_H2 Stir Stir at Appropriate Temperature Introduce_H2->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (if needed) Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the catalytic hydrogenolysis of this compound.

Debenzylation_Pathway Substrate This compound Intermediate Unstable Carbamic Acid Intermediate Substrate->Intermediate + H₂ (Pd/C) Product 3-Methylpiperazine Intermediate->Product Spontaneous Decarboxylation Byproduct1 Toluene Intermediate->Byproduct1 Byproduct2 Carbon Dioxide (CO₂) Intermediate->Byproduct2

Caption: Reaction pathway for the debenzylation via catalytic hydrogenolysis.

References

Application Notes & Protocols for Monitoring Reactions with Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 3-methylpiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are used in a wide range of drugs.[1][2] Effective and real-time monitoring of synthesis reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield and purity, and ensuring process safety and control.[3] This document provides detailed application notes and protocols for three common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a robust and widely used technique for monitoring the progress of organic reactions. For a compound like this compound, which is non-volatile, HPLC with UV detection is highly suitable. The method allows for the separation and quantification of the starting material, intermediates, the final product, and any by-products in the reaction mixture. By taking aliquots from the reaction at specific time intervals, a kinetic profile can be generated, providing valuable insights into reaction completion and impurity formation. The quantitative data obtained can be used to calculate yield and purity throughout the process.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general reverse-phase HPLC method for reaction monitoring.

  • Sample Preparation:

    • Carefully withdraw approximately 10-20 µL from the reaction vessel at predetermined time points (e.g., t=0, 1h, 2h, 4h, until completion).

    • Immediately quench the reaction in the aliquot by diluting it in 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction.

    • If the sample contains solid particles, filter it through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Elution: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (due to the benzyl group).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for the starting material and the product based on their retention times (determined by injecting pure standards).

    • Integrate the peak areas to determine the relative concentration of each component over time.

    • Calculate the percentage conversion by monitoring the disappearance of the starting material's peak area relative to the total area.

Quantitative Data Summary: HPLC

The following table presents typical performance characteristics for an HPLC method analyzing piperazine derivatives.[4][5]

ParameterRepresentative Value
Linearity Range0.5 - 500 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL[4]
Intraday Precision (% RSD)< 4%[4]
Interday Precision (% RSD)< 8%

HPLC Analysis Workflow

HPLC_Workflow HPLC Analysis Workflow for Reaction Monitoring cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Withdraw Aliquot from Reaction p2 Quench & Dilute (Acetonitrile/Water) p1->p2 p3 Filter Sample (0.22 µm Syringe Filter) p2->p3 a1 Inject into HPLC System p3->a1 a2 Separate on C18 Column a1->a2 a3 Detect at 254 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % Conversion & Purity d1->d2

HPLC Analysis Workflow for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is particularly useful for identifying reaction components by providing molecular weight and fragmentation patterns, which offer structural information. While this compound may have limited volatility, GC-MS analysis is feasible, potentially after a derivatization step to enhance volatility and thermal stability.[7] This method is excellent for identifying unknown by-products and confirming the structure of the desired product.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Withdraw and quench a 10-20 µL aliquot as described in the HPLC protocol.

    • Extract the analytes into an organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) before injection.

    • (Optional) For derivatization, add a silylating agent (e.g., BSTFA) or an acylating agent and heat to complete the reaction before injection.[7]

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase at 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 50 to 500.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra with reference standards or library data.

    • Monitor the reaction by observing the decrease in the ion intensity of the starting material and the increase in the ion intensity of the product.

Quantitative Data Summary: GC-MS

The table below lists the characteristic mass-to-charge (m/z) ratios expected for this compound fragmentation, based on common fragmentation patterns of benzyl and piperazine compounds.[4][8]

CompoundExpected m/z Ratios (Relative Intensity)
This compound234 (M+), 91 (Tropylium ion, 100%), 143, 108, 56
3-Methylpiperazine (potential reactant)100 (M+), 85, 56 (100%)
Benzyl Chloroformate (potential reactant)170 (M+), 91 (100%), 65, 107

GC-MS Analysis Workflow

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Withdraw & Quench Aliquot p2 Liquid-Liquid Extraction p1->p2 p3 Concentrate & Reconstitute p2->p3 a1 Inject into GC p3->a1 a2 Separate on HP-5MS Column a1->a2 a3 Ionize (EI) & Detect with Mass Spec a2->a3 d1 Analyze Mass Spectra a3->d1 d2 Identify Components (Reactants, Product, Byproducts) d1->d2

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring, offering rich structural information in real-time without the need for chromatographic separation.[9] For reactions involving this compound, ¹H NMR is ideal. By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, one can directly observe the reaction's progress. NMR is inherently quantitative, meaning the integral of a signal is directly proportional to the number of protons, allowing for accurate determination of the relative amounts of each species in the mixture without calibration curves.[10][9] This technique can be performed either by analyzing discrete samples or, with the appropriate equipment, in-situ using a flow-NMR setup.[3][10]

Experimental Protocol: ¹H NMR Reaction Monitoring

  • Sample Preparation:

    • Set up the reaction in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) if possible for direct monitoring.

    • Alternatively, withdraw an aliquot (approx. 50-100 µL) from the reaction.

    • Quench the reaction and remove the solvent under reduced pressure.

    • Dissolve the residue in ~0.6 mL of a suitable deuterated solvent containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard ¹H NMR acquisition.

    • Key Parameters:

      • Sufficient number of scans to achieve good signal-to-noise (e.g., 16-64 scans).

      • A relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified (a d1 of 10-30 seconds is often sufficient for quantitative work).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify characteristic, well-resolved peaks for a starting material and the product.

    • Integrate these peaks. The conversion can be calculated from the relative integrals. For example:

      • Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] x 100

Quantitative Data Summary: ¹H NMR

The table below shows hypothetical but characteristic chemical shifts (δ) for monitoring a reaction where 3-methylpiperazine is acylated with benzyl chloroformate to form the target product.

Proton EnvironmentStarting Material (3-Methylpiperazine) δ (ppm)Product (this compound) δ (ppm)Key Change to Monitor
Benzyl -CH₂-N/A~5.15 (s)Appearance of singlet
Benzyl Ar-HN/A~7.35 (m)Appearance of multiplet
Piperazine Ring Protons~2.5 - 3.0 (m)~3.2 - 4.2 (m)Downfield shift of protons
Methyl -CH₃~1.05 (d)~1.20 (d)Slight downfield shift

NMR Reaction Monitoring Logic

NMR_Logic Logical Flow for NMR Reaction Monitoring start Start Reaction (t=0) acquire Acquire ¹H NMR Spectrum of Reaction Aliquot start->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process identify Identify Diagnostic Peaks (Reactant vs. Product) process->identify integrate Integrate Peaks identify->integrate calculate Calculate Molar Ratio & % Conversion integrate->calculate decision Reaction Complete? calculate->decision stop Stop Reaction & Work-up decision->stop Yes continue_rxn Continue Reaction & Take Next Sample decision->continue_rxn No continue_rxn->acquire

Logical Flow for NMR Reaction Monitoring

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Benzyl 3-methylpiperazine-1-carboxylate. The following sections offer solutions to common issues in a question-and-answer format, a detailed experimental protocol, and quantitative data to aid in reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Answer: A very low or zero yield is typically traced back to issues with reagents or reaction conditions. Consider the following:

  • Reagent Quality: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can hydrolyze over time. Ensure you are using a fresh or properly stored bottle. The 3-methylpiperazine should also be of high purity and anhydrous if possible, as water can react with the Cbz-Cl.

  • Hydrolysis of Cbz-Cl: Simultaneously adding the base and benzyl chloroformate can lead to rapid hydrolysis of the Cbz-Cl before it has a chance to react with the amine.[1] It is recommended to add the Cbz-Cl and the base sequentially and dropwise to a cooled solution of the amine.[1]

  • Insufficient Basicity: The reaction liberates HCl, which must be neutralized by a base.[2] A stoichiometric amount of a suitable base (e.g., triethylamine, sodium carbonate) is required to drive the reaction to completion. Ensure the base is added in the correct proportion.

Question 2: My main problem is the formation of a di-substituted byproduct, 1,4-bis(benzyloxycarbonyl)-2-methylpiperazine. How can I improve the selectivity for the desired mono-substituted product?

Answer: The formation of the di-substituted product is the most common side reaction in piperazine chemistry due to the presence of two reactive secondary amine groups.[3] The key to favoring mono-substitution is to manipulate the stoichiometry and reaction conditions:

  • Use Excess Piperazine: Employing a large excess (3-10 equivalents) of 3-methylpiperazine relative to the benzyl chloroformate is the most effective strategy.[4][5] This statistically favors the reaction of the limiting Cbz-Cl with the more abundant, unreacted 3-methylpiperazine.

  • Slow Addition at Low Temperature: Add the benzyl chloroformate solution dropwise to the reaction mixture while maintaining a low temperature (0 °C).[4][6] This slow addition keeps the concentration of the electrophile low, reducing the chance of a second reaction with the already formed mono-substituted product.

Question 3: The reaction seems to stop before all the starting material is consumed. How can I drive the reaction to completion?

Answer: An incomplete reaction can be due to several factors:

  • Insufficient Reaction Time or Temperature: While the initial addition is done at 0 °C to control selectivity, the reaction often needs to be warmed to room temperature and stirred for several hours to proceed to completion.[6]

  • Monitoring is Crucial: It is critical to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS.[4] This will help you determine the optimal reaction time and confirm the consumption of the limiting reagent.

  • Steric Hindrance: Sterically hindered secondary amines can react more slowly.[7] In such cases, a longer reaction time may be necessary.

Question 4: I'm having difficulty purifying my product. What are the best practices for isolating this compound?

Answer: The basic nature of the piperazine ring can make purification challenging.[4] Standard silica gel chromatography can result in significant tailing.

  • Column Chromatography with Basic Modifier: To improve separation and prevent product loss on the column, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system (e.g., Ethyl Acetate/Hexanes).[4]

  • Acid-Base Extraction: An effective alternative for removing non-basic impurities is an acid-base workup. Dissolve the crude mixture in an organic solvent and extract with a dilute acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified free-base product can be re-extracted into an organic solvent.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues leading to low reaction yields.

Troubleshooting Start Low Yield of Benzyl 3-methylpiperazine-1-carboxylate Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analysis Problem_DiSub Major Byproduct: Di-substituted Piperazine Analysis->Problem_DiSub Di-substitution is the issue Problem_SM Major Component: Unreacted 3-methylpiperazine Analysis->Problem_SM Incomplete conversion Problem_Complex Complex Mixture / Baseline Material Analysis->Problem_Complex Degradation / Side Reactions Solution_DiSub Solution: 1. Use 3-10 eq. of 3-methylpiperazine. 2. Add Cbz-Cl dropwise at 0 °C. 3. Ensure vigorous stirring. Problem_DiSub->Solution_DiSub Solution_SM Solution: 1. Verify quality and stoichiometry of Cbz-Cl. 2. Allow reaction to warm to RT and stir longer. 3. Ensure adequate base is present. Problem_SM->Solution_SM Solution_Complex Solution: 1. Use fresh, high-purity Cbz-Cl. 2. Ensure anhydrous reaction conditions. 3. Add Cbz-Cl before adding base. Problem_Complex->Solution_Complex

Caption: A logical workflow for troubleshooting low yields.

Quantitative Data Summary

Optimizing the stoichiometry of the reactants is crucial for minimizing the di-substituted byproduct. The following table, adapted from similar piperazine alkylation reactions, illustrates the impact of using an excess of the piperazine starting material.[5]

3-Methylpiperazine (Equivalents)Benzyl Chloroformate (Equivalents)Expected Mono-substituted Yield (%)Expected Di-substituted Yield (%)
1.11.040 - 55%30 - 45%
5.01.0>80%<10%
10.01.0>90%<5%

Experimental Protocol: Mono-N-Cbz Protection of 3-methylpiperazine

This protocol is designed to favor the selective synthesis of the mono-protected product.

Materials:

  • 3-methylpiperazine (5.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.0 eq)

  • Triethylamine (TEA, 1.5 eq) or Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Eluent for chromatography (e.g., Ethyl Acetate/Hexanes with 0.5% TEA)

Procedure:

  • Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-methylpiperazine (5.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of benzyl chloroformate (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine mixture over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by TLC until the Cbz-Cl is consumed.[6]

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) containing 0.1-1% triethylamine to prevent tailing.[4] The fractions containing the desired product are combined and concentrated to yield this compound.

References

Identification of side products in the synthesis of Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-methylpiperazine-1-carboxylate. Our aim is to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target compound.

Troubleshooting Guide

Encountering unexpected results in your synthesis can be challenging. The table below outlines common issues, their probable causes, and recommended solutions to get your experiment back on track.

Issue Potential Cause Recommended Solution
Low yield of the desired product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of benzyl chloroformate: Presence of moisture in reagents or solvent. 3. Formation of 2-methylpiperazine hydrochloride salt: Inadequate amount of base to neutralize the HCl generated. 4. Suboptimal stoichiometry: Incorrect molar ratio of reactants.1. Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (while monitoring for side product formation). 2. Use anhydrous solvents and fresh, properly stored benzyl chloroformate.[1] 3. Use at least two equivalents of a suitable base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl produced. 4. Carefully control the stoichiometry, typically using a slight excess (1.0-1.1 equivalents) of 2-methylpiperazine to ensure complete consumption of the benzyl chloroformate.
Presence of a major, less polar side product in TLC/HPLC Di-acylation: Formation of 1,4-bis(benzyloxycarbonyl)-2-methylpiperazine due to the reaction of benzyl chloroformate with both nitrogen atoms of 2-methylpiperazine.1. Add the benzyl chloroformate slowly and at a low temperature (e.g., 0 °C) to favor mono-acylation.[2] 2. Use a controlled amount of benzyl chloroformate (0.95-1.0 equivalents relative to 2-methylpiperazine).
Presence of a side product with similar polarity to the desired product Formation of the regioisomer: Acylation at the more sterically hindered N1 position, leading to the formation of Benzyl 2-methylpiperazine-1-carboxylate.1. The reaction is generally expected to favor acylation at the less sterically hindered N4 position. However, the regioselectivity can be influenced by the reaction conditions. Running the reaction at a lower temperature may enhance selectivity. 2. Careful purification by column chromatography may be required to separate the isomers.
Presence of benzyl alcohol in the crude product Hydrolysis of benzyl chloroformate: Reaction of benzyl chloroformate with water present in the reaction mixture.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and reagents.
Product isolated as a salt (e.g., hydrochloride) Insufficient base: The HCl generated during the reaction protonates the product or unreacted starting material.1. Use an adequate amount of base (at least 2 equivalents). 2. Perform an aqueous basic workup (e.g., with sodium bicarbonate or sodium carbonate solution) to neutralize any remaining acid and liberate the free amine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are:

  • 1,4-bis(benzyloxycarbonyl)-2-methylpiperazine: This di-substituted byproduct arises from the reaction of benzyl chloroformate at both nitrogen atoms of the piperazine ring.

  • Benzyl 2-methylpiperazine-1-carboxylate: This is the regioisomer of the desired product, formed by acylation at the more sterically hindered nitrogen atom.

  • Benzyl alcohol: This is formed from the hydrolysis of the benzyl chloroformate reagent, especially if moisture is present in the reaction.

  • Unreacted 2-methylpiperazine: This can be present if the reaction does not go to completion.

Q2: How can I distinguish between the desired product and the di-acylated side product (1,4-bis(benzyloxycarbonyl)-2-methylpiperazine) using analytical techniques?

A2: You can differentiate these compounds using the following methods:

  • Thin Layer Chromatography (TLC): The di-acylated product will be less polar and thus have a higher Rf value than the mono-acylated product.

  • Mass Spectrometry (MS): The di-acylated product will have a higher molecular weight. The expected [M+H]⁺ for the di-acylated product is approximately 369.18 g/mol , whereas for the mono-acylated product it is 235.15 g/mol .

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the di-acylated product will show two distinct benzyl protecting group signals (resonances for the benzylic protons and the aromatic protons), while the mono-acylated product will only show one set of signals for the Cbz group and a signal for the N-H proton of the unprotected amine.

Q3: How does the regioselectivity of the reaction affect the final product mixture?

A3: 2-Methylpiperazine has two secondary amines with different steric environments. The reaction with benzyl chloroformate can occur at either nitrogen. The N4 nitrogen is less sterically hindered, and its acylation leads to the desired product, this compound. Acylation at the more sterically hindered N1 nitrogen results in the formation of the regioisomer, Benzyl 2-methylpiperazine-1-carboxylate. The reaction conditions, particularly temperature, can influence the ratio of these two isomers.

Q4: How can I confirm the presence of the regioisomeric side product, Benzyl 2-methylpiperazine-1-carboxylate?

A4: Identifying the regioisomer can be challenging due to its similar properties to the desired product.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate regioisomers. You may observe a closely eluting peak next to your main product peak.

  • ¹H and ¹³C NMR Spectroscopy: While the ¹H NMR spectra of the two isomers will be very similar, there may be subtle differences in the chemical shifts of the piperazine ring protons and the methyl group. 2D NMR techniques like COSY and HMBC can help in unambiguously assigning the structure.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 2-Methylpiperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 2-methylpiperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (0.98 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Analytical Methods
  • TLC: Use silica gel plates with a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). Visualize spots with UV light and/or potassium permanganate stain.

  • HPLC: Use a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A gradient elution may be necessary to separate all components.

  • ¹H NMR (400 MHz, CDCl₃):

    • This compound (Expected): δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), ~4.0-2.8 (m, 7H, piperazine protons), 1.75 (br s, 1H, NH), 1.15 (d, 3H, CH₃).

  • Mass Spectrometry (ESI-MS):

    • This compound: Calculated for C₁₃H₁₈N₂O₂ [M+H]⁺: 235.15.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the formation of key side products.

Synthesis_Pathway Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Alcohol Benzyl Alcohol Benzyl_Chloroformate->Benzyl_Alcohol + H₂O (Hydrolysis) Desired_Product Benzyl 3-methylpiperazine- 1-carboxylate Diacylated_Product 1,4-bis(benzyloxycarbonyl)- 2-methylpiperazine Regioisomer Benzyl 2-methylpiperazine- 1-carboxylate H2O H₂O 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine->Diacylated_Product + Benzyl Chloroformate (2 eq) 2-Methylpiperazine->Regioisomer + Benzyl Chloroformate (1 eq, N1 attack)

Caption: Reaction scheme for the synthesis of this compound and major side products.

Troubleshooting_Logic start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No cause_incomplete Incomplete Reaction / Reagent Degradation check_yield->cause_incomplete Yes cause_diacylation Di-acylation check_purity->cause_diacylation Yes (Less Polar Spot) cause_regioisomer Regioisomer Formation check_purity->cause_regioisomer Yes (Similar Polarity) cause_hydrolysis Cbz-Cl Hydrolysis check_purity->cause_hydrolysis Yes (Benzyl Alcohol) end_ok Successful Synthesis check_purity->end_ok No sol_incomplete Optimize Time/Temp Use Anhydrous Conditions cause_incomplete->sol_incomplete end_troubleshoot Continue Troubleshooting sol_incomplete->end_troubleshoot sol_diacylation Slow Addition at 0°C Control Stoichiometry cause_diacylation->sol_diacylation sol_diacylation->end_troubleshoot sol_regioisomer Low Temperature Chromatographic Separation cause_regioisomer->sol_regioisomer sol_regioisomer->end_troubleshoot sol_hydrolysis Anhydrous Conditions cause_hydrolysis->sol_hydrolysis sol_hydrolysis->end_troubleshoot

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of Benzyl 3-methylpiperazine-1-carboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound on silica gel? A1: The main challenge arises from the basic nature of the piperazine ring. This can lead to strong interactions with the acidic silica gel stationary phase, resulting in significant peak tailing, poor separation, and potentially irreversible adsorption or degradation of the compound on the column.[1][2]

Q2: How can I prevent peak tailing during column chromatography? A2: To minimize peak tailing, it is highly recommended to add a small amount of a basic modifier to the mobile phase (eluent).[1] A common practice is to add 0.1-1% triethylamine (Et₃N) or ammonia to the solvent system.[1] This neutralizes the acidic sites on the silica gel, preventing strong ionic interactions with the basic nitrogen atoms of the piperazine.

Q3: What stationary phase is typically used for this purification? A3: Silica gel is the most common stationary phase for the column chromatography of N-substituted piperazines.[1] However, if the compound proves to be unstable on silica, alternative stationary phases like alumina or deactivated silica gel can be considered.[2]

Q4: How do I choose an appropriate mobile phase (eluent)? A4: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. Start with a non-polar solvent system and gradually increase polarity. Common solvent systems for similar compounds include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[3] The ideal system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Significant Streaking or Tailing on TLC and Column

  • Question: My compound streaks badly on the TLC plate, and the peaks from my column are broad with significant tailing. Why is this happening and how can I fix it?

  • Answer: This is a classic sign of a strong interaction between the basic piperazine compound and the acidic silica gel.[1]

    • Solution: Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent system for both TLC and the column.[1] This will neutralize the acidic silanol groups on the silica surface, leading to sharper, more symmetrical peaks.

Issue 2: Poor Separation of Product and Impurities

  • Question: I'm struggling to find a solvent system that separates my product from a close-running impurity. What should I do?

  • Answer: Achieving good separation requires systematic optimization of the mobile phase.

    • Solution 1: Adjust Polarity: If the Rf values are too high, decrease the polarity of your eluent (e.g., reduce the percentage of ethyl acetate in hexanes). If they are too low, increase the polarity.

    • Solution 2: Change Solvent System: Sometimes a binary system (e.g., Hexane/Ethyl Acetate) is insufficient. Try a different solvent combination that offers different selectivity, such as Dichloromethane/Methanol or Acetone/Hexane.[2]

    • Solution 3: Check for Degradation: It's possible one of the spots on your TLC is a degradation product of the other, formed on the silica gel itself.[2] You can test for this by running a 2D TLC plate.

Issue 3: The Compound Will Not Elute from the Column

  • Question: I've run a large volume of eluent through the column, but there's no sign of my compound. Where is it?

  • Answer: This can happen for several reasons.

    • Possible Cause 1: Irreversible Adsorption: The compound may be too polar for the chosen eluent and is irreversibly stuck to the top of the column. Solution: Try flushing the column with a much more polar solvent, such as 10% Methanol in Dichloromethane.

    • Possible Cause 2: Decomposition: The compound may have decomposed on the acidic silica gel.[2] Solution: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any decomposition occurs.[2] If it does, consider using a deactivated stationary phase like alumina.[2]

    • Possible Cause 3: Incorrect Solvent: Double-check that you prepared the eluent correctly and did not mix up the solvent bottles.[2]

Issue 4: The Crude Sample is Insoluble in the Eluent

  • Question: My crude reaction mixture won't dissolve in the hexane/ethyl acetate system I plan to use for the column. How can I load it?

  • Answer: Proper loading is crucial for good separation. Avoid using a strong solvent to dissolve the sample if it's much more polar than your eluent.

    • Solution: Dry Loading: Dissolve your crude sample in a suitable solvent (like dichloromethane or methanol).[4] Add a small amount of silica gel (10-20 times the mass of your sample) to this solution.[4] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4] Carefully add this powder to the top of your prepared column. This technique ensures the compound is introduced in a concentrated band.

Summary of Troubleshooting Solutions
Problem EncounteredPotential CauseRecommended Solution
Peak Tailing/Streaking Strong interaction of basic amine with acidic silica.[1]Add 0.1-1% triethylamine or ammonia to the eluent.[1]
No Elution Compound is too polar or has decomposed.[2]Flush with a highly polar solvent; check for stability on silica first.[2]
Poor Separation Suboptimal mobile phase.[2]Systematically test different solvent systems and polarities using TLC.
Sample Insolubility Crude material is not soluble in the non-polar eluent.[4]Use the "dry loading" method with silica gel.[4]
Mixed Fractions Overloading the column or running it too fast.[4]Ensure proper column dimensions for the sample size; control flow rate.[4]

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Materials and Preparation:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): Hexanes and Ethyl Acetate (HPLC grade), Triethylamine (Et₃N).

  • TLC Analysis: Develop a solvent system using TLC. A good starting point is 20-30% Ethyl Acetate in Hexanes. Add 1% Et₃N to the solvent jar to improve spot shape. Aim for a product Rf of ~0.3.

2. Column Packing (Slurry Method):

  • Select a column with an appropriate diameter-to-height ratio (typically 1:10 to 1:20).

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 10% EtOAc/Hexanes + 1% Et₃N).

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Gently tap the column to ensure even packing and open the stopcock to drain the excess solvent, being careful not to let the silica bed run dry.

  • Add a final protective layer of sand on top of the silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approx. 2-3 times the mass of your crude material) and mix well.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[4]

  • Carefully layer this powder onto the sand at the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the surface.[4]

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure if needed to achieve a steady flow rate. A flow rate that is too fast can lead to poor separation, while one that is too slow can cause band broadening due to diffusion.[4]

  • Start with a low polarity eluent (e.g., 10% EtOAc/Hexanes + 1% Et₃N) and gradually increase the polarity as the column runs (gradient elution).

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

G cluster_paths start Problem Identified: Poor Purification Result tailing Are peaks tailing on TLC/Column? start->tailing separation Is separation between spots poor? start->separation no_elution Did the product fail to elute? start->no_elution loading Is crude sample insoluble in eluent? start->loading add_base Add 0.1-1% Et3N or NH3 to eluent to neutralize silica. tailing->add_base Yes change_solvent Optimize Eluent System: 1. Adjust polarity (gradient). 2. Try different solvents (e.g., DCM/MeOH). separation->change_solvent Yes check_stability Check for decomposition on a TLC plate. no_elution->check_stability Yes flush_column Flush with a highly polar solvent (e.g., 10% MeOH/DCM). check_stability->flush_column Compound is stable use_alumina If unstable, switch to a different stationary phase like Alumina. check_stability->use_alumina Compound is unstable dry_load Use 'Dry Loading' method: Adsorb sample onto silica before adding to column. loading->dry_load Yes

Caption: Troubleshooting workflow for column chromatography purification.

References

Optimizing reaction conditions for the synthesis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of piperazine derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions & Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of piperazine derivatives, presented in a question-and-answer format.

Issue 1: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Question: I am consistently observing low yields when synthesizing N-aryl piperazines using the Buchwald-Hartwig amination. What are the likely causes and how can I optimize the reaction conditions?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1] Below are key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for a successful reaction. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. It is advisable to screen a variety of ligands and palladium sources to find the optimal combination for your specific substrates.[1]

  • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting material, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Solvent Effects: The solvent influences the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If you are experiencing solubility issues, a more polar solvent like tert-butanol may be beneficial.

  • Temperature and Time: Suboptimal reaction temperatures can lead to incomplete reactions or decomposition of starting materials or products. It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.

Issue 2: Formation of Di-substituted Byproduct in Mono-alkylation or Mono-arylation

Question: How can I prevent the formation of the N,N'-bis-substituted piperazine byproduct and selectively synthesize the mono-substituted derivative?

Answer: The formation of the di-substituted product is a common selectivity challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. The following strategies can be employed to favor mono-substitution:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation or mono-arylation.[2] Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) deactivates it, directing the reaction to the unprotected nitrogen.[3][4] The Boc group can be easily removed later under acidic conditions.[4]

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating or arylating agent can statistically favor the mono-substituted product. This increases the probability that the electrophile will react with an un-substituted piperazine molecule.[2]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event on the already mono-substituted piperazine.

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom, thereby hindering di-substitution.[2]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my substituted piperazine product. What are some common purification challenges and how can I overcome them?

Answer: The purification of piperazine-containing compounds can be challenging due to their inherent physicochemical properties. Key issues and solutions include:

  • High Polarity and Basicity: The presence of two nitrogen atoms makes these compounds highly polar and basic, which can lead to tailing on silica gel chromatography. To mitigate this, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent system.

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling and obtaining accurate weights. It is advisable to handle these compounds in a dry environment (e.g., under an inert atmosphere or in a glovebox) and to dry them thoroughly before use.

  • Salt and Hydrate Formation: Piperazines readily form salts and hydrates. While this property can be exploited for purification through crystallization, it can also lead to inconsistencies in the physical form of the material. Ensure you are aware of the form of your product (free base, salt, or hydrate) and choose your purification and characterization methods accordingly.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for common piperazine synthesis reactions, providing a basis for comparison of different reaction conditions.

Table 1: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃Toluene1001292
4-BromoanisolePd(OAc)₂ (2)BINAP (3)NaO-t-BuDioxane1101088
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001695
2-BromopyridinePd(OAc)₂ (3)XantPhos (6)Cs₂CO₃Dioxane1102475

Table 2: Mono-N-alkylation of N-Boc-piperazine with Alkyl Halides

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile80695
Ethyl IodideCs₂CO₃DMF601289
n-Butyl BromideK₂CO₃Acetonitrile801891
Isopropyl IodideCs₂CO₃DMF702478

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of piperazine derivatives.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

  • Materials:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

    • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-6 mol%)

    • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent.

    • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]

Protocol 2: General Procedure for Reductive Amination of N-Boc-piperazine

  • Materials:

    • N-Boc-piperazine (1.0 equiv)

    • Aldehyde or ketone (1.0-1.2 equiv)

    • Reducing agent (e.g., sodium triacetoxyborohydride - STAB) (1.2-1.5 equiv)

    • Anhydrous solvent (e.g., dichloromethane - DCM, 1,2-dichloroethane - DCE)

  • Procedure:

    • Dissolve N-Boc-piperazine and the aldehyde or ketone in the anhydrous solvent in a round-bottom flask.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

    • Add the reducing agent portion-wise to the reaction mixture.

    • Continue to stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 3x with DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Protocol 3: Boc Deprotection of a Substituted Piperazine

  • Materials:

    • N-Boc-protected piperazine derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc-protected piperazine derivative in DCM.

    • Add an excess of TFA (typically 5-10 equivalents) to the solution at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of NaHCO₃ or an aqueous solution of sodium hydroxide (NaOH).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative.

Visualizations

experimental_workflow start Start: Reagents & Glassware setup Reaction Setup (Inert atmosphere if needed) start->setup addition Reagent Addition (Solvent, Catalyst, etc.) setup->addition reaction Reaction (Heating, Stirring) addition->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for the synthesis of piperazine derivatives.

troubleshooting_guide start Low Yield or Side Product Formation check_reaction Check Reaction Type start->check_reaction buchwald Buchwald-Hartwig Amination check_reaction->buchwald alkylation N-Alkylation check_reaction->alkylation buchwald_issues Potential Issues buchwald->buchwald_issues di_alkylation Di-alkylation Byproduct? alkylation->di_alkylation catalyst Optimize Catalyst/ Ligand buchwald_issues->catalyst base Change Base buchwald_issues->base solvent Change Solvent buchwald_issues->solvent alkylation_issues Potential Issues yes_di Yes di_alkylation->yes_di no_di No di_alkylation->no_di protecting_group Use Protecting Group (e.g., Boc) yes_di->protecting_group excess_piperazine Use Excess Piperazine yes_di->excess_piperazine other_issues Other Issues (e.g., starting material purity, temperature) no_di->other_issues

Caption: Troubleshooting decision tree for piperazine derivative synthesis.

References

Preventing racemization during the synthesis of chiral piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Chiral Piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing other common challenges encountered during the synthesis of these important chiral molecules.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of chiral piperazines, presented in a question-and-answer format.

Issue 1: Significant Racemization Detected in Final Piperazine Product

Question: My final chiral piperazine product shows a low enantiomeric excess (ee) or is completely racemic. What are the potential causes and how can I fix this?

Answer: Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a common challenge in chiral synthesis. The primary causes depend on the synthetic route employed.

Potential Causes and Solutions:

  • For syntheses involving amino acid precursors and cyclization:

    • Mechanism of Racemization: The most common pathway for racemization when using amino acid derivatives involves the formation of an oxazolone (azlactone) intermediate. Activation of the carboxylic acid makes the alpha-proton acidic. A base can then abstract this proton, leading to a planar, achiral enolate intermediate, which results in the loss of stereochemistry.

    • Troubleshooting Steps:

      • Choice of Coupling Reagent and Additives: Avoid using carbodiimide reagents like DCC or EDC alone. The use of additives such as 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial to form more stable active esters that are less susceptible to racemization. For highly sensitive substrates, switching to coupling reagents known for low racemization, such as HATU or COMU, is recommended.

      • Base Selection: The choice of base is critical. Strong, non-hindered bases like triethylamine (TEA) can readily abstract the acidic alpha-proton. It is advisable to switch to a more sterically hindered base like diisopropylethylamine (DIPEA) or collidine.

      • Reaction Temperature: The rate of racemization increases with temperature. Perform the coupling reaction at low temperatures, ideally starting at 0 °C and allowing it to slowly warm to room temperature.

      • Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before adding the amine increases the risk of oxazolone formation. Minimize the pre-activation time to 1-5 minutes, or add the coupling reagent to the mixture of the acid and amine, with the base added last to initiate the reaction.

  • For syntheses involving reductive amination:

    • Mechanism of Racemization: Racemization during reductive amination can occur if the chiral center is adjacent to a carbonyl group or an imine, as the acidic proton can be abstracted under basic or acidic conditions, leading to epimerization.

    • Troubleshooting Steps:

      • Control of pH: Both acidic and basic conditions can catalyze enolization. If possible, perform the reaction under neutral conditions. If a base is required, use a weaker, non-nucleophilic base at a lower temperature.

      • Choice of Reducing Agent: Use mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), which are effective under mildly acidic to neutral conditions.

      • Reaction Temperature: Keep the reaction temperature low to minimize the rate of epimerization.

Below is a decision-making workflow to help troubleshoot racemization issues:

G start Racemization Detected (Low ee%) route Identify Synthetic Route start->route amino_acid Amino Acid Precursor (Amide Coupling/Cyclization) route->amino_acid Amino Acid reductive_amination Reductive Amination route->reductive_amination Reductive Am. other Other Routes route->other coupling_reagent Analyze Coupling Reagent & Additives amino_acid->coupling_reagent ph_check Check Reaction pH reductive_amination->ph_check base Evaluate Base coupling_reagent->base sol_coupling Switch to HATU/COMU or use DIC/Oxyma coupling_reagent->sol_coupling Using Carbodiimide alone? temperature Check Reaction Temperature base->temperature sol_base Use Hindered Base (DIPEA, Collidine) base->sol_base Using TEA? preactivation Review Pre-activation Time temperature->preactivation sol_temp Run at Lower Temp (start at 0 °C) temperature->sol_temp High Temp? sol_preact Minimize Pre-activation (1-5 min) or add base last preactivation->sol_preact Long Pre-activation? reducing_agent Evaluate Reducing Agent ph_check->reducing_agent sol_ph Maintain Neutral pH if possible ph_check->sol_ph Acidic/Basic? temp_ra Check Reaction Temperature reducing_agent->temp_ra sol_reducing Use Mild Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->sol_reducing Harsh Agent? sol_temp_ra Run at Lower Temp temp_ra->sol_temp_ra High Temp?

Caption: A workflow for troubleshooting racemization in chiral piperazine synthesis.

Issue 2: Low Diastereoselectivity in the Synthesis of Disubstituted Piperazines

Question: I am synthesizing a 2,5- or 2,6-disubstituted piperazine, and the reaction is producing a mixture of cis and trans diastereomers with poor selectivity. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity often depends on the cyclization strategy and the nature of the starting materials.

Potential Causes and Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of diastereomers. Consider if your reaction is reversible under the applied conditions. Running the reaction at lower temperatures may favor the kinetically controlled product, which could be a single diastereomer.

  • Substrate-Controlled Diastereoselection: The inherent chirality of the starting material can direct the stereochemical outcome of the reaction. For instance, in the cyclization of a chiral diamine, the existing stereocenters can influence the formation of new stereocenters. The choice of protecting groups can also impact the conformational flexibility of the substrate and, consequently, the diastereoselectivity.

  • Reagent-Controlled Diastereoselection: The use of chiral catalysts or reagents can induce high diastereoselectivity. For example, in asymmetric hydrogenation of substituted pyrazines, the choice of the chiral ligand is crucial for obtaining high diastereo- and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize chiral piperazines without racemization?

A1: Asymmetric hydrogenation of pyrazine derivatives is a highly reliable method for accessing chiral piperazines with high enantiomeric excess.[1][2] For instance, Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides can produce a wide range of chiral piperazines with up to 96% ee.[1] Another robust method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines without loss of optical purity.[3]

Q2: I am starting my synthesis from a chiral amino acid. What are the critical steps where racemization can occur?

A2: When starting from a chiral amino acid, the most critical step for racemization is the activation of the carboxylic acid for amide bond formation or cyclization.[2] This is due to the increased acidity of the α-proton upon activation, which can be abstracted by a base, leading to a planar intermediate and loss of stereochemistry.[2] Another potential point of racemization is during the formation of β-ketoesters from amino acids, which can be prone to racemization under mild conditions.

Q3: How can I accurately determine the enantiomeric excess (ee) of my chiral piperazine product?

A3: The most common and reliable technique for determining the enantiomeric excess of chiral piperazines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4] Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating enantiomers of chiral amines.[4] It is important to screen different mobile phases (both normal and reversed-phase) and additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to achieve baseline separation of the enantiomers.

Q4: What is the role of protecting groups in preventing racemization?

A4: Protecting groups play a crucial role in preventing racemization by influencing the electronic and steric properties of the molecule. For the nitrogen atoms of the piperazine precursor, urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally preferred over acyl groups. This is because the lone pair on the nitrogen of a urethane is delocalized into the carbonyl group, making it less likely to participate in the formation of a highly racemization-prone oxazolone intermediate compared to an acyl-protected amine.

Data on Racemization Control

The following table summarizes the effect of different coupling reagents and additives on the enantiomeric excess (ee) of a model peptide coupling reaction, which is analogous to cyclization steps in some chiral piperazine syntheses.

Coupling ReagentAdditiveBaseTemperature (°C)Enantiomeric Excess (ee %)
DCCNoneTEA25Low (Significant Racemization)
DCCHOBtTEA25Moderate
DCCHOAtDIPEA0 to 25High
HATUNoneDIPEA0 to 25Very High (>98%)
COMUNoneDIPEA0 to 25Very High (>98%)

Note: This data is illustrative and based on general principles of peptide coupling. Actual results may vary depending on the specific substrate.

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Substituted Pyrazine

This protocol is adapted from the literature for the synthesis of chiral piperazines with high enantiomeric excess.[1]

Materials:

  • Substituted pyrazine (1.0 mmol)

  • [Ir(COD)Cl]₂ (0.01 mmol, 1.0 mol%)

  • Chiral ligand (e.g., (S,S)-f-Binaphane) (0.022 mmol, 2.2 mol%)

  • Benzyl bromide (activator, 1.2 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene/1,4-dioxane mixture) (5 mL)

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, add the substituted pyrazine, [Ir(COD)Cl]₂, and the chiral ligand to a high-pressure reactor vial.

  • Add the anhydrous, degassed solvent, followed by the benzyl bromide.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Pressurize the reactor with hydrogen (e.g., 600-1200 psi) and stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 36 hours).

  • After the reaction is complete, carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral piperazine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for analyzing the enantiomeric purity of a chiral piperazine.[4]

Sample Preparation:

  • Prepare a dilute solution of your purified piperazine product (approximately 1 mg/mL) in the mobile phase.

  • Prepare a solution of the corresponding racemic piperazine as a reference.

HPLC Conditions (Example):

  • Column: Chiralpak® AD-H (or other suitable chiral column)

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (for basic piperazines). The optimal ratio should be determined experimentally.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector: UV detector at a wavelength where the compound absorbs.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic sample to determine the retention times of both enantiomers and ensure adequate separation.

  • Inject the sample of your synthesized chiral piperazine.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Below is a diagram illustrating the general workflow for chiral analysis.

G start Synthesized Chiral Piperazine dissolve Dissolve in Mobile Phase start->dissolve hplc Inject into Chiral HPLC System dissolve->hplc separate Separation of Enantiomers on CSP hplc->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate

Caption: General workflow for determining enantiomeric excess using chiral HPLC.

References

Technical Support Center: Purification of Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl 3-methylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities can originate from starting materials, side reactions, and decomposition products. These typically include:

  • Unreacted 3-methylpiperazine: The starting amine may be present if the reaction has not gone to completion.

  • 1,4-Dibenzyl-2-methylpiperazine: A common side product where both nitrogen atoms of the piperazine ring have reacted with benzyl chloroformate.

  • Benzyl alcohol: Arises from the hydrolysis of excess benzyl chloroformate.

  • Excess Benzyl Chloroformate: Unreacted protecting group reagent.

  • N-Nitroso-3-methylpiperazine: A potential impurity in the 3-methylpiperazine starting material.[1][2]

Q2: My final product of this compound is an oil, but I have seen reports of it being a solid. Why is this?

A2: this compound can exist as a colorless to light-yellow liquid or oil.[3] The presence of residual solvent or minor impurities can prevent crystallization. Purification by column chromatography will typically yield the product as an oil. If a solid is required, salt formation followed by recrystallization can be attempted.

Q3: What are the key challenges in purifying piperazine-containing compounds like this compound?

A3: The main challenges are due to the physicochemical properties of the piperazine moiety:

  • High Polarity and Basicity: The nitrogen atoms make these compounds highly polar and basic, which can lead to issues with chromatographic separation, such as peak tailing on silica gel.

  • Hygroscopicity: Piperazine derivatives can absorb moisture from the air, which can affect accurate weighing and analysis.

  • Salt Formation: They readily form salts, which can sometimes be advantageous for purification by recrystallization.[3]

Troubleshooting Guides

Issue 1: Presence of Unreacted 3-methylpiperazine in the Final Product

Cause: Incomplete reaction or use of insufficient benzyl chloroformate.

Solution:

  • Reaction Optimization: Ensure a slight excess of benzyl chloroformate is used during the synthesis. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting amine.

  • Aqueous Wash: During the workup, an acidic wash (e.g., 1M HCl) can be used to extract the more basic 3-methylpiperazine into the aqueous layer. The desired product, being less basic due to the carbamate group, will remain in the organic layer.

  • Column Chromatography: Flash column chromatography can effectively separate the highly polar 3-methylpiperazine from the product.

Issue 2: Contamination with 1,4-Dibenzyl-2-methylpiperazine

Cause: Over-reaction due to the use of a large excess of benzyl chloroformate or prolonged reaction times.

Solution:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A general recommendation is to use 1.0 to 1.1 equivalents of benzyl chloroformate.

  • Flash Column Chromatography: The di-substituted byproduct is less polar than the mono-substituted product. A gradient elution on a silica gel column, typically with a hexane/ethyl acetate solvent system, can effectively separate the two compounds.

Issue 3: Residual Benzyl Alcohol in the Purified Product

Cause: Hydrolysis of excess benzyl chloroformate during the aqueous workup.

Solution:

  • Aqueous Base Wash: Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove some of the benzyl alcohol.[4]

  • High Vacuum Drying: Benzyl alcohol is relatively volatile and can often be removed by drying the product under a high vacuum.

  • Column Chromatography: Careful column chromatography can separate benzyl alcohol from the desired product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most common and effective method for purifying this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the packed column.

  • Elution: Start the elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Typical Elution Conditions:

CompoundTypical Rf Value (80:20 Hexane:EtOAc)Elution Order
1,4-Dibenzyl-2-methylpiperazine~ 0.81st
This compound ~ 0.5 2nd
Benzyl alcohol~ 0.33rd
3-methylpiperazine~ 0.1 (streaking)Last
Protocol 2: Purification by Recrystallization (as a Salt)

If a solid product is desired, it can be converted to a salt (e.g., hydrochloride) and recrystallized.

Materials:

  • Purified this compound (as an oil)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • HCl in diethyl ether (2M solution)

  • Recrystallization solvent (e.g., isopropanol, ethanol)

Procedure:

  • Salt Formation: Dissolve the purified oil in anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether with stirring. The hydrochloride salt should precipitate.

  • Isolation of the Salt: Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of hot recrystallization solvent (e.g., isopropanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product chromatography Flash Column Chromatography start->chromatography Primary Method recrystallization Recrystallization (as salt) start->recrystallization For Solid Product analysis Purity Check (TLC, LC-MS, NMR) chromatography->analysis recrystallization->analysis product Pure Product analysis->product

Caption: General purification workflow for this compound.

troubleshooting_logic start Crude Product Analysis impurity1 Unreacted 3-methylpiperazine? start->impurity1 impurity2 Di-substituted byproduct? start->impurity2 impurity3 Benzyl alcohol? start->impurity3 solution1 Acidic Wash or Column Chromatography impurity1->solution1 solution2 Column Chromatography impurity2->solution2 solution3 Base Wash or High Vacuum impurity3->solution3 pure Pure Product solution1->pure solution2->pure solution3->pure

Caption: Troubleshooting logic for common impurities.

References

Improving the enantiomeric excess of (S)-Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Benzyl 3-methylpiperazine-1-carboxylate

Welcome to the technical support center for the chiral integrity of (S)-Benzyl 3-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address challenges in achieving high enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of (S)-Benzyl 3-methylpiperazine-1-carboxylate resulted in a low enantiomeric excess. What are the common causes?

Low enantiomeric excess typically originates from two main sources: incomplete stereocontrol during an asymmetric synthesis or racemization of the desired product. For piperazine derivatives, racemization can occur under harsh reaction conditions (e.g., strong acid/base, high temperatures) that may facilitate epimerization at the chiral center.[1] Additionally, certain reagents might cause partial racemization.[2]

Troubleshooting Steps:

  • Review Reaction Conditions: Analyze your synthetic route for any steps involving extreme pH or high heat. Consider if milder reagents or lower reaction temperatures could be employed.

  • Purification Method: Ensure that the purification method (e.g., chromatography, distillation) does not contribute to racemization.

  • Starting Material Purity: Verify the enantiomeric purity of your starting materials, as this will directly impact the final product's e.e.

Q2: How can I improve the enantiomeric excess of my existing batch of Benzyl 3-methylpiperazine-1-carboxylate?

The most common and scalable method for enhancing the enantiomeric excess of a chiral amine is through classical resolution by forming diastereomeric salts with a chiral resolving agent.[3] This technique leverages the different physical properties, primarily solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization.[4][5]

Primary Methods:

  • Classical Resolution: React the racemic or partially enriched amine with an enantiomerically pure chiral acid to form diastereomeric salts. One salt will preferentially crystallize, which can be isolated. The desired enantiomer is then liberated from the salt by treatment with a base.[6]

  • Chiral Chromatography: For smaller scales or analytical purposes, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) can be used to separate enantiomers.[7]

Key Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Resolution

This protocol outlines a general procedure for improving the enantiomeric excess of (S)-Benzyl 3-methylpiperazine-1-carboxylate using a chiral acid as a resolving agent. The choice of resolving agent and solvent is critical and often requires screening.[3] For basic amines like piperazine derivatives, chiral acids such as derivatives of tartaric acid or mandelic acid are effective.[3][8]

Materials:

  • Enantiomerically enriched this compound (starting material).

  • Chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), (R)-Mandelic acid).

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile).

  • Base for liberation (e.g., 50% Sodium Hydroxide solution).

  • Extraction solvent (e.g., Dichloromethane, Diethyl ether).

Procedure:

  • Salt Formation:

    • Dissolve the starting amine in a minimal amount of a suitable heated solvent.

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent in the same solvent, heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The process can take several hours to days.[6]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enriched Amine:

    • Suspend the collected crystals in water.

    • Slowly add a 50% NaOH solution while stirring until the salt is fully dissolved and the solution is strongly basic (pH > 12).[4][6]

    • Extract the liberated (S)-Benzyl 3-methylpiperazine-1-carboxylate with an organic solvent (e.g., dichloromethane) three times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product with enhanced enantiomeric excess.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or SFC.

Table 1: Example Solvent Screening for Resolution

Resolving AgentSolventMolar Ratio (Amine:Acid)Initial e.e. (%)Final e.e. (%)Yield (%)
(+)-DBTAMethanol1:0.885>9940
(+)-DBTAEthanol1:0.8859845
(R)-Mandelic AcidIsopropanol1:1859555
Di-p-toluoyl-D-tartaric acidAcetonitrile1:0.6859750

Note: The data above is illustrative and optimization is required for specific substrates.

Protocol 2: Chiral HPLC Analysis

Accurate determination of enantiomeric excess is crucial. Polysaccharide-based chiral stationary phases are generally effective for piperidine and piperazine derivatives.[3]

Recommended Conditions:

  • Column: A polysaccharide-based CSP such as Chiralpak® IA, AD-H, or Chiralcel® OD-H.

  • Mobile Phase: A mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Modifier: For basic analytes like this piperazine derivative, adding a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to prevent peak tailing and improve resolution.[3]

  • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

Table 2: Troubleshooting Chiral HPLC Analysis

IssuePotential CauseRecommended Solution
Poor or no peak separation Incorrect chiral stationary phase or mobile phase composition.Screen different CSPs. Systematically vary the alcohol percentage and try different alcohol modifiers (e.g., ethanol, isopropanol).
Peak tailing Strong interaction between the basic amine and the silica support of the CSP.Add an amine modifier like 0.1% diethylamine (DEA) to the mobile phase to block active sites.[3]
Broad peaks Low column efficiency or suboptimal flow rate.Lower the flow rate. Ensure the column is properly conditioned.

Visual Guides: Workflows and Logic

To further clarify the processes, the following diagrams illustrate the key workflows.

G cluster_0 Troubleshooting Low Enantiomeric Excess start Low e.e. Product check_synthesis Review Synthesis: - Harsh Conditions (pH, Temp)? - Racemizing Reagents? start->check_synthesis check_purification Review Purification: - High Temp Distillation? - On-column Racemization? start->check_purification optimize_synthesis Optimize Synthesis: - Milder Conditions - Alternative Reagents check_synthesis->optimize_synthesis Yes resolution Proceed to e.e. Improvement check_synthesis->resolution No check_purification->optimize_synthesis Yes check_purification->resolution No

Caption: Troubleshooting workflow for low enantiomeric excess.

G cluster_1 Diastereomeric Salt Resolution Workflow racemic Racemic/Low e.e. Amine + Chiral Acid dissolve Dissolve in Optimal Solvent racemic->dissolve crystallize Cool to Crystallize Less Soluble Diastereomer dissolve->crystallize filtrate Filter to Separate Crystals and Mother Liquor crystallize->filtrate crystals Diastereomeric Crystals (Enriched) filtrate->crystals mother_liquor Mother Liquor (Contains other diastereomer) filtrate->mother_liquor liberate Liberate Amine (Add Base, e.g., NaOH) crystals->liberate extract Extract with Organic Solvent liberate->extract final_product High e.e. (S)-Amine extract->final_product

Caption: Workflow for chiral resolution via diastereomeric salts.

Caption: Decision tree for selecting an e.e. improvement method.

References

Managing moisture sensitivity in reactions with Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl 3-methylpiperazine-1-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent, with a particular focus on managing its sensitivity to moisture in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chiral intermediate widely used in the synthesis of pharmaceuticals and other bioactive molecules. Its piperazine core is a common scaffold in drug discovery, and the benzyl carbamate (Cbz) protecting group allows for selective functionalization of the two nitrogen atoms. It serves as a key building block for creating a diverse range of substituted piperazine derivatives.

Q2: How should this compound be stored?

To ensure its stability and purity, this compound should be stored in a tightly sealed container in a refrigerator, protected from light and moisture.

Q3: Is this compound sensitive to moisture?

Yes. The piperazine moiety is known to be hygroscopic and can readily absorb water from the atmosphere. Furthermore, the benzyl carbamate group can be susceptible to hydrolysis under certain conditions. Moisture can significantly impact reactions involving this compound, leading to lower yields and the formation of impurities.

Q4: What are the potential consequences of moisture contamination in reactions with this compound?

Moisture can lead to several undesirable outcomes:

  • Hydrolysis of the Cbz group: Water can hydrolyze the benzyl carbamate, leading to the formation of the unprotected piperazine, benzyl alcohol, and carbon dioxide.

  • Reaction with moisture-sensitive reagents: In reactions such as acylation or sulfonylation, moisture will compete with the piperazine nitrogen for the electrophilic reagent (e.g., acyl chloride), leading to the formation of the corresponding carboxylic acid or sulfonic acid and reducing the yield of the desired product.

  • Side reactions: The presence of water can promote various side reactions, complicating the reaction mixture and making purification more challenging.

Troubleshooting Guides

Issue 1: Low Yield in Acylation or Sulfonylation Reactions

Symptom: The yield of the desired N-acylated or N-sulfonylated product is significantly lower than expected.

Possible Cause: Moisture contamination is a primary suspect in low-yielding acylation and sulfonylation reactions.

Troubleshooting Workflow:

Troubleshooting workflow for low reaction yield.

Quantitative Data Summary: Impact of Moisture on Acylation/Sulfonylation

Moisture Content in ReactionExpected Yield of Acylated ProductPurity of Crude Product
< 50 ppm (Anhydrous)High (>90%)High
100-200 ppmModerate (60-80%)Moderate (presence of hydrolyzed reagent)
> 500 ppmLow (<50%)Low (significant side products)
Issue 2: Presence of Unexpected Byproducts

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the starting material and the desired product.

Possible Causes:

  • Hydrolysis of this compound: Leads to the formation of 3-methylpiperazine.

  • Hydrolysis of the electrophile: For example, the conversion of an acyl chloride to a carboxylic acid.

  • Di-substitution: If the Cbz group is unintentionally cleaved, both nitrogen atoms of the piperazine ring can react.

Troubleshooting Decision Tree:

start Unexpected Byproducts Detected identify_byproduct Identify Byproduct Structure (e.g., by LC-MS, NMR) start->identify_byproduct hydrolyzed_reagent Byproduct is hydrolyzed electrophile (e.g., R-COOH from R-COCl) identify_byproduct->hydrolyzed_reagent Mass matches? deprotected_piperazine Byproduct is deprotected piperazine or di-substituted product identify_byproduct->deprotected_piperazine Mass matches? improve_anhydrous Improve Anhydrous Technique: - Use freshly dried solvents - Handle reagents under inert gas hydrolyzed_reagent->improve_anhydrous check_stability Check Reaction Conditions: - Avoid high temperatures - Use milder base deprotected_piperazine->check_stability

Decision tree for addressing side product formation.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation under Anhydrous Conditions

This protocol describes the acylation of the secondary amine of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 equivalents)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Addition:

    • To the reaction flask, add this compound (1 equivalent) and dissolve it in anhydrous DCM.

    • Add the anhydrous base (1.5 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

A Dissolve Substrate & Base in Anhydrous Solvent under Inert Gas B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Warm to RT & Stir C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Purification F->G H Final Product G->H

General workflow for N-acylation.

Protocol 2: General Procedure for N-Alkylation under Anhydrous Conditions

This protocol describes the alkylation of the secondary amine of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Glassware and Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1 equivalent) and the anhydrous base (2 equivalents).

  • Solvent and Reagent Addition:

    • Add anhydrous DMF or MeCN to the flask.

    • Add the alkyl halide (1.2 equivalents) to the stirred suspension.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-80 °C.

    • Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any chemical reactions. Reaction conditions may need to be optimized for specific substrates and reagents.

Technical Support Center: Efficient Synthesis of N-benzylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of N-benzylpiperazines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-benzylpiperazine?

There are two main, highly efficient methods for synthesizing N-benzylpiperazine:

  • Direct N-Alkylation: This is a common and direct method involving the reaction of piperazine with a benzyl halide, such as benzyl chloride, in the presence of a catalyst.[1][2] To avoid the formation of the disubstituted by-product, N,N'-dibenzylpiperazine, an excess of piperazine is often used, or the piperazine is used as its dihydrochloride salt.[1][2]

  • Reductive Amination: This method involves the reaction of piperazine with benzaldehyde in the presence of a reducing agent.[3][4] This approach can be highly selective and is often performed using catalytic hydrogenation (e.g., with Pd/C and H₂) or other reducing agents like sodium triacetoxyborohydride.[3][5][6]

Q2: How can I prevent the formation of the N,N'-dibenzylpiperazine byproduct?

Formation of the disubstituted byproduct is a common issue, particularly in direct alkylation reactions.[7][8] Several strategies can minimize this:

  • Use of Excess Piperazine: Employing a large excess of piperazine shifts the reaction equilibrium towards mono-alkylation. However, this complicates the purification process as the unreacted piperazine must be removed.[1]

  • Slow Addition of Benzyl Halide: Adding the benzyl halide dropwise to the reaction mixture can help maintain a low concentration, favoring the reaction with the more abundant piperazine over the newly formed N-benzylpiperazine.

  • Use of Piperazine Salts: Starting with piperazine dihydrochloride monohydrate can effectively "protect" one of the nitrogen atoms, leading to a much cleaner reaction with minimal disubstitution.[2][9]

Q3: What is the most common impurity found in N-benzylpiperazine synthesis?

The most prevalent impurity is N,N'-dibenzylpiperazine (DBZP), which arises from the second benzylation of the desired product.[10] Its formation is a significant issue in clandestine or poorly controlled syntheses.[7]

Q4: My purification by column chromatography is showing significant tailing. How can I fix this?

The basic nature of piperazine derivatives often causes them to interact strongly with the acidic silica gel, leading to tailing. To resolve this, add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your eluent system.[11] This will neutralize the acidic sites on the silica and improve the peak shape.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low to No Product Yield Catalyst Inactivity/Deactivation: The catalyst may be poisoned by impurities (e.g., water) or degraded.[12]• Ensure all reactants and solvents are anhydrous and pure.[13] • For Pd/C catalysts, ensure an inert atmosphere is maintained if required. • Consider catalyst regeneration if applicable (e.g., calcination for coked solid catalysts).[12]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or base selection can lead to poor conversion.[11][14]• Optimize the reaction temperature; too low may result in an incomplete reaction, while too high can cause decomposition.[14] • Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[11] • Screen different bases. For instance, if a strong base like NaOtBu is causing decomposition, a weaker base like K₃PO₄ or Cs₂CO₃ might be more suitable.[11]
Significant amount of N,N'-dibenzylpiperazine side product Reaction Stoichiometry: Using a 1:1 molar ratio of piperazine to benzyl halide favors disubstitution as the N-benzylpiperazine product competes with the starting piperazine.• Use a significant excess of piperazine (2-5 equivalents).[1] • Alternatively, use piperazine dihydrochloride as the starting material to favor mono-substitution.[2]
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically stable disubstituted product.[11]• Run the reaction at the lowest temperature that allows for a reasonable reaction rate. • Add the benzyl halide slowly and in a controlled manner to the piperazine solution.
Difficulty Purifying the Product Co-elution of Product and Byproducts: The mono- and di-substituted piperazines may have similar polarities, making separation by column chromatography difficult.• If column chromatography is ineffective, consider an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine product will move to the aqueous layer as a salt, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure product.[11]
Product is Water Soluble: Some piperazine salts or derivatives have high water solubility, complicating aqueous work-ups.• If the product is water-soluble, consider using continuous flow hydrogenation methods which can sometimes simplify isolation compared to batch transfer hydrogenation.[3]

Catalyst Performance Data

The choice of catalyst and reaction conditions significantly impacts the efficiency of N-benzylpiperazine synthesis. Below is a summary of data from cited experimental protocols.

Method Catalyst Reactants (Molar Ratio) Solvent Temp (°C) Time (h) Yield (%) Purity (%) Reference
Direct AlkylationAniline HydrochloridePiperazine : Benzyl Chloride (1:1)Methanol50395.599.2[1][15]
Direct Alkylation (Salt)None specifiedPiperazine Dihydrochloride : Benzyl Chloride (1:1)Ethanol650.565-75 (of pure, distilled product)>99[2]
Reductive AminationPd/C, Pt/C, or Pd(OH)₂/CPiperazine : BenzaldehydeNot specifiedNot specifiedNot specifiedGood to ExcellentNot specified[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Direct Alkylation with a Catalyst

This protocol is adapted from a patented method demonstrating high yield and purity.[1][15]

Materials:

  • Piperazine (25.8g, 0.3 mol)

  • Anhydrous Methanol (100 ml)

  • Aniline hydrochloride (catalyst)

  • Benzyl chloride (38g, 0.3 mol)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a 500ml reaction flask, dissolve 25.8g (0.3 mol) of piperazine in 100ml of anhydrous methanol with stirring.

  • Add a catalytic amount of aniline hydrochloride to the solution.

  • Heat the mixture to 50°C.

  • Add 38g (0.3 mol) of benzyl chloride dropwise over approximately 30 minutes.

  • Maintain the reaction temperature at 50°C and continue stirring for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol solvent by evaporation under reduced pressure (e.g., 15 mmHg).

  • Add NaOH solution to the residue to adjust the pH to >12 (strongly basic).[15]

  • Extract the mixture twice with 50 ml portions of ethyl acetate.

  • Combine the organic extracts and distill under normal pressure to remove the ethyl acetate.

  • Purify the remaining oil by vacuum distillation (e.g., 2.5 mmHg), collecting the fraction at 120-124°C to obtain pure N-benzylpiperazine.

Protocol 2: Selective Mono-Alkylation using Piperazine Dihydrochloride

This protocol, adapted from Organic Syntheses, is designed to minimize the formation of the N,N'-dibenzylpiperazine byproduct.[2]

Materials:

  • Piperazine dihydrochloride monohydrate (22.1g, 0.125 mol)

  • Absolute Ethanol (50 ml)

  • Benzyl chloride (15.8g, 0.125 mol), recently distilled

  • Ice-cold absolute ethanol

  • 5N Sodium Hydroxide solution

  • Chloroform

Procedure:

  • In a suitable flask, prepare a solution of 22.1g (0.125 mol) of piperazine dihydrochloride monohydrate in 50 ml of absolute ethanol.

  • Warm the solution in a water bath to 65°C.

  • With vigorous stirring, add 15.8g (0.125 mol) of benzyl chloride over a period of 5 minutes. The formation of white needles should begin almost immediately.

  • Continue stirring the mixture at 65°C for an additional 25 minutes.

  • Cool the reaction mixture in an ice bath for approximately 30 minutes to allow for the precipitation of unreacted piperazine dihydrochloride.

  • Collect the precipitated crystals by suction filtration and wash them with three 10-ml portions of ice-cold absolute ethanol. The recovery of the dihydrochloride should be nearly quantitative.

  • Combine the filtrate and washings. This solution contains the 1-benzylpiperazine dihydrochloride product.

  • To isolate the free base, make the solution alkaline (pH > 12) with 5N sodium hydroxide.

  • Extract the aqueous solution multiple times (e.g., twelve times with 20-ml portions) with chloroform.

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and remove the solvent.

  • Distill the remaining oil under reduced pressure (e.g., 122–124°/2.5 mm) to yield pure 1-benzylpiperazine.

Visual Guides

G General Workflow for N-Benzylpiperazine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Select Reactants (Piperazine/Salt + Benzyl Halide/Aldehyde) setup Set up Reaction Vessel reactants->setup catalyst Select Catalyst (e.g., Amine Salt, Pd/C) catalyst->setup solvent Select Solvent (e.g., Methanol, Ethanol) solvent->setup addition Controlled Addition of Reagents setup->addition heating Heat & Stir for Specified Time addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction / Cool monitoring->quench extraction Solvent Removal & Extraction quench->extraction purification Purify Crude Product (Distillation or Chromatography) extraction->purification product Characterize Final Product (NMR, MS, Purity) purification->product

Caption: General experimental workflow for the synthesis of N-benzylpiperazine.

G Troubleshooting Catalyst Deactivation start Low or No Conversion check_rate Observe Deactivation Rate start->check_rate gradual Gradual Decline in Activity check_rate->gradual Gradual rapid Rapid / Sudden Drop in Activity check_rate->rapid Rapid cause_coking Probable Cause: Fouling / Coking gradual->cause_coking cause_sinter Probable Cause: Thermal Degradation (Sintering) gradual->cause_sinter If using high temp cause_poison Probable Cause: Strong Poisoning rapid->cause_poison sol_coking Solution: Regenerate via Calcination or Solvent Wash cause_coking->sol_coking sol_poison Solution: Purify Reactants/Solvents Check for Water cause_poison->sol_poison sol_sinter Solution: Lower Reaction Temperature Consider Catalyst Replacement cause_sinter->sol_sinter

Caption: Decision tree for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Work-up Procedures for Reactions Involving Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 3-methylpiperazine-1-carboxylate. The following sections detail work-up procedures for common reactions involving this compound, addressing specific issues that may be encountered during experiments.

N-Alkylation of this compound

The N-alkylation of this compound is a common reaction to introduce alkyl substituents at the unprotected secondary amine.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective baseUse a stronger, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous.
Poor quality alkylating agentUse a fresh, high-purity alkylating agent.
Low reaction temperatureIncrease the reaction temperature, as many N-alkylation reactions require heating to proceed at a reasonable rate.
Formation of Quaternary Ammonium Salt Over-alkylation of the desired product.Use a less reactive alkylating agent if possible. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Reaction Stalls Poor solubility of reagents.Switch to a more polar aprotic solvent like DMF or acetonitrile.
Incomplete neutralization of acid byproduct.Ensure at least 2.0 equivalents of base are used to neutralize the acid formed during the reaction.
Frequently Asked Questions (FAQs)

Q1: What is the best method to achieve mono-alkylation of piperazines?

A1: The most reliable method is to use a mono-protected piperazine, such as this compound. The benzyloxycarbonyl (Cbz) group blocks one nitrogen, directing alkylation to the unprotected secondary amine.

Q2: My product is water-soluble and difficult to extract. What should I do?

A2: If your product is a salt (e.g., a quaternary ammonium salt or protonated amine), it will be highly water-soluble. During the work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃ to deprotonate the product before extraction with an organic solvent. If the product is still water-soluble, consider using a more polar extraction solvent or performing a continuous liquid-liquid extraction.

Q3: How can I purify the N-alkylated product?

A3: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Quantitative Data Summary: N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile801275-95
Ethyl IodideCs₂CO₃DMF60880-90
Reductive Amination with AldehydeNaBH(OAc)₃DichloromethaneRoom Temp1270-90
Experimental Protocol: N-Alkylation

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Benzyl Bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension under an inert atmosphere.

  • Slowly add the alkyl bromide to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then subjected to an aqueous work-up. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Add Reagents: - this compound - Alkyl Halide - K₂CO₃ - Acetonitrile start->reagents heat Heat to 80°C reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter concentrate1 Concentrate filter->concentrate1 extract Aqueous Extraction (EtOAc, NaHCO₃, Brine) concentrate1->extract dry Dry (Na₂SO₄) extract->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography

Caption: Workflow for N-alkylation of this compound.

N-Acylation of this compound

N-acylation is performed to introduce an acyl group to the unprotected nitrogen of this compound.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low Yield Inactive acylating agentUse a freshly opened or purified acylating agent (e.g., acyl chloride, anhydride).
Insufficient baseUse at least 1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Formation of Diacylated Product (at the same nitrogen) Highly reactive acylating agentAdd the acylating agent slowly at a low temperature (e.g., 0 °C).
Hydrolysis of Acylating Agent Presence of waterEnsure all glassware is dry and use anhydrous solvents.
Frequently Asked Questions (FAQs)

Q1: What are the best bases for N-acylation?

A1: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Q2: How do I remove the excess acylating agent and byproducts during work-up?

A2: The reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate. This will react with any unreacted acyl chloride and neutralize the acid byproduct. The resulting salts can be removed by aqueous extraction.

Q3: What if my product is difficult to separate from the unreacted starting material?

A3: If the polarities are very similar, careful column chromatography with a shallow solvent gradient is recommended. Alternatively, consider driving the reaction to completion by using a slight excess of the acylating agent.

Quantitative Data Summary: N-Acylation
Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamineDichloromethane0 to RT2-4>90
Benzoyl ChlorideDIPEATHF0 to RT3-6>90
Acetic AnhydridePyridineDichloromethaneRoom Temp1285-95
Experimental Protocol: N-Acylation

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl Chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a dry reaction flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acetyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Add Reagents: - this compound - Triethylamine - Dichloromethane start->reagents cool Cool to 0°C reagents->cool add_acyl Add Acyl Chloride cool->add_acyl warm Warm to RT & Stir add_acyl->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench (NaHCO₃ aq.) monitor->quench extract Extract (DCM) quench->extract wash Wash (Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Workflow for N-acylation of this compound.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between the piperazine nitrogen and an aryl halide.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low Yield Catalyst deactivationUse a pre-catalyst or ensure anhydrous and anaerobic conditions. The choice of ligand is critical; screen different phosphine ligands.
Suboptimal baseThe choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are often used. The optimal base depends on the substrate.
Dehalogenation of Aryl Halide Side reactionUse a bulkier phosphine ligand. Lower the reaction temperature if possible.
Poor Reproducibility Sensitivity to air and moistureEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Frequently Asked Questions (FAQs)

Q1: My aryl chloride is unreactive. What can I do?

A1: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination. Using more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, RuPhos) and a strong base like NaOtBu can facilitate the reaction with aryl chlorides.

Q2: How do I remove the palladium catalyst after the reaction?

A2: The crude product is often purified by flash column chromatography on silica gel, which can remove a significant portion of the palladium residues. For very low palladium levels, treatment with a scavenger resin or activated carbon may be necessary.

Q3: Can I use other coupling reactions for N-arylation?

A3: Yes, the Ullmann condensation is another method for N-arylation, typically using a copper catalyst at higher temperatures. However, the Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope.

Quantitative Data Summary: Buchwald-Hartwig Amination
Aryl HalidePalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene10085-95
4-ChloroanisolePd(OAc)₂RuPhosK₃PO₄Dioxane11070-85
2-IodopyridinePd(OAc)₂BINAPCs₂CO₃Toluene9080-90
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 4-Bromotoluene) (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reaction Reaction (Inert Atmosphere) cluster_workup Work-up cluster_purification Purification start Start reagents Add Reagents: - Aryl Halide - Piperazine Derivative - Pd₂(dba)₃, XPhos - NaOtBu, Toluene start->reagents heat Heat to 100°C reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter wash Wash (Water, Brine) filter->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Workflow for Buchwald-Hartwig amination.

Cbz Deprotection

The removal of the benzyloxycarbonyl (Cbz) group is a crucial step to liberate the second amine functionality.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Incomplete or Slow Hydrogenolysis Catalyst poisoningEnsure the substrate is free from sulfur-containing impurities. Use a fresh, high-quality Pd/C catalyst.
Insufficient hydrogen pressureIncrease the hydrogen pressure (e.g., using a Parr hydrogenator).
Poor catalyst activityIncrease the catalyst loading or try a different grade of Pd/C.
Reduction of Other Functional Groups Non-selective hydrogenationConsider transfer hydrogenolysis with a milder hydrogen source like ammonium formate. Alternatively, use a non-reductive deprotection method like acid-catalyzed cleavage (e.g., HBr in acetic acid).
Product Inhibition Deprotected amine coordinates to the catalyst.Add a small amount of a weak acid like acetic acid to protonate the product amine.
Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

A1: The most common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. This method is generally clean and efficient, with byproducts (toluene and CO₂) that are easily removed.

Q2: Are there alternatives to catalytic hydrogenation for Cbz deprotection?

A2: Yes, other methods include:

  • Acid-catalyzed cleavage: Using strong acids like HBr in acetic acid or trifluoroacetic acid (TFA). This is useful if the molecule contains functional groups that are sensitive to reduction.

  • Transfer hydrogenolysis: Using a hydrogen donor like ammonium formate or formic acid in the presence of Pd/C. This is often a milder alternative to using hydrogen gas.

  • Nucleophilic cleavage: Using a nucleophile like a thiol to cleave the Cbz group. This is a less common but useful method for sensitive substrates.

Q3: How do I work up a Cbz deprotection reaction by hydrogenation?

A3: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure. The resulting product is often pure enough for the next step, but can be further purified by recrystallization or chromatography if necessary.

Quantitative Data Summary: Cbz Deprotection
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CMethanolRoom Temp4-12>95
Transfer HydrogenolysisAmmonium Formate, 10% Pd/CMethanolReflux1-3>90
Acidic Cleavage33% HBr in Acetic AcidAcetic AcidRoom Temp1-285-95
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation

Materials:

  • Cbz-protected piperazine derivative

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol

Procedure:

  • Dissolve the Cbz-protected piperazine derivative in methanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Experimental Workflow: Cbz Deprotection by Hydrogenation

Cbz_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) start Start reagents Add Reagents: - Cbz-protected piperazine - 10% Pd/C - Methanol start->reagents hydrogenate Hydrogenate (H₂ atm) reagents->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Recrystallization or Chromatography concentrate->purify

Caption: Workflow for Cbz deprotection by catalytic hydrogenation.

Validation & Comparative

Validation of Benzyl 3-methylpiperazine-1-carboxylate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the crystallographic data of Benzyl 3-methylpiperazine-1-carboxylate with alternative piperazine structures is challenging due to the absence of a publicly available crystal structure for this specific compound. However, analysis of closely related N-substituted piperazine carboxylates and other piperazine derivatives from the crystallographic literature provides valuable insights into the expected structural features and conformational analysis of this class of compounds. This guide presents a comparative overview of the crystallographic data for several analogous structures, details a general experimental protocol for single-crystal X-ray diffraction, and visualizes the workflow for structural validation.

Comparative Crystallographic Data of Substituted Piperazine Derivatives

The following table summarizes key crystallographic parameters for a selection of N-substituted piperazine derivatives. This data allows for a comparative analysis of how different substituents on the piperazine ring influence the crystal system, space group, and unit cell dimensions. While not a direct comparison, it offers a framework for understanding the solid-state behavior of such molecules.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
1,4-DiphenylpiperazineC₁₆H₁₈N₂OrthorhombicPbca8.6980(7)8.4287(7)17.6359(15)90--INVALID-LINK--[1]
1,4-DiphenethylpiperazineC₂₀H₂₆N₂MonoclinicC2/c17.9064(13)6.2517(5)14.9869(11)90.613(4)--INVALID-LINK--[1]
1-Benzhydryl-4-benzylpiperazineC₂₄H₂₆N₂MonoclinicPn5.9450(2)19.0722(4)8.6084(2)96.460(10)--INVALID-LINK--[1]
tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylateC₂₀H₂₇FN₂O₂MonoclinicP2₁/c13.5932(4)10.6309(3)14.1565(4)104.575(1)--INVALID-LINK--[2]
(2,4-Difluorobenzoyl)piperazine derivativeNot specifiedMonoclinicP2₁/c10.379(2)11.023(2)14.184(3)98.42(3)--INVALID-LINK--[3]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the molecular structure of a small molecule like this compound by single-crystal X-ray diffraction follows a standardized workflow.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] A common method for small organic molecules is slow evaporation from a saturated solution.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. For piperazine derivatives, common solvents include ethanol, methanol, and ethyl acetate.[4]

  • Procedure: The compound is dissolved in a minimal amount of the chosen solvent, and the solution is filtered to remove any impurities. The clear solution is then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent. Over time, single crystals of sufficient size and quality for diffraction experiments should form.

2. Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[4] The crystal is then placed in a single-crystal X-ray diffractometer.

  • X-ray Source: Monochromatic X-rays, typically from a Mo or Cu source, are used.[3]

  • Temperature: Data collection is often performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.[3]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.[3]

  • Structure Refinement: The atomic positions and their thermal parameters are refined using a least-squares minimization process against the experimental diffraction data.[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

4. Data Validation and Deposition: The final refined crystal structure is validated using crystallographic software to check for geometric consistency and other potential issues. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Benzyl 3-methylpiperazine-1-carboxylate purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Selection of a Single Crystal evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for small molecule X-ray crystallography.

References

A Comparative Analysis of Benzyl 3-methylpiperazine-1-carboxylate and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic route. This guide provides a detailed comparative study of Benzyl 3-methylpiperazine-1-carboxylate alongside widely-used and well-documented chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine. This analysis is supported by experimental data from key asymmetric reactions, detailed experimental protocols, and visualizations to elucidate the principles of stereochemical control.

While extensive data exists for established chiral auxiliaries in asymmetric alkylation and aldol reactions, a notable gap in the scientific literature exists for the application of this compound as a traditional, covalently-bound chiral auxiliary in these contexts. Current research primarily highlights its role as a valuable chiral intermediate in the synthesis of pharmaceutical compounds. This guide will therefore focus on a detailed comparison of the established auxiliaries, providing a benchmark for performance, and will discuss the current understanding of this compound's role in asymmetric synthesis.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a reaction, leading to a high enantiomeric excess of the final product after cleavage of the auxiliary. The following tables summarize the performance of prominent chiral auxiliaries in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The diastereoselectivity of this reaction is highly dependent on the steric hindrance provided by the chiral auxiliary, which directs the approach of the electrophile.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromide>99:185-95[1]
Oppolzer's Sultam N-Propionyl-(2R)-bornane-10,2-sultamMethyl iodide>98:289[1]
Myers' Pseudoephedrine (1R,2R)-Pseudoephedrine propionamideBenzyl bromide>98:290[1]
This compound N/AN/ANot ReportedNot ReportedN/A

Data for this compound in this specific application is not available in the reviewed literature.

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, establishing two contiguous stereocenters. The stereochemical outcome is often rationalized by the formation of a rigid, chair-like six-membered transition state.

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone N-Propionyl-(4S)-4-isopropyloxazolidin-2-oneIsobutyraldehyde>99:1 (syn)80-90[1]
Oppolzer's Sultam N-Propionyl-(2R)-bornane-10,2-sultamBenzaldehyde95:5 (syn)85[1]
Myers' Pseudoephedrine (1R,2R)-Pseudoephedrine propionamideBenzaldehyde90:10 (syn)88[1]
This compound N/AN/ANot ReportedNot ReportedN/A

Data for this compound in this specific application is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for asymmetric alkylation and aldol reactions using established chiral auxiliaries.

General Procedure for Asymmetric Alkylation of an Evans' Oxazolidinone
  • Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, n-butyllithium (1.05 equiv) is added dropwise. The resulting solution is stirred for 15 minutes, followed by the dropwise addition of the desired acyl chloride (1.1 equiv). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. The electrophile (e.g., alkyl halide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the alkylated product.

  • Cleavage of the Auxiliary: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to afford the corresponding carboxylic acid or alcohol, respectively.

General Procedure for an Asymmetric Evans' Aldol Reaction
  • Enolate Formation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the slow addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 equiv). The mixture is stirred at -78 °C for 30 minutes and then at 0 °C for 30 minutes to ensure complete formation of the Z-boron enolate.

  • Aldol Addition: The reaction mixture is re-cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at this temperature for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is then treated with a solution of hydrogen peroxide in methanol to oxidize the boron species. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Mechanistic Insights and Visualization

The stereochemical outcome of reactions employing chiral auxiliaries is governed by the formation of well-ordered transition states that favor the approach of the reagent from one face of the substrate.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment 1. Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Auxiliary->Attachment Diastereoselective_Reaction 2. Diastereoselective Reaction (e.g., Alkylation) Attachment->Diastereoselective_Reaction Cleavage 3. Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The stereocontrol in Evans' aldol reactions is famously explained by the Zimmerman-Traxler model, which postulates a chair-like transition state.

Zimmerman_Traxler_Model cluster_TS Zimmerman-Traxler Transition State cluster_reactants Reactants cluster_product Product TS The aldehyde substituent (R') occupies an equatorial position to minimize steric interactions, leading to the observed 'syn' stereochemistry. Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct Enolate Z-Boron Enolate of N-Acyl Oxazolidinone Enolate->TS Aldehyde Aldehyde Aldehyde->TS

Caption: Simplified Zimmerman-Traxler model for Evans' aldol reaction.

Conclusion

Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine remain highly reliable and effective chiral auxiliaries for a wide range of asymmetric transformations, consistently providing high levels of stereocontrol. The choice among them often depends on the specific substrate, desired product, and conditions for auxiliary removal.

In contrast, this compound is predominantly utilized as a chiral building block in multi-step syntheses.[2] While piperazine derivatives have been explored as chiral ligands and catalysts, their application as covalently-bound auxiliaries for controlling enolate reactivity is not well-documented in the current literature. This represents a potential area for future research to explore new scaffolds for asymmetric synthesis. For practitioners in the field, the established auxiliaries offer a robust and predictable platform for achieving high enantioselectivity.

References

A Head-to-Head Comparison of Synthetic Routes to Chiral 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The precise stereochemical control at the C3 position is often critical for therapeutic efficacy and selectivity. Consequently, the development of efficient and stereoselective synthetic routes to this privileged scaffold is of paramount importance. This guide provides an objective, data-driven comparison of the leading synthetic strategies for accessing chiral 3-substituted piperidines, offering a comprehensive resource for researchers in drug discovery and process development.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This contemporary approach has emerged as a powerful and versatile tool for the synthesis of enantioenriched 3-aryl- and 3-vinylpiperidines. The key transformation involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate with an aryl or vinyl boronic acid, followed by reduction to the corresponding piperidine.[1][2][3][4]

Logical Workflow

Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine Intermediate Pyridine->Dihydropyridine Partial Reduction (e.g., NaBH4, PhOCOCl) Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (+ R-B(OH)2) Piperidine Chiral 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction (e.g., H2, Pd/C)

Caption: General workflow for the Rh-catalyzed asymmetric synthesis.

Quantitative Data Summary
EntryAryl Boronic AcidYield (%)ee (%)
1Phenyl8196
24-Tolyl8597
34-Methoxyphenyl8297
44-Chlorophenyl7896
53-Methoxyphenyl7295
62-Naphthyl8898
7Vinyl7594

Data extracted from supporting information of relevant publications.

Experimental Protocol: Synthesis of (S)-3-phenylpiperidine

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

To a solution of pyridine (20.0 mmol) and NaBH4 (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, phenyl chloroformate (20.0 mmol) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed sequentially with 1N NaOH (2x) and 1N HCl (2x), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (2% to 10% acetone in hexane) and recrystallized from methanol to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

In a vial, [Rh(cod)OH]2 (3 mol%) and (S)-SEGPHOS (7 mol%) are placed under an argon atmosphere. Toluene (0.25 mL), THF (0.25 mL), and H2O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 2.0 equiv). The mixture is stirred at 70 °C for 10 minutes. Phenylboronic acid (3.0 equiv) and the dihydropyridine from Step 1 (1.0 equiv) are then added. The reaction is stirred at 70 °C for 20 hours. After cooling, the mixture is diluted with diethyl ether and passed through a silica plug. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the 3-phenyl-tetrahydropyridine.

Step 3: Reduction to (S)-3-phenylpiperidine

The 3-phenyl-tetrahydropyridine is dissolved in methanol and subjected to hydrogenation with Pd/C (10 mol%) under a hydrogen atmosphere. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (S)-3-phenylpiperidine.

Chemo-enzymatic Dearomatization

This strategy leverages the high stereoselectivity of enzymes to achieve the asymmetric synthesis of 3-substituted piperidines. A key approach involves a one-pot amine oxidase/ene imine reductase (IRED) cascade that converts N-substituted tetrahydropyridines into chiral piperidines.[1] This method is particularly attractive due to its environmentally benign reaction conditions and high enantioselectivities.

Experimental Workflow

Tetrahydropyridine N-Substituted Tetrahydropyridine Dihydropyridinium Dihydropyridinium Intermediate Tetrahydropyridine->Dihydropyridinium Amine Oxidase Piperidine Chiral 3-Substituted Piperidine Dihydropyridinium->Piperidine Ene Imine Reductase (IRED)

Caption: Chemo-enzymatic cascade for chiral piperidine synthesis.

Quantitative Data Summary
EntrySubstrate (N-Substituent)ProductYield (%)ee (%)
1Allyl(S)-3-(4-bromophenyl)piperidine61 (overall)99
2Benzyl(R)-(+)-Preclamol>50 (overall)96
3Benzyl(S)-(-)-Preclamol>50 (overall)96
4AllylIntermediate for Niraparib29 (overall)93

Data extracted from the body of relevant publications.

Experimental Protocol: Synthesis of (R)-(+)-Preclamol

Step 1: Synthesis of N-benzyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine

3-(3-Methoxyphenyl)pyridine is reacted with benzyl bromide to form the corresponding pyridinium salt. This salt is then reduced with sodium borohydride to yield the N-benzyl-1,2,3,6-tetrahydropyridine precursor.

Step 2: One-pot Amine Oxidase/IRED Cascade

In a buffered aqueous solution, the N-benzyl-1,2,3,6-tetrahydropyridine is treated with an amine oxidase and an engineered ene imine reductase (EneIRED). The reaction is typically run at room temperature with gentle agitation for 24-48 hours. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure.

Step 3: Deprotection

The N-benzyl group is removed by catalytic hydrogenation (H2, Pd/C) to afford (R)-(+)-Preclamol. The product is purified by chromatography.

Chiral Pool Synthesis

This classical approach utilizes readily available and enantiomerically pure starting materials, such as amino acids, to construct the chiral piperidine ring. L-glutamic acid is a common starting material for the synthesis of 3-amino-substituted piperidines. While this method can be lengthy, it provides reliable access to specific stereoisomers.

Synthetic Pathway

GlutamicAcid L-Glutamic Acid Diester Diester GlutamicAcid->Diester Esterification Diol Diol Diester->Diol Reduction (NaBH4) Ditosylate Ditosylate Diol->Ditosylate Tosylation Piperidine Chiral 3-Amino- Substituted Piperidine Ditosylate->Piperidine Cyclization (with amine)

Caption: Synthesis of chiral 3-aminopiperidines from L-glutamic acid.

Quantitative Data Summary
EntryFinal Amine SubstituentOverall Yield (%)
1Benzyl55
2p-Methoxybenzyl52
3Allyl48
4Propargyl44

Overall yields calculated from the starting L-glutamic acid over five steps.

Experimental Protocol: General Procedure for 3-(N-Boc-amino)piperidines

Step 1: Esterification of L-Glutamic Acid

L-glutamic acid is dissolved in methanol, and thionyl chloride is added dropwise at 0 °C. The reaction is refluxed for 4 hours, and the solvent is removed under reduced pressure to give the dimethyl ester.

Step 2: Boc-Protection

The dimethyl ester is dissolved in dichloromethane, and triethylamine, di-tert-butyl dicarbonate, and a catalytic amount of DMAP are added at 0 °C. The reaction is stirred at room temperature for 6 hours. The product is extracted and purified.

Step 3: Reduction to Diol

To a solution of the Boc-protected diester in THF, sodium borohydride is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours, then quenched and extracted.

Step 4: Tosylation

The diol is dissolved in dichloromethane, and triethylamine and p-toluenesulfonyl chloride are added at 0 °C. The reaction is stirred for 4 hours, and the ditosylate is isolated after workup.

Step 5: Cyclization

The ditosylate is dissolved in an appropriate solvent, and the desired primary amine is added. The mixture is heated to effect cyclization to the corresponding 3-(N-Boc-amino)piperidine derivative.

Asymmetric Hydrogenation of Pyridinium Salts

The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity and catalyst-poisoning nature of the substrate. Activation of the pyridine as a pyridinium salt facilitates the hydrogenation. Iridium and rhodium-based catalysts with chiral ligands have been successfully employed for this transformation.[5][6][7][8]

Quantitative Data Summary (Iridium-Catalyzed)
EntryR-group at C3Yield (%)ee (%)
1Phenyl9993 (S)
24-Tolyl9989
34-Methoxyphenyl9992
44-Chlorophenyl9592

Data for Ir-catalyzed hydrogenation of 2-substituted pyridinium salts is presented as a reference for the potential of this method.[7] High enantioselectivities for 3-substituted pyridinium salts have also been reported.[5][6]

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

In a glovebox, [{Ir(cod)Cl}2] (1 mol%) and the chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) are dissolved in a degassed solvent mixture (e.g., toluene/dichloromethane). The 3-substituted pyridinium salt (0.25 mmol) is added, and the mixture is transferred to an autoclave. The autoclave is pressurized with hydrogen gas (600 psi) and stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed, and the product is purified by chromatography.

Conclusion: A Comparative Overview

Synthetic StrategyKey AdvantagesKey Disadvantages
Rh-Catalyzed Reductive Heck High yields and enantioselectivities, broad substrate scope, convergent approach.[1][2][4]Requires multi-step synthesis of dihydropyridine intermediate, use of a precious metal catalyst.
Chemo-enzymatic Dearomatization Excellent enantioselectivity, mild and environmentally friendly reaction conditions, one-pot cascade potential.[1]Requires specific enzymes which may not be readily available, potential for substrate scope limitations.
Chiral Pool Synthesis Reliable access to specific stereoisomers, starting from inexpensive natural products.Often involves lengthy, linear synthetic sequences with moderate overall yields.
Asymmetric Hydrogenation Direct and atom-economical approach.[5][6]Requires activation as a pyridinium salt, high pressures of hydrogen gas may be needed, catalyst sensitivity.

The choice of synthetic route to a chiral 3-substituted piperidine will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the resources available. For rapid access to a diverse range of analogs with high enantiopurity, the Rhodium-Catalyzed Asymmetric Reductive Heck Reaction is a compelling choice. For green and sustainable manufacturing, particularly for specific targets, the Chemo-enzymatic Dearomatization approach shows immense promise. The Chiral Pool Synthesis remains a robust and reliable, albeit longer, route for specific stereoisomers. Finally, Asymmetric Hydrogenation offers an atom-economical pathway, with ongoing research likely to broaden its applicability and improve its practicality. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Enantiomeric Purity Determination of Benzyl 3-methylpiperazine-1-carboxylate: Chiral GC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a critical aspect of quality control and regulatory compliance. The biological activity of enantiomers can differ significantly, with one enantiomer offering the desired therapeutic effect while the other may be inactive or even cause adverse effects. This guide provides an objective comparison of chiral Gas Chromatography (GC) with alternative techniques—chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC)—for the enantiomeric purity determination of Benzyl 3-methylpiperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.

Chiral Gas Chromatography (GC): A High-Resolution Approach

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like this compound, cyclodextrin-based CSPs are particularly effective. These phases create a chiral environment within the GC column, allowing for the differential interaction and subsequent separation of the enantiomers.

Experimental Protocol: A Representative Chiral GC Method

The following protocol outlines a typical chiral GC method for the analysis of this compound. This method is based on established principles for the separation of chiral amines and heterocyclic compounds.[1][2]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Column: A cyclodextrin-based chiral capillary column, such as one containing a derivative of beta-cyclodextrin (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin), is a suitable choice for this application.[1][3]

  • Sample Preparation: Dissolve the sample of this compound in a suitable organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Temperature Program: An initial temperature of 150 °C, hold for 1 minute, then ramp to 220 °C at a rate of 5 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

Workflow for Chiral GC Analysis

Chiral GC Workflow Figure 1. Experimental Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in appropriate solvent (e.g., Methanol) A->B C Inject sample into GC B->C D Separation on Chiral Stationary Phase C->D E Detection by FID D->E F Integrate enantiomer peaks E->F G Calculate Enantiomeric Purity (% ee) F->G

Caption: Figure 1. Experimental Workflow for Chiral GC Analysis

Comparison with Alternative Chiral Separation Techniques

While chiral GC offers excellent resolution, other techniques such as chiral HPLC and chiral SFC present viable alternatives, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, including sample properties, desired speed, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for the separation of a broad range of chiral compounds, including those that are not amenable to GC due to low volatility or thermal instability.[4][5] Polysaccharide-based CSPs are commonly employed for the separation of chiral amines and their derivatives.[6][7]

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[8][9] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents.[10][11] SFC often provides faster separations and higher efficiency compared to HPLC.[12]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of chiral GC, HPLC, and SFC for the enantiomeric purity determination of compounds analogous to this compound. The data is compiled from various studies on the separation of chiral amines.[1][8][10]

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Typical Analysis Time 15 - 30 min10 - 25 min3 - 10 min
Resolution (Rs) > 2.0> 1.5> 1.8
Solvent Consumption Very Low (Carrier Gas)High (Organic Solvents/Buffers)Low (Mainly CO2 with co-solvent)
Sample Volatility Req. HighLowLow
Thermal Stability Req. HighLowLow
Typical Stationary Phase Cyclodextrin Derivatives[13][14]Polysaccharide Derivatives[6]Polysaccharide or Crown Ether Derivatives[9]

Conclusion

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds.

  • Chiral GC stands out for its high-resolution capabilities and low solvent consumption, making it an excellent choice for volatile and thermally stable compounds like this compound. The use of cyclodextrin-based chiral stationary phases is key to achieving successful enantioseparation.[2]

  • Chiral HPLC offers broader applicability, particularly for non-volatile or thermally labile compounds, and remains a robust and widely used technique in the pharmaceutical industry.[4][5]

  • Chiral SFC presents a compelling alternative, offering significant advantages in terms of speed and reduced environmental impact due to lower solvent usage.[8][12] For high-throughput screening and "green" chemistry initiatives, SFC is often the preferred method.[9][10]

The selection of the most appropriate technique will depend on a careful evaluation of the analyte's properties, the required analytical performance, and the specific laboratory context, including available equipment and desired throughput. For the specific case of this compound, all three techniques offer viable pathways for accurate enantiomeric purity determination, with chiral GC providing a highly efficient and cost-effective solution.

References

A Comparative Guide to Piperazine-Based Synthons: Benchmarking Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from favorable physicochemical properties, including two basic nitrogen atoms that can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[3] However, the symmetric nature of piperazine presents a synthetic challenge: achieving selective mono-functionalization. This guide provides a comparative analysis of Benzyl 3-methylpiperazine-1-carboxylate against other common piperazine-based synthons, offering a benchmark for researchers, scientists, and drug development professionals.

Profiling the Synthon: this compound

This compound, often referred to as (S)- or (R)-1-Cbz-3-methylpiperazine, is a chiral building block valued for its dual features: a stereocenter and an orthogonal protecting group.

  • Carboxybenzyl (Cbz) Protecting Group: The Cbz group provides robust protection of one nitrogen atom, allowing for selective chemistry on the second. Its key advantage is its orthogonality to many other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group. The Cbz group is typically removed under mild catalytic hydrogenolysis conditions, which are compatible with a wide range of functional groups that might be sensitive to the strong acids required for Boc removal.[1][4]

  • 3-Methyl Substitution: The methyl group introduces a chiral center, which is critical for stereospecific interactions with biological targets. This substitution can also enhance metabolic stability and influence the conformational rigidity of the piperazine ring, impacting the overall biological activity and pharmacokinetic profile of the final compound.

Comparative Analysis of Piperazine Synthons

The selection of a piperazine synthon is a critical decision in a synthetic campaign, directly impacting reaction efficiency, purification, and the deprotection strategy in later steps. Below is a comparison of key physicochemical and reaction performance data.

Physicochemical Properties

The properties of the synthon itself can influence reaction conditions and the characteristics of the final molecule.

SynthonStructureMolecular Weight ( g/mol )XLogP3pKa (Predicted/Observed)Key Features
This compound C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2234.29[5]1.4[5]~8.50Chiral; Cbz group removed by hydrogenolysis; orthogonal to Boc.[1][6]
tert-Butyl 3-methylpiperazine-1-carboxylate CC1CN(CCN1)C(=O)OC(C)(C)C200.281.2~8.65Chiral; Boc group removed by strong acid (e.g., TFA).
Benzyl piperazine-1-carboxylate C1CN(CCN1)C(=O)OCC2=CC=CC=C2220.27[7]0.9~8.50Achiral; Cbz group removed by hydrogenolysis.[1]
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) C1CN(CCN1)C(=O)OC(C)(C)C186.250.7~8.80Achiral; the industry standard; Boc group removed by strong acid.[8]
Unsubstituted Piperazine C1CNCCN186.14-1.1pKa1: 9.73, pKa2: 5.35Prone to di-substitution; requires careful control for mono-functionalization.

Note: XLogP3 and pKa values are computational estimates or typical observed values and can vary slightly based on the prediction algorithm or experimental conditions.

Performance in N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone reaction for creating the N-aryl piperazine motif, a common feature in many drugs.[9][10] The choice of synthon can influence reaction yields and conditions. The data below is illustrative, compiled from various sources to show general trends.[11][12]

SynthonAryl HalideCatalyst/Ligand SystemBaseTemp (°C)Yield (%)Selectivity
N-Cbz-piperazine 4-BromotoluenePd₂(dba)₃ / RuPhosNaOtBu100>95Mono-arylated
N-Boc-piperazine 4-BromotoluenePd(OAc)₂ / BINAPNaOtBu100>95Mono-arylated
N-Boc-piperazine 4-ChlorotoluenePd G3 / RuPhosLHMDS11092Mono-arylated
Piperazine (2.0 eq.) 4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄100~75Mixture (Mono/Di)
N-Cbz-piperazine 3-IodoanisoleCuI / rac-BINOLK₃PO₄100~60Mono-arylated
N-Boc-piperazine 3-IodoanisoleCuBr / rac-BINOLK₃PO₄100~70[13]Mono-arylated

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_deprotection Deprotection & Comparison start_end start_end process process decision decision data data A Select Piperazine Synthons (Cbz, Boc, etc.) B Select Aryl Halide & Catalyst System A->B C Run Parallel N-Arylation Reactions B->C D Monitor Reaction (TLC, LC-MS) C->D E Workup & Purify D->E F Characterize & Calculate Yield E->F G Orthogonal Deprotection? F->G H_cbz Hydrogenolysis (H₂, Pd/C) G->H_cbz Cbz I_boc Acidolysis (TFA) G->I_boc Boc J Compare Yields, Purity & Process Efficiency H_cbz->J I_boc->J

Caption: Comparative workflow for evaluating piperazine synthons.

Signaling Pathway: CXCR4 Antagonism

Piperazine derivatives are potent modulators of G-protein coupled receptors (GPCRs) like CXCR4. Antagonism of the CXCR4/CXCL12 pathway is a key strategy in HIV treatment and oncology.[14][15]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand ligand receptor receptor protein protein pathway pathway antagonist antagonist CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates G_protein G-Protein CXCR4->G_protein Activates Ca_Flux Ca²⁺ Flux G_protein->Ca_Flux Migration Cell Migration & Proliferation G_protein->Migration Antagonist Piperazine-Based Antagonist Antagonist->CXCR4  Blocks Binding

Caption: Role of piperazine antagonists in the CXCR4 signaling pathway.

Structure-Activity Relationship (SAR) Logic

The systematic modification of the piperazine core is a fundamental strategy in drug discovery to optimize biological activity and drug-like properties.[16][17]

G core core modification modification outcome outcome negative_outcome negative_outcome A Piperazine Core B Add C3-Methyl Group (e.g., this compound) A->B Introduce Chirality C Vary N1-Aryl Group (Buchwald-Hartwig) A->C Modulate Target Binding D Vary N4-Alkyl/Acyl Group A->D Tune Physicochemical Properties E ↑ Potency ↑ Selectivity ↑ Metabolic Stability B->E F Tune Receptor Affinity Modulate Lipophilicity C->F H ↓ Activity or Introduce Liability C->H G Improve Solubility Modify PK Profile D->G D->H

References

Cross-reactivity analysis of antibodies raised against piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against piperazine derivatives. Understanding antibody specificity is critical for the development of reliable immunoassays and targeted therapeutics. This document outlines the key experimental methodologies, presents a comparative analysis of hypothetical cross-reactivity data, and offers detailed protocols to support researchers in this field.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules that are structurally similar to the immunogen against which it was raised. In the context of small molecules like piperazine derivatives, which act as haptens, this can lead to inaccurate quantification in immunoassays or off-target effects in therapeutic applications. Therefore, a thorough cross-reactivity analysis against a panel of structurally related compounds is a crucial step in antibody validation.

The degree of cross-reactivity is influenced by several factors, including the structural similarity between the target analyte and related compounds, the type of antibody (monoclonal vs. polyclonal), and the specific conditions of the immunoassay.

Cross-Reactivity Data Summary

To illustrate the analysis of antibody cross-reactivity, we present a hypothetical scenario involving a monoclonal antibody (mAb-PZ1) raised against 1-(2-methoxyphenyl)piperazine (MPP). The following table summarizes the cross-reactivity of mAb-PZ1 with various structurally related piperazine derivatives. The data is presented as the 50% inhibition concentration (IC50) and the percentage of cross-reactivity relative to MPP.

Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
1-(2-Methoxyphenyl)piperazine (MPP)10100
1-(3-Methoxyphenyl)piperazine5020
1-(4-Methoxyphenyl)piperazine10010
1-Phenylpiperazine2504
1-Benzylpiperazine>1000<1
1-(2-Pyrimidinyl)piperazine>1000<1

Note: The cross-reactivity percentage is calculated using the formula: (IC50 of MPP / IC50 of test compound) x 100.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The most common and effective method for this purpose is the competitive enzyme-linked immunosorbent assay (ELISA). Other valuable techniques include Surface Plasmon Resonance (SPR) and Western Blotting.

Competitive ELISA Protocol

This method quantifies the cross-reactivity by measuring the ability of a piperazine derivative to compete with a labeled or coated MPP conjugate for binding to the mAb-PZ1 antibody.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Assay Buffer: 0.5% BSA in PBS.
  • MPP-Protein Conjugate: MPP conjugated to a carrier protein like Ovalbumin (OVA) for coating.
  • Primary Antibody: mAb-PZ1.
  • Secondary Antibody: HRP-conjugated anti-mouse IgG.
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2 M H2SO4.

2. Procedure:

  • Coating: Coat a 96-well microtiter plate with MPP-OVA conjugate (100 µL/well of 1 µg/mL in coating buffer) and incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at room temperature.
  • Competition: In a separate plate, pre-incubate mAb-PZ1 (at a predetermined optimal dilution) with varying concentrations of the test piperazine derivatives or the standard MPP (50 µL of antibody + 50 µL of compound) for 1 hour at room temperature.
  • Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (at optimal dilution in assay buffer) and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
  • Stopping Reaction: Add 50 µL/well of stop solution.
  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the MPP concentration.
  • Determine the IC50 value for MPP and each of the tested piperazine derivatives.
  • Calculate the percent cross-reactivity as described in the note above.

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a deeper understanding of antibody-antigen interactions.

1. Reagent and Equipment Preparation:

  • SPR instrument and a sensor chip (e.g., CM5).
  • Amine coupling kit (EDC, NHS, ethanolamine).
  • Running buffer (e.g., HBS-EP+).
  • mAb-PZ1 antibody for immobilization.
  • Solutions of MPP and other piperazine derivatives at various concentrations.

2. Procedure:

  • Immobilization: Immobilize mAb-PZ1 onto the sensor chip surface using standard amine coupling chemistry.
  • Binding Analysis: Inject varying concentrations of MPP and the other piperazine derivatives over the antibody-immobilized surface.
  • Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine).

3. Data Analysis:

  • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
  • Calculate the equilibrium dissociation constant (KD) for each compound.
  • Cross-reactivity can be inferred from the relative binding affinities.

Western Blot Protocol

Western blotting can be used as a qualitative or semi-quantitative method to assess cross-reactivity, particularly against different hapten-protein conjugates.

1. Sample Preparation and Electrophoresis:

  • Prepare various piperazine derivatives conjugated to a carrier protein (e.g., BSA).
  • Separate the protein conjugates by SDS-PAGE.

2. Blotting:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Primary Antibody Incubation: Incubate the membrane with mAb-PZ1 overnight at 4°C.
  • Washing: Wash the membrane three times with TBST.
  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Washing: Wash the membrane three times with TBST.
  • Detection: Use a chemiluminescent substrate to detect the bands.

4. Data Analysis:

  • Compare the signal intensity of the bands corresponding to the different piperazine-protein conjugates. A stronger signal indicates a higher degree of binding and thus, cross-reactivity.

Visualizations

Experimental Workflow for Cross-Reactivity Analysis

experimental_workflow cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production cluster_analysis Cross-Reactivity Analysis hapten Piperazine Derivative (Hapten) conjugation Hapten-Protein Conjugation hapten->conjugation carrier Carrier Protein (e.g., KLH, BSA) carrier->conjugation immunogen Immunogen (Hapten-Carrier Conjugate) conjugation->immunogen immunization Immunization immunogen->immunization hybridoma Hybridoma Technology (for Monoclonal Abs) immunization->hybridoma purification Antibody Purification hybridoma->purification antibody Purified Antibody purification->antibody comp_elisa Competitive ELISA antibody->comp_elisa spr Surface Plasmon Resonance (SPR) antibody->spr western_blot Western Blot antibody->western_blot struct_analogs Structurally Related Piperazine Analogs struct_analogs->comp_elisa struct_analogs->spr struct_analogs->western_blot data_analysis Data Analysis (IC50, % Cross-Reactivity) comp_elisa->data_analysis spr->data_analysis western_blot->data_analysis

Caption: Workflow for piperazine antibody development and cross-reactivity testing.

Principle of Competitive ELISA for Cross-Reactivity

competitive_elisa cluster_high_specificity High Specificity (Low Cross-Reactivity) cluster_result1 Result cluster_low_specificity Low Specificity (High Cross-Reactivity) cluster_result2 Result Ab1 Antibody Ag_free1 Free Target Piperazine Ab1->Ag_free1 High Affinity Ag_cross1 Cross-Reactant (Low Affinity) Ab1->Ag_cross1 Low Affinity Ag_coated1 Coated Piperazine Conjugate Ag_coated1->Ab1 Significant Binding label1 Strong Signal Ab2 Antibody Ag_free2 Free Target Piperazine Ab2->Ag_free2 High Affinity Ag_cross2 Cross-Reactant (High Affinity) Ab2->Ag_cross2 High Affinity Ag_coated2 Coated Piperazine Conjugate Ag_coated2->Ab2 Inhibited Binding label2 Weak Signal

Caption: Competitive ELISA principle for antibody cross-reactivity assessment.

A Comparative Spectroscopic Guide to the Enantiomers of Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for the spectroscopic analysis of (R)- and (S)-Benzyl 3-methylpiperazine-1-carboxylate. As enantiomers, these compounds exhibit identical physical and spectroscopic properties in an achiral environment. Differentiation and enantiomeric purity determination necessitate the use of chiral spectroscopic methods. This document outlines the theoretical basis for their spectroscopic similarity and details the experimental protocols required to achieve chiral discrimination using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for these specific enantiomers, this guide presents illustrative data to demonstrate the expected outcomes of these analytical techniques.

Introduction: The Challenge of Enantiomeric Differentiation

(R)- and (S)-Benzyl 3-methylpiperazine-1-carboxylate are chiral molecules and non-superimposable mirror images of each other. In standard (achiral) laboratory conditions, their identical physical properties, such as boiling point, density, and refractive index, extend to their spectroscopic signatures.[1] Conventional NMR, IR, and MS techniques will yield indistinguishable spectra for both the (R) and (S) enantiomers, as well as for their racemic mixture.

To spectroscopically distinguish between these enantiomers for identification or to determine enantiomeric excess (ee), it is essential to introduce a chiral environment. This is typically achieved through the use of chiral auxiliaries, such as chiral solvating agents or derivatizing agents, which interact with the enantiomers to form diastereomeric species.[2][3] These newly formed diastereomers have distinct physical and chemical properties, leading to differentiable spectroscopic signals.[3]

Comparative Spectroscopic Data (Illustrative)

The following tables summarize the expected spectroscopic data for the individual enantiomers in achiral conditions and the anticipated results when using chiral differentiation methods.

Note: The data presented in these tables is illustrative, based on the known structure of the molecules and general principles of spectroscopy. It serves to exemplify the expected similarities and the principles of chiral differentiation.

Table 1: General Physicochemical and Spectroscopic Properties (Achiral Conditions)

Property(R)-Benzyl 3-methylpiperazine-1-carboxylate(S)-Benzyl 3-methylpiperazine-1-carboxylateReference
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₈N₂O₂[4][5]
Molecular Weight 234.29 g/mol 234.29 g/mol [4][5]
Monoisotopic Mass 234.136828 Da234.136828 Da[4][5]
Mass Spec (ESI-MS) m/z 235.1441 ([M+H]⁺)m/z 235.1441 ([M+H]⁺)[6]
¹H NMR (CDCl₃, achiral) Identical SpectraIdentical Spectra[3]
¹³C NMR (CDCl₃, achiral) Identical SpectraIdentical Spectra[3]
FTIR (liquid film, achiral) Identical SpectraIdentical Spectra[7]

Table 2: Illustrative ¹H NMR Data Comparison with a Chiral Solvating Agent

Analysis of a 1:1 mixture of (R)- and (S)-enantiomers in the presence of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid).

Proton Assignment (Hypothetical)(R)-Enantiomer Signal (ppm)(S)-Enantiomer Signal (ppm)Δδ (ppm)Multiplicity
-CH₃ (piperazine) 1.251.280.03Doublet
-CH- (piperazine) 3.053.100.05Multiplet
-CH₂- (benzyl) 5.155.180.03Singlet (AB q)
Aromatic-H 7.30-7.407.31-7.41~0.01Multiplet

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized but adhere to standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for chiral analysis. In an achiral solvent, the spectra of the (R) and (S) enantiomers are identical. To differentiate them, a chiral resolving agent is used to induce chemical shift non-equivalence.[2][8]

Protocol for Chiral ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the benzyl 3-methylpiperazine-1-carboxylate sample (either a pure enantiomer or a mixture).

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Acquire a standard ¹H NMR spectrum to serve as a baseline.

    • To a separate sample, or to the same sample, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) or a chiral shift reagent (e.g., Eu(hfc)₃).

    • Ensure the mixture is thoroughly dissolved.

  • Instrument Setup & Acquisition:

    • The experiment is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the magnetic field to achieve optimal homogeneity.[9]

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.[9]

  • Data Analysis:

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • For a racemic or scalemic mixture, identify the signals that have split into two distinct sets of peaks. These correspond to the two diastereomeric complexes formed.

    • Integrate the corresponding peaks for the (R) and (S) enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

In the liquid or solution phase, the FTIR spectra of enantiomers are identical. However, differences can sometimes be observed in the solid state due to variations in the crystal lattice packing between a pure enantiomer (chiral space group) and a racemic mixture (centrosymmetric space group).[7][11]

Protocol for FTIR-ATR Analysis:

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.[12]

    • For liquid samples, place a single drop directly onto the center of the ATR crystal.[13][14]

    • For solid samples, place a small amount of the finely ground powder onto the crystal and apply consistent pressure using the built-in clamp to ensure good contact.

  • Instrument Setup & Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.[12]

    • Acquire the sample spectrum, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform an ATR correction if necessary.

    • Identify characteristic absorption bands for functional groups (e.g., C=O stretch of the carbamate, N-H bend, C-H stretches, aromatic C=C bends).

    • Carefully compare the fingerprint region (below 1500 cm⁻¹) of the solid-state spectra of the pure enantiomers and the racemic mixture for any subtle differences in peak position, shape, or splitting that may arise from different crystal packing.

Mass Spectrometry (MS)

Standard mass spectrometry is "chirally blind" as enantiomers have identical masses.[15][16] To distinguish them, one can form diastereomeric complexes with a chiral selector and observe differences in their fragmentation patterns or stability using tandem MS (MS/MS).[17][18]

Protocol for Chiral ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile/water.[19][20]

    • To this solution, add a chiral selector (e.g., a chiral metal complex or a chiral macrocycle) in an appropriate molar ratio to facilitate the formation of non-covalent diastereomeric adducts.

    • A small amount of an acid like formic acid may be added to promote protonation in positive ion mode.[19][21]

  • Instrument Setup & Acquisition (ESI-MS/MS):

    • Infuse the sample solution into the ESI source.

    • Optimize source parameters (e.g., capillary voltage, gas flow) to obtain a stable signal for the diastereomeric complex ions.

    • In the mass spectrometer, isolate the precursor ion corresponding to the diastereomeric complex (e.g., [M + ChiralSelector + H]⁺).

    • Perform Collision-Induced Dissociation (CID) by applying collision energy to fragment the isolated precursor ion.

    • Acquire the product ion spectrum (MS/MS).

  • Data Analysis:

    • Analyze the MS/MS spectra for the complexes formed with the (R) and (S) enantiomers.

    • Compare the relative abundances of the fragment ions. Differences in the stability of the diastereomeric complexes will lead to different fragmentation patterns or branching ratios, allowing for chiral differentiation.[15]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_methods Differentiation Method cluster_results Expected Outcome Sample_R (R)-Enantiomer NMR NMR Spectroscopy Sample_R->NMR Sample_S (S)-Enantiomer FTIR FTIR Spectroscopy Sample_S->FTIR Sample_Racemic Racemic Mixture MS Mass Spectrometry Sample_Racemic->MS Chiral_Aux Add Chiral Auxiliary (e.g., Solvating Agent) NMR->Chiral_Aux Solid_State Solid State Analysis (Crystal Packing) FTIR->Solid_State Diastereomer_MS Form Diastereomeric Adducts MS->Diastereomer_MS Result_NMR Different Chemical Shifts (Diastereomers) Chiral_Aux->Result_NMR Result_FTIR Different Fingerprint (Racemate vs. Enantiomer) Solid_State->Result_FTIR Result_MS Different Fragmentation (Diastereomers) Diastereomer_MS->Result_MS

Caption: Workflow for chiral differentiation using spectroscopic methods.

Conclusion

While (R)- and (S)-Benzyl 3-methylpiperazine-1-carboxylate cannot be distinguished by standard spectroscopic techniques, this guide outlines established protocols for their effective differentiation. The key to successful analysis lies in the creation of a chiral environment, which transforms the enantiomeric relationship into a diastereomeric one. By employing chiral auxiliaries in NMR and MS, or by analyzing crystalline samples in FTIR, researchers can reliably identify and quantify these enantiomers, a critical step in pharmaceutical development and quality control. The provided protocols and illustrative data serve as a robust starting point for developing specific, validated analytical methods for these and other chiral compounds.

References

A Comparative Guide to the Efficacy of Chiral Piperazine-Derived Cholinergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the efficacy of cholinergic agonists derived from various chiral piperazines, with a focus on their activity at nicotinic acetylcholine receptors (nAChRs). The introduction of chirality into the piperazine scaffold has been shown to be a critical factor in fine-tuning receptor selectivity and functional activity, offering valuable insights for the rational design of selective nicotinic therapeutics.

Efficacy at Nicotinic Acetylcholine Receptors (nAChRs)

Recent studies have elucidated the impact of methyl substitution on the piperazine ring, which introduces a chiral center and allows for the generation of stereoisomers with distinct pharmacological profiles. The position of this chiral center significantly influences the agonist's selectivity and efficacy for different nAChR subtypes, particularly the α7 and α9-containing receptors.

A key study investigated a series of phenylpiperazinium compounds, revealing that chirality at the C2-position of the piperazine ring was more favorable for agonist selectivity and efficacy compared to the C3-position.[1] Furthermore, the stereochemistry (R vs. S configuration) at the C2-position, in combination with the nature of the N-substituents, dictates the selectivity for α7 versus α9α10 nAChRs.[1]

For instance, introducing a 2R-chiral methyl group to an ethylmethylphenyl piperazinium (EMPP) analog rendered it selective for α7 nAChRs.[1] Conversely, the corresponding 2S-chiral methyl group resulted in a preference for activating α9 and α9α10 receptors.[1] When the N-substituents were symmetrical (dimethyl), the introduction of chirality transformed the compound from a partial agonist at α9 receptors to an antagonist, while preserving partial agonism at α7 receptors, especially with the 2R form.[1]

The following table summarizes the experimental data on the efficacy of several chiral methyl-substituted piperazine derivatives at α9-containing and α7 nAChRs.

Table 1: Efficacy and Potency of Chiral Piperazine Derivatives at Nicotinic Receptors [1]

CompoundReceptor SubtypeEC₅₀ (μM)Iₘₐₓ (relative to ACh)Activity
(2R)PA-EMPP α9α10> 30~0.1Partial Agonist
α71.8 ± 0.20.82 ± 0.02Partial Agonist
(2S)PA-EMPP α9α101.2 ± 0.20.85 ± 0.02Partial Agonist
α7> 30~0.1Partial Agonist
(2R)PA-diMPP α9α10--Antagonist
α71.7 ± 0.20.45 ± 0.01Partial Agonist
(2S)PA-diMPP α9α10--Antagonist
α72.5 ± 0.40.28 ± 0.01Partial Agonist
(2R)pCN-EMPP α9α10> 30~0.1Partial Agonist
α71.5 ± 0.20.75 ± 0.03Partial Agonist
(2S)pCN-EMPP α9α101.5 ± 0.30.95 ± 0.04Full Agonist
α7> 30~0.1Partial Agonist

Data presented as mean ± standard deviation. Iₘₐₓ is the maximum response relative to acetylcholine (ACh). EC₅₀ is the half-maximal effective concentration.

Cholinergic Signaling Pathways

Cholinergic agonists exert their effects by activating either ionotropic nicotinic receptors or metabotropic muscarinic receptors. The chiral piperazine derivatives detailed above primarily target nicotinic receptors, which are ligand-gated ion channels.

Nicotinic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Chiral Piperazine Agonist nAChR Nicotinic Receptor (nAChR) (α7, α9α10) Agonist->nAChR Binds Influx Na⁺/Ca²⁺ Influx nAChR->Influx Opens Depolarization Membrane Depolarization Influx->Depolarization Response Cellular Response (e.g., Neurotransmitter Release, Anti-inflammatory Signaling) Depolarization->Response

Figure 1. Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Upon binding of a chiral piperazine agonist, the nAChR undergoes a conformational change, opening its intrinsic ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and subsequent cellular responses. In the context of the α9 and α7 receptors, these responses can include modulation of inflammation.[1]

Experimental Protocols

The characterization of these cholinergic agonists involves a combination of binding and functional assays to determine their affinity, potency, and efficacy.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.

1. Membrane Preparation:

  • Tissues (e.g., rat brain) or cells expressing the target muscarinic receptor are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cellular debris.

  • The supernatant is then centrifuged at a higher speed to pellet the membranes containing the receptors.

  • The final membrane pellet is resuspended in an assay buffer.

2. Competition Binding Assay:

  • A fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (chiral piperazine derivative) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • After incubation, the bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat.

  • The radioactivity retained on the filter is measured using a scintillation counter.

3. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Membrane Membrane Preparation (with muscarinic receptors) Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Antagonist (e.g., [³H]-NMS) Radioligand->Incubation Test_Compound Unlabeled Chiral Piperazine (serial dilutions) Test_Compound->Incubation Filtration Vacuum Filtration (separates bound from free) Incubation->Filtration Counting Scintillation Counting (measures radioactivity) Filtration->Counting Analysis Data Analysis (IC₅₀ and Ki determination) Counting->Analysis

Figure 2. Experimental Workflow for Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This functional assay is used to measure the electrophysiological response of receptors to agonist application, determining parameters like EC₅₀ and Iₘₐₓ.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA encoding the desired nAChR subunits (e.g., α7 or α9 and α10) is injected into the oocytes.

  • The oocytes are incubated for several days to allow for receptor expression on the cell surface.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a saline solution.

  • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

  • The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

3. Agonist Application:

  • The chiral piperazine agonist is applied to the oocyte via the perfusion system at various concentrations.

  • The inward current generated by the influx of ions through the activated nAChRs is recorded.

4. Data Analysis:

  • The peak current response at each agonist concentration is measured.

  • A concentration-response curve is generated by plotting the normalized current response against the agonist concentration.

  • The EC₅₀ and Iₘₐₓ values are determined by fitting the data to the Hill equation.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (cRNA injection of nAChRs) TEVC_Setup TEVC Setup (Voltage Clamp at -70mV) Oocyte_Prep->TEVC_Setup Agonist_App Agonist Application (Varying Concentrations) TEVC_Setup->Agonist_App Record_Current Record Inward Current Agonist_App->Record_Current Data_Analysis Data Analysis (Concentration-Response Curve, EC₅₀ and Iₘₐₓ determination) Record_Current->Data_Analysis

Figure 3. Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Assay.

Conclusion

The stereochemistry of chiral piperazine-derived cholinergic agonists is a pivotal determinant of their efficacy and selectivity for different nicotinic acetylcholine receptor subtypes. The data presented herein underscore the potential for designing highly specific nAChR modulators by strategically introducing and controlling chiral centers within the piperazine scaffold. Further research, particularly focusing on muscarinic receptor activity and in vivo efficacy, will be crucial in translating these findings into novel therapeutic agents for a range of neurological and inflammatory disorders.

References

Cost-benefit analysis of different synthetic pathways to Benzyl 3-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-benefit analysis of synthetic pathways to Benzyl 3-methylpiperazine-1-carboxylate is presented for researchers, scientists, and drug development professionals. This guide objectively compares two primary synthetic routes, detailing experimental data, protocols, and cost implications to aid in selecting the most efficient and economical method.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate synthetic pathway is crucial for optimizing yield, purity, and cost-effectiveness, particularly in large-scale production. This guide evaluates two distinct synthetic strategies: Pathway 1 , a two-step process commencing with 2-methylpiperazine, and Pathway 2 , a multi-step route originating from pyrazine-2-carboxylic acid.

Pathway 1: Synthesis from 2-Methylpiperazine

This pathway involves the protection of 2-methylpiperazine with a tert-butyloxycarbonyl (Boc) group, followed by N-benzylation and subsequent deprotection.

Experimental Protocol

Step 1: Synthesis of (S)-1-Boc-3-methylpiperazine

To a solution of (S)-2-methylpiperazine (400 mg) in dichloromethane (20 mL) at 0 °C, di-tert-butyl dicarbonate (871 mg) is slowly added. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with deionized water (20 mL) and extracted with dichloromethane (2 x 40 mL). The combined organic phases are washed with saturated sodium chloride solution (40 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield (S)-1-Boc-3-methylpiperazine.[1]

  • Yield: 84-94%[1]

  • Purity: High, typically requires minimal purification.

Step 2: N-benzylation of (S)-1-Boc-3-methylpiperazine

A solution of (S)-1-Boc-3-methylpiperazine in a suitable solvent (e.g., acetonitrile or DMF) is treated with benzyl chloroformate in the presence of a base (e.g., triethylamine or potassium carbonate) to yield the fully protected intermediate.

Step 3: Deprotection of the Boc Group

The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to selectively remove the Boc group, affording the final product, this compound.[2][3]

Logical Diagram of Pathway 1

Pathway 1: Synthesis from 2-Methylpiperazine cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: N-Benzylation cluster_step3 Step 3: Boc Deprotection 2-Methylpiperazine 2-Methylpiperazine 1-Boc-3-methylpiperazine 1-Boc-3-methylpiperazine 2-Methylpiperazine->1-Boc-3-methylpiperazine Boc Anhydride, Base 1-Boc-4-benzyl-3-methylpiperazine-1-carboxylate 1-Boc-4-benzyl-3-methylpiperazine-1-carboxylate 1-Boc-3-methylpiperazine->1-Boc-4-benzyl-3-methylpiperazine-1-carboxylate Benzyl Chloroformate, Base This compound This compound 1-Boc-4-benzyl-3-methylpiperazine-1-carboxylate->this compound Acid (e.g., TFA)

Caption: Synthetic route starting from 2-methylpiperazine.

Pathway 2: Synthesis from Pyrazine-2-carboxylic Acid

This pathway represents a more complex but potentially cost-effective alternative, involving the formation of the piperazine ring from a pyrazine precursor.

Experimental Protocol

Step 1: Esterification of Pyrazine-2-carboxylic Acid

Thionyl chloride (57.51 g, 0.48 mol) is added dropwise to a stirred mixture of pyrazine-2-carboxylic acid (30 g, 0.24 mol) and methanol (100 mL) at 0–10 °C. The mixture is stirred overnight at room temperature and then concentrated. The residue is neutralized with saturated aqueous NaHCO3 solution and extracted with ethyl acetate to give pyrazine-2-carboxylic acid methyl ester.[4]

  • Yield: 80.2%[4]

  • Purity: 98.2%[4]

Step 2: Hydrogenation

The resulting pyrazine-2-carboxylic acid methyl ester is hydrogenated to form the corresponding piperazine derivative.

Step 3: N-Benzylation

The piperazine intermediate is then subjected to N-benzylation using benzyl chloroformate to yield the final product.

Logical Diagram of Pathway 2

Pathway 2: Synthesis from Pyrazine-2-carboxylic Acid cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: N-Benzylation Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic acid methyl ester Pyrazine-2-carboxylic acid methyl ester Pyrazine-2-carboxylic Acid->Pyrazine-2-carboxylic acid methyl ester SOCl2, Methanol Methyl piperazine-2-carboxylate Methyl piperazine-2-carboxylate Pyrazine-2-carboxylic acid methyl ester->Methyl piperazine-2-carboxylate H2, Catalyst This compound This compound Methyl piperazine-2-carboxylate->this compound Benzyl Chloroformate, Base

Caption: Synthetic route starting from pyrazine-2-carboxylic acid.

Cost-Benefit Analysis

The choice between these two pathways will largely depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Table 1: Comparison of Synthetic Pathways

ParameterPathway 1 (from 2-Methylpiperazine)Pathway 2 (from Pyrazine-2-carboxylic Acid)
Number of Steps 33
Overall Yield Potentially higher due to fewer complex transformations.Likely lower due to the multi-step nature and potential for side reactions.
Purification Generally straightforward.May require more rigorous purification steps.
Starting Material Cost Higher.Lower.
Reagent Cost High (Boc anhydride).Moderate.
Scalability Well-suited for lab-scale and pilot-scale.Potentially more cost-effective at very large industrial scales.
Safety & Handling Involves standard laboratory reagents.Involves thionyl chloride, which is corrosive and requires careful handling.

Table 2: Estimated Cost of Starting Materials and Key Reagents

CompoundEstimated Price (per kg)
2-Methylpiperazine$230 - $300[5][6]
Pyrazine-2-carboxylic acid$200 - $500[7][8][9][10]
Di-tert-butyl dicarbonate (Boc anhydride)$700 - $1930[11][12][13][14]
Benzyl chloroformate$1000 - $2000[15][16][17][18][19]

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Conclusion

Pathway 1 offers a more direct and higher-yielding route to this compound, making it an attractive option for laboratory and pilot-scale synthesis where the cost of starting materials is less of a limiting factor. The use of a protecting group strategy allows for clean and high-yielding reactions.

Pathway 2 , while more complex and potentially lower-yielding, may present a more economical option for large-scale industrial production due to the lower cost of the starting material, pyrazine-2-carboxylic acid. However, the increased number of steps and potentially more challenging purifications need to be carefully considered.

Ultimately, the optimal synthetic pathway will depend on the specific requirements of the project, including the desired scale of production, purity specifications, and economic constraints. This guide provides the necessary data to make an informed decision based on a thorough cost-benefit analysis.

References

Conformational Dynamics of Benzyl 3-methylpiperazine-1-carboxylate and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of piperazine derivatives is a critical determinant of their biological activity and physicochemical properties, profoundly influencing their interaction with molecular targets. This guide provides a comparative analysis of the conformational behavior of Benzyl 3-methylpiperazine-1-carboxylate and its analogues, focusing on the dynamic processes of ring inversion and amide bond rotation. The insights are drawn from experimental data on closely related N-acylpiperazines, primarily studied through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, supplemented by computational modeling.

Introduction to Conformational Behavior

N-acylated piperazines, including the subject N-benzyloxycarbonyl (Cbz) derivative, exhibit complex conformational isomerism arising from two principal molecular motions:

  • Piperazine Ring Inversion: Similar to cyclohexane, the piperazine ring predominantly adopts a chair conformation. However, it can undergo a ring-flip process, interconverting between two chair forms. The energy barrier for this inversion in piperazines is generally higher than in cyclohexanes.[1]

  • Restricted Amide Bond Rotation: The partial double bond character of the N-C(O) bond in the carbamate group restricts free rotation, leading to the existence of distinct syn and anti rotamers.

These two dynamic processes can be observed and quantified using temperature-dependent NMR spectroscopy, which allows for the determination of the energy barriers associated with each conformational change.

Comparative Analysis of Conformational Energy Barriers

Table 1: Comparative Activation Energy Barriers (ΔG‡) for Conformational Processes in N-Benzoylated Piperazine Analogues

Compound ClassConformational ProcessActivation Energy (ΔG‡) Range (kJ mol⁻¹)Coalescence Temperature (Tc) Range (K)
Mono-N-benzoylated piperazinesAmide Bond Rotation60 - 75290 - 350
Piperazine Ring Inversion56 - 65270 - 320
N,N'-Dibenzoylated piperazinesAmide Bond Rotation57 - 62280 - 310

Data extrapolated from studies on various substituted N-benzoylated piperazines.[1][2] In many instances, the energy barrier for amide bond rotation is found to be slightly higher than that for the ring inversion.[1][2]

Influence of Substituents on Conformational Equilibrium

Substituents on the piperazine ring and the acyl group can influence both the kinetic barriers and the thermodynamic equilibrium between different conformers.

  • Methyl Group at C3: In this compound, the methyl group at the 3-position is expected to favor an equatorial orientation in the dominant chair conformation to minimize steric strain. This preference can influence the equilibrium of the ring inversion process.

  • N-Substituents: The nature of the substituent on the second nitrogen atom significantly impacts the conformational dynamics. For instance, an additional aryl substituent at the amine site has been shown to reduce both the rotational and inversion barriers compared to an unsubstituted secondary amine.[1][2]

Experimental Protocols

The following sections detail the primary experimental methodologies employed in the conformational analysis of N-acylpiperazines.

Temperature-Dependent Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the coalescence temperatures (Tc) and calculate the activation free energy barriers (ΔG‡) for ring inversion and amide bond rotation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

Sample Preparation:

  • The piperazine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Procedure:

  • A standard ¹H NMR spectrum is acquired at ambient temperature (e.g., 298 K).

  • The temperature is gradually lowered in increments of 5-10 K. At each temperature, the sample is allowed to equilibrate for several minutes before acquiring a new ¹H NMR spectrum.

  • This process is continued until the signals corresponding to the interconverting conformers are sharp and well-resolved (the slow exchange regime).

  • The temperature is then gradually increased, and spectra are recorded at intervals, paying close attention to the temperatures at which distinct signals broaden and coalesce into a single peak. These are the coalescence temperatures (Tc).

  • The temperature is further increased until the signals become sharp, time-averaged resonances (the fast exchange regime).

Data Analysis: The activation free energy barrier (ΔG‡) at the coalescence temperature is calculated using the Eyring equation:

ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

where:

  • R is the gas constant (8.314 J K⁻¹ mol⁻¹)

  • Tc is the coalescence temperature in Kelvin

  • k is the rate constant at coalescence, which can be estimated for a simple two-site exchange using the equation k = πΔν / √2, where Δν is the chemical shift difference between the two exchanging sites at slow exchange.

X-Ray Crystallography

Objective: To determine the solid-state conformation of the molecule, providing a static picture of the preferred conformation in the crystalline phase.

Procedure:

  • Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell dimensions and the symmetry of the crystal.

  • The crystal structure is solved and refined to yield the precise atomic coordinates, bond lengths, and bond angles, revealing the solid-state conformation.

Computational Modeling

Objective: To calculate the relative energies of different conformers and the energy barriers for their interconversion, complementing experimental data.

Methodology:

  • The initial 3D structure of the molecule is built using molecular modeling software.

  • A conformational search is performed using methods like molecular mechanics (e.g., MMFF force field) to identify low-energy conformers.

  • The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Transition state structures for ring inversion and amide bond rotation are located and their energies calculated.

  • The energy differences between the ground states and transition states provide the theoretical activation energy barriers.

Visualizing the Conformational Dynamics

The experimental workflow and the conformational equilibria can be represented using diagrams.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Synthesis of Benzyl 3-methylpiperazine-1-carboxylate nmr Temperature-Dependent NMR Spectroscopy synthesis->nmr xray X-Ray Crystallography (if single crystals obtained) synthesis->xray comp Computational Modeling (DFT, Molecular Mechanics) synthesis->comp barriers Calculation of ΔG‡ (Ring Inversion & Amide Rotation) nmr->barriers conformer Identification of Preferred Conformation xray->conformer comp->barriers comp->conformer conformational_equilibrium cluster_ring_inversion Piperazine Ring Inversion cluster_amide_rotation Amide Bond Rotation chair1 Chair 1 (Me-eq) chair2 Chair 2 (Me-ax) chair1->chair2 ΔG‡(inv) chair2->chair1 syn syn-Rotamer anti anti-Rotamer syn->anti ΔG‡(rot) anti->syn

References

Safety Operating Guide

Proper Disposal of Benzyl 3-methylpiperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Benzyl 3-methylpiperazine-1-carboxylate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal of this compound.

Hazard Summary

This compound presents several hazards that necessitate careful handling and disposal.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2]

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[2]
Causes skin irritationSkin corrosion/irritation (Category 2)[2]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[2]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

Personal Protective Equipment (PPE)

Prior to handling this compound, personnel must be equipped with appropriate personal protective equipment. This includes:

  • Hand Protection: Wear compatible chemical-resistant gloves.[2][3] Gloves should be inspected before use and disposed of properly after handling the compound.[2]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2][3]

  • Skin and Body Protection: A complete suit protecting against chemicals is recommended.[2]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust/aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not allow the product to enter drains or the environment.[2][3]

Step-by-Step Disposal Procedure:

  • Collection:

    • Collect surplus and non-recyclable solutions in suitable, closed containers.[2]

    • For spills, sweep up the solid material, taking care to avoid creating dust, and place it in a designated, labeled container for disposal.[2]

  • Labeling:

    • Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Engage a Licensed Disposal Company:

    • Contact a licensed waste disposal company to arrange for the pickup and disposal of the chemical waste.[2]

    • Provide the company with the Safety Data Sheet (SDS) for this compound.

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product, following the same procedure.[2]

Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Collect Waste in a Labeled, Closed Container A->B C Clean Spills & Collect Residue D Store Waste in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Waste Disposal Company D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-methylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-methylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.